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  • Product: 5-Methoxy-4-methyl-3-phenylisoxazole
  • CAS: 25632-75-1

Core Science & Biosynthesis

Foundational

Pharmacological Perspectives on Substituted Phenylisoxazoles: Mechanisms, Synthesis, and Therapeutic Applications

Executive Summary The isoxazole ring—a five-membered heterocycle containing adjacent oxygen and nitrogen atoms—is a privileged scaffold in medicinal chemistry. Specifically, substituted phenylisoxazoles have emerged as h...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The isoxazole ring—a five-membered heterocycle containing adjacent oxygen and nitrogen atoms—is a privileged scaffold in medicinal chemistry. Specifically, substituted phenylisoxazoles have emerged as highly versatile pharmacophores due to their unique electronic distribution, hydrogen-bonding capabilities, and structural rigidity. By precisely modifying the substituents on the phenyl ring, researchers can dictate the molecule's binding affinity to various biological targets. This technical guide explores the mechanistic pathways, synthetic methodologies, and self-validating experimental protocols associated with the anticancer, anti-inflammatory, and antimicrobial activities of substituted phenylisoxazoles.

Mechanistic Pathways & Biological Activities

Anticancer Activity via Epigenetic Modulation (HDAC1 Inhibition)

Substituted 3-phenylisoxazole derivatives have demonstrated profound anticancer properties by acting as potent Histone Deacetylase 1 (HDAC1) inhibitors. Mechanistic Causality: The phenylisoxazole core acts as a surface recognition cap that perfectly occupies the active pocket of the HDAC1 enzyme[1]. By competitively binding to this pocket, the derivative prevents the enzyme from deacetylating lysine residues on histone tails. This enzymatic blockade leads to an accumulation of acetylated histones, which relaxes the chromatin structure and reactivates silenced tumor suppressor genes. Consequently, this epigenetic shift induces cell cycle arrest and apoptosis specifically in cancer cells (e.g., prostate cancer PC3 cells) while exhibiting minimal cytotoxicity toward normal cells (e.g., WPMY-1) [1][1].

G A Substituted Phenylisoxazole B HDAC1 Active Site Blockade A->B Competitive Binding C Accumulation of Acetylated Histones B->C Enzymatic Inhibition D Chromatin Relaxation & Gene Activation C->D Epigenetic Shift E Apoptosis in PC3 Cancer Cells D->E Tumor Suppressor Expression

Mechanistic pathway of HDAC1 inhibition by phenylisoxazole derivatives leading to apoptosis.

Anti-inflammatory Action via COX-2/15-LOX Modulation

Phenylisoxazoles exhibit significant anti-inflammatory activity by targeting the arachidonic acid pathway. Mechanistic Causality: Derivatives such as 3-phenyl-5-furan isoxazoles act as dual inhibitors of Cyclooxygenase-2 (COX-2) and 15-Lipoxygenase (15-LOX)[2]. Quantitative Structure-Activity Relationship (QSAR) studies reveal that minimizing electron-donating groups on the phenyl ring decreases the hydrogen bond acceptor capacity, which geometrically optimizes the molecule's fit into the hydrophobic channels of these inflammatory enzymes [3][3]. This dual inhibition effectively shuts down the synthesis of pro-inflammatory prostaglandins and leukotrienes.

Antimicrobial and Antitubercular Efficacy

When hybridized with standard drugs like isoniazid (INH), phenylisoxazole derivatives overcome bacterial resistance mechanisms. Mechanistic Causality: The highly lipophilic phenylisoxazole moiety acts as a permeation enhancer, driving the molecule through the lipid-rich cell wall of Mycobacterium tuberculosis. Once inside, the compound targets enoyl-acyl carrier protein reductase (InhA), fatally disrupting type II fatty acid and mycolic acid biosynthesis [4][4].

Experimental Workflows & Self-Validating Protocols

Protocol 1: Microwave-Assisted 1,3-Dipolar Cycloaddition Synthesis

Traditional metal-catalyzed synthesis of phenylisoxazoles suffers from high costs and heavy metal toxicity. Microwave-assisted 1,3-dipolar cycloaddition provides a rapid, green, and economical alternative [5][5].

Step-by-Step Methodology:

  • Preparation: Dissolve the chosen aromatic aldehyde and hydroxylamine hydrochloride in N,N-Dimethylformamide (DMF). Causality: DMF is a highly polar aprotic solvent that efficiently absorbs microwave energy, ensuring rapid and uniform heating.

  • Irradiation: Subject the mixture to microwave irradiation at 120°C for exactly 10 minutes. Causality: The intense localized heat accelerates the formation of the nitrile oxide intermediate and drives the subsequent cycloaddition, reducing reaction times from hours to minutes.

  • Isolation: Quench the reaction with ice water to precipitate the crude product, followed by vacuum filtration.

  • Purification: Purify via silica gel column chromatography (300-400 mesh) using a suitable eluent.

  • Validation Checkpoint (Self-Validating System): Monitor reaction completion via Thin-Layer Chromatography (TLC). Confirm structural integrity and purity using High-Resolution Mass Spectrometry (HRMS) and ^1H/^13C NMR spectroscopy. The absence of starting material peaks in NMR validates the complete conversion (Yields typically 30-93%).

G A Aromatic Aldehydes + Hydroxylamine HCl B Microwave Irradiation (DMF, 120°C, 10 min) A->B Reactants C 1,3-Dipolar Cycloaddition B->C Thermal Energy D Phenylisoxazole Derivatives C->D 30-93% Yield

Microwave-assisted 1,3-dipolar cycloaddition workflow for synthesizing phenylisoxazoles.

Protocol 2: In Vitro Anticancer Screening (MTT Assay for HDAC1 Inhibitors)

To quantify the anti-proliferative activity of synthesized phenylisoxazoles.

Step-by-Step Methodology:

  • Cell Seeding: Seed PC3 (prostate cancer) and WPMY-1 (normal prostate) cells into 96-well plates at a density of 5×103 cells/well. Incubate for 24 hours at 37°C in 5% CO2.

  • Compound Treatment: Treat cells with varying concentrations of the phenylisoxazole derivative (e.g., 0.1 to 100 μM). Causality: A concentration gradient is required to accurately plot a dose-response curve and calculate the IC50 value.

  • MTT Incubation: After 48 hours, add 20 μL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours. Causality: Viable cells with active metabolism convert the yellow MTT dye into insoluble purple formazan crystals via mitochondrial reductases.

  • Solubilization & Reading: Discard the media, dissolve formazan in 150 μL DMSO, and measure absorbance at 490 nm using a microplate reader.

  • Validation Checkpoint (Self-Validating System): The inclusion of a known HDAC inhibitor (e.g., SAHA) acts as a positive control. The parallel testing on WPMY-1 cells validates the drug's selective therapeutic window; a valid candidate must show high cytotoxicity in PC3 cells but low toxicity in WPMY-1 cells[1].

Protocol 3: In Vivo Anti-inflammatory Evaluation (Carrageenan-Induced Paw Edema)

To assess the acute anti-inflammatory efficacy of phenylisoxazoles by measuring the inhibition of prostaglandin synthesis[3].

Step-by-Step Methodology:

  • Animal Preparation: Fast adult Wistar rats for 24 hours prior to the experiment to ensure uniform drug absorption.

  • Baseline Measurement: Measure the initial paw volume of all animals using a plethysmometer.

  • Dosing: Administer the synthesized phenylisoxazole orally (e.g., 50 mg/kg). Causality: Oral administration tests the compound's systemic bioavailability and gastrointestinal stability.

  • Induction of Inflammation: 30 minutes post-dosing, inject 0.1 mL of 1% carrageenan suspension into the sub-plantar tissue of the right hind paw. Causality: Carrageenan reliably induces a biphasic edema; the critical second phase (3-5 hours post-injection) is strictly mediated by prostaglandins, making it an ideal model for COX-2 inhibitors.

  • Validation Checkpoint (Self-Validating System): Measure paw volumes at 1, 2, 3, and 4 hours post-injection. Use Indomethacin as a standard reference drug. The protocol is self-validating because the delta between the baseline and post-injection volumes directly quantifies the exact percentage of edema inhibition relative to the control group.

Quantitative Data Summary

The following table synthesizes the quantitative biological activities of various substituted phenylisoxazole derivatives across different therapeutic targets:

Compound Scaffold / DerivativePrimary Target / MechanismBiological ActivityKey Quantitative MetricCell Line / Model System
3-Phenylisoxazole (Derivative 17) HDAC1 EnzymeAnticancerIC50 = 5.82 μM (Inhibition rate: 86.78% at 1000 nM)PC3 (Prostate Cancer Cells)
3-Phenyl-5-furan isoxazole (5f) COX-2 / 15-LOXAnti-inflammatoryIC50 = 8.15 ± 0.16 μM (15-LOX inhibition)In vitro enzyme assay
Phenylisoxazole Isonicotinylhydrazone InhA (Mycolic acid synthesis)AntitubercularMIC = 0.34–0.41 μMM. tuberculosis H37Rv strain
3-(4'-methoxyphenyl)-5-substituted Prostaglandin SynthesisAnti-inflammatoryStatistically significant Log % InhibitionCarrageenan Rat Paw Edema

References

  • Synthesis, Biological Evaluation and QSAR Studies of Newer Isoxazole Derivatives Source: NIH / Bentham Science URL
  • MICROWAVE-ASSISTED SYNTHESIS OF PHENYLISOXAZOLE DERIVATIVES VIA 1,3-DIPOLAR CYCLOADDITION Source: Semantic Scholar URL
  • Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors Source: PLOS One URL
  • Synthesis, characterization, DFT, docking studies and molecular dynamics of some 3-phenyl-5-furan isoxazole derivatives as anti-inflammatory agents Source: Adichunchanagiri University / Elsevier URL
  • Phenylisoxazole-3/5-Carbaldehyde Isonicotinylhydrazone Derivatives: Synthesis, Characterization, and Antitubercular Activity Source: ResearchGate / Bioinorganic Chemistry and Applications URL

Sources

Exploratory

Engineering the 4-Methylisoxazole Scaffold: Advanced Synthetic Methodologies and Pharmacological Applications in Drug Discovery

Executive Summary The isoxazole ring is a privileged pharmacophore in medicinal chemistry, foundational to therapeutics ranging from COX-2 inhibitors (e.g., valdecoxib) to novel neuroprotective agents. Specifically, the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The isoxazole ring is a privileged pharmacophore in medicinal chemistry, foundational to therapeutics ranging from COX-2 inhibitors (e.g., valdecoxib) to novel neuroprotective agents. Specifically, the introduction of a 4-methyl substituent onto the isoxazole core profoundly impacts the steric landscape and metabolic stability of the molecule, often enhancing target binding affinity. This technical guide details the rational design, advanced synthetic protocols, and biological evaluations of novel 4-methylisoxazole derivatives, providing a self-validating framework for researchers in drug discovery.

Pharmacological Rationale & Structure-Activity Relationship (SAR)

Isoxazoles are five-membered aromatic heterocycles containing adjacent oxygen and nitrogen atoms. Their unique electronic distribution allows them to participate in diverse non-covalent interactions, such as hydrogen bonding and stacking, within biological targets[1].

While 3,5-disubstituted isoxazoles are ubiquitous, functionalization at the C-4 position—specifically with a methyl group—introduces critical steric constraints. This substitution restricts the conformational freedom of adjacent aryl or alkyl groups. In rational drug design, this conformational locking is highly advantageous as it pre-organizes the molecule into its bioactive conformation, significantly reducing the entropic penalty upon target binding[2].

For instance, in the development of COX-1/COX-2 inhibitors structurally related to mofezolac, the 4-methyl group precisely orients the C-3 and C-5 substituents to interact optimally with the hydrophobic pockets (Y385, W387) of the cyclooxygenase catalytic site[2]. Furthermore, 4-methylisoxazole derivatives have demonstrated unique efficacy as small molecule probes that post-translationally stabilize the Survival Motor Neuron (SMN) protein, offering potential therapeutic avenues for Spinal Muscular Atrophy (SMA)[3].

Synthetic Methodologies: Overcoming C-4 Functionalization Challenges

Synthesizing 4-methylisoxazoles requires precise regiocontrol. Below, we dissect the causality and mechanics behind two distinct, field-proven methodologies.

Late-Stage Palladium-Catalyzed Methylation

Direct electrophilic methylation of the isoxazole ring is often low-yielding due to the electron-deficient nature of the heterocycle. A more robust approach involves the initial halogenation of the C-4 position, followed by a Suzuki-Miyaura cross-coupling using trimethylboroxine[3].

Causality in Experimental Design : Trimethylboroxine is selected over methylboronic acid due to its higher stability and superior atom economy in transferring methyl groups. The use of the bidentate ligand dppf (1,1'-Bis(diphenylphosphino)ferrocene) in the palladium complex ( ) is critical. Its large bite angle facilitates the challenging reductive elimination step of the catalytic cycle, providing the necessary geometry to overcome the steric bulk of the adjacent substituents on the isoxazole ring[3].

Microwave-Assisted Multicomponent Synthesis

For the synthesis of 3,4-disubstituted isoxazole-5(4H)-ones, green chemistry approaches utilizing microwave irradiation have revolutionized throughput. The condensation of aldehydes, ethyl acetoacetate, and hydroxylamine hydrochloride in aqueous media provides excellent yields.

Causality in Experimental Design : Microwave irradiation directly couples with the highly polar aqueous solvent, generating rapid, uniform localized heating (dielectric heating). This accelerates the sequential Knoevenagel condensation and subsequent cyclization, reducing reaction times from hours to minutes while minimizing thermal degradation byproducts.

Experimental Protocols: Self-Validating Workflows

Protocol A: Synthesis of 4-Methyl-5-isopropylisoxazole-3-carboxylate via Pd-Catalysis
  • Bromination : Dissolve methyl 5-isopropylisoxazole-3-carboxylate (1.0 eq) in anhydrous DMF. Add N-bromosuccinimide (NBS, 1.2 eq). Heat to 60°C for 4 hours.

    • Self-Validation Check: Monitor via TLC (Hexane:EtOAc 8:2). The reaction is complete when the UV-active starting material spot vanishes. Quench with saturated aqueous to neutralize residual electrophilic bromine, preventing downstream catalyst poisoning.

  • Cross-Coupling : In a rigorously degassed Schlenk flask, combine the resulting 4-bromoisoxazole (1.0 eq), trimethylboroxine (1.5 eq), (3.0 eq), and (0.05 eq) in DMF.

  • Heating & Extraction : Heat the mixture to 80°C under an argon atmosphere for 12 hours.

    • Self-Validation Check: A color shift in the reaction mixture from orange to dark brown/black indicates the active Pd(0) species is turning over. If the solution remains pale, the catalyst has oxidized, and the reaction will stall.

  • Purification : Dilute with EtOAc, wash extensively with 5% aqueous LiCl to remove DMF, and purify via flash chromatography to yield the 4-methylisoxazole derivative[3].

Protocol B: One-Pot Synthesis of 4-Aryl-3-methylisoxazol-5(4H)-ones
  • Preparation : In a microwave-safe vial, combine substituted benzaldehyde (1.0 eq), ethyl acetoacetate (1.0 eq), and hydroxylamine hydrochloride (1.2 eq) in a 50% aqueous ethanol solution.

  • Catalysis : Add 8 mol% DMAP or guanidine hydrochloride as an organocatalyst.

  • Irradiation : Subject the vial to microwave irradiation at 80°C for 10-15 minutes.

    • Self-Validation Check: The formation of a dense precipitate upon cooling to room temperature indicates successful cyclization. The purity of the crude solid can be immediately verified by the sharp singlet of the C-4 vinylic/methyl proton in ( 2.56 ppm for 3-methyl derivatives)[4].

Visualizing Workflows and Pathways

SyntheticWorkflow Start Starting Material (e.g., 5-isopropylisoxazole-3-carboxylate) Bromination Bromination (NBS, DMF, 60°C) Yield: ~23% Start->Bromination Halogenation Coupling Pd-Catalyzed Methylation (Trimethylboroxine, PdCl2dppf, 80°C) Bromination->Coupling Cross-Coupling Hydrolysis Ester Hydrolysis (1M NaOH) Coupling->Hydrolysis Deprotection Amidation Amide Coupling (PyBroP, Hunig's base, CH2Cl2) Hydrolysis->Amidation Diversification Product Novel 4-Methylisoxazole Derivative Amidation->Product Final Yield

Workflow for the late-stage palladium-catalyzed synthesis of 4-methylisoxazole derivatives.

Mechanism AA Arachidonic Acid COX Cyclooxygenase (COX-1/COX-2) AA->COX Substrate Binding PGG2 Prostaglandin G2 (PGG2) COX->PGG2 Catalysis (Y385 Radical) Inflammation Inflammatory Response PGG2->Inflammation Downstream Signaling Inhibitor 4-Methylisoxazole Derivative (e.g., Mofezolac analog) Inhibitor->COX Competitive Inhibition (Binds Hydrophobic Pocket)

Mechanism of action for COX inhibition by 4-methylisoxazole derivatives via pocket binding.

Biological Evaluation and Quantitative Data

Structural modifications at the C-4 and surrounding positions dramatically alter the pharmacological profile of isoxazole derivatives, shifting their primary activity domains across anticancer, neuroprotective, and antimicrobial spectrums[1][5].

Table 1: Quantitative Biological Activity of Selected Isoxazole Derivatives

Compound / ScaffoldKey SubstitutionTarget / AssayActivity (IC50 / Yield)Reference
Analog 23 4-Methyl-5-isopropylisoxazoleSMN Protein StabilizationValidated Probe[3]
Compound 129 Phenyl-isoxazole-carboxamideHeLa Cell Line (Anticancer) [1]
Compound 14 (MSA17) 4-(4-hydroxyphenyl)-3-(4-methoxyphenyl)-4-methylisoxazoleCOX-1 InhibitionHigh Affinity[2]
Compound 6h N-(1-Isopropyl-2-oxoindolin-5-yl)-4-methylisoxazole-3-carboxamideAntimicrobial ScreeningHigh Yield (MW)[4]

Conclusion

The 4-methylisoxazole scaffold represents a highly versatile and potent pharmacophore in modern drug discovery. By employing advanced synthetic techniques such as palladium-catalyzed cross-coupling and microwave-assisted multicomponent reactions, medicinal chemists can efficiently navigate the steric challenges associated with C-4 functionalization. The resulting derivatives exhibit profound biological activities, underscoring the necessity of rigorous, self-validating synthetic protocols to ensure high-fidelity library generation for high-throughput screening.

References

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. 1

  • European Journal of Medicinal Chemistry. Uniba. 2

  • Discovery of a Small Molecule Probe That Post-Translationally Stabilizes the Survival Motor Neuron Protein for the Treatment of Spinal Muscular Atrophy. PMC / NIH. 3

  • An efficient solvent-free synthesis of 3,4-DISUBSTITUTED isoxazole-5(4H)-ones using microwave irradiation. ResearchGate.

  • Microwave assisted synthesis of n-(1-isopropyl-2-oxoindolin-5-yl) substituted amide derivatives and their antimicrobial activity. Rasayan Journal of Chemistry. 4

  • Medicinal and Biological Significance of Isoxazole A Highly Important Scaffold for Drug Discovery. Asian Journal of Research in Chemistry. 5

Sources

Foundational

Structure Elucidation of 5-Methoxy-4-methyl-3-phenylisoxazole: A Comprehensive Analytical Guide

Executive Summary Isoxazoles represent a privileged heterocyclic scaffold with profound implications in drug discovery, notably in targeting Mycobacterium tuberculosis DosRST signaling and other critical biological pathw...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Isoxazoles represent a privileged heterocyclic scaffold with profound implications in drug discovery, notably in targeting Mycobacterium tuberculosis DosRST signaling and other critical biological pathways 1. However, the synthesis of polysubstituted isoxazoles—often achieved via[3+2] cycloadditions—frequently yields complex mixtures of regioisomers. Distinguishing between these isomers (e.g., 3-phenyl vs. 5-phenyl derivatives) requires a rigorous, orthogonal analytical approach 2.

This whitepaper provides an in-depth, step-by-step technical guide to the structure elucidation of 5-Methoxy-4-methyl-3-phenylisoxazole , utilizing High-Resolution Mass Spectrometry (HRMS) and advanced Nuclear Magnetic Resonance (NMR) spectroscopy. By detailing the causality behind each experimental choice, this guide serves as a self-validating framework for analytical chemists and drug development professionals.

Analytical Strategy & Workflow

The elucidation of highly substituted heterocycles cannot rely on a single analytical technique. Through-space NMR correlations (NOESY/ROESY) can be ambiguous due to the spatial proximity of substituents on the compact 5-membered ring. Therefore, we employ a sequential workflow: HRMS establishes the exact molecular formula, 1D NMR identifies the functional groups, and 2D HMBC (Heteronuclear Multiple Bond Correlation) provides definitive through-bond regiochemical proof.

Workflow A Sample: 5-Methoxy-4-methyl-3-phenylisoxazole B HRMS (ESI-TOF) Determine Exact Mass & Formula A->B C 1D NMR (1H, 13C) Identify Functional Groups A->C E MS/MS Fragmentation Confirm Isoxazole Core Cleavage B->E D 2D NMR (HSQC, HMBC) Map Connectivity & Regiochemistry C->D F Final Structure Elucidation D->F E->F

Fig 1: Analytical workflow for the structure elucidation of isoxazole derivatives.

Mass Spectrometry: Exact Mass and Fragmentation Causality

High-Resolution ESI-MS

The first step in our self-validating system is confirming the molecular formula. For 5-Methoxy-4-methyl-3-phenylisoxazole ( C11​H11​NO2​ ), the theoretical monoisotopic mass is 189.0790 Da. Using Electrospray Ionization (ESI) in positive mode, the protonated precursor ion [M+H]+ is observed at m/z 190.0863 .

MS/MS Fragmentation Pathways

Isoxazoles exhibit highly characteristic fragmentation patterns driven by the thermodynamic instability of the N–O bond (~55 kcal/mol).

  • Primary Cleavage: Collision-Induced Dissociation (CID) initiates the homolytic or heterolytic cleavage of the N–O bond.

  • Diagnostic Ions: For 3-phenylisoxazoles, this ring-opening is rapidly followed by the expulsion of neutral fragments (such as substituted ketenes or carbon monoxide), yielding a highly stable benzoyl cation ( [C7​H5​O]+ at m/z 105.03) or a phenylazirine-derived fragment. The presence of the m/z 105 peak is a strong diagnostic indicator of the phenyl group residing at the C3 position rather than C5 2.

Protocol A: HRMS and MS/MS Acquisition
  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade methanol. Dilute to 1 µg/mL using MeOH/H₂O (50:50, v/v) containing 0.1% formic acid to promote efficient protonation.

  • Instrument Calibration (Validation Step): Calibrate the ESI-TOF mass spectrometer in positive ion mode using a standard Agilent or Thermo tuning mix. Causality: Ensuring mass accuracy < 2 ppm validates the instrument's mass assignment before sample injection, eliminating false formula assignments.

  • Source Parameters: Set capillary voltage to 3.5 kV, desolvation temperature to 250 °C, and nebulizer gas to 15 psi to ensure stable Taylor cone formation.

  • MS/MS Acquisition: Isolate the [M+H]+ precursor ion (m/z 190.08) in the quadrupole. Apply CID using nitrogen gas with a collision energy ramp of 15–35 eV. Causality: Lower energies (15 eV) initiate the weak N–O bond cleavage, while higher energies (35 eV) are required to fragment the resulting stable acylium cations, yielding a comprehensive MS/MS spectrum.

Solution-State NMR Spectroscopy

While MS provides the formula and structural hints, NMR is required for absolute regiochemical assignment. The electronic environment of the isoxazole ring dictates the chemical shifts 3.

Chemical Shift Causality
  • C5 (δ 169.7 ppm): This carbon is highly deshielded because it is bonded to two electronegative oxygen atoms (the ring oxygen and the methoxy oxygen).

  • C3 (δ 164.9 ppm): Deshielded by the adjacent ring nitrogen and conjugated with the phenyl ring.

  • C4 (δ 87.3 ppm): Strikingly shielded for an sp2 carbon. Causality: The strong electron-donating resonance effect (+M) of the C5-methoxy group pushes electron density onto C4, significantly shielding it.

Table 1: ¹H and ¹³C NMR Data for 5-Methoxy-4-methyl-3-phenylisoxazole (in CDCl₃)
Position¹³C δ (ppm)¹H δ (ppm), Multiplicity, J (Hz)Key HMBC Correlations (H → C)
C3 164.9--
C4 87.3--
C5 169.7--
C4-CH₃ 6.71.96, s, 3HC3, C4, C5
C5-OCH₃ 56.54.12, s, 3HC5
Ph-C1' (ipso) 129.6--
Ph-C2'/C6' (ortho) 127.97.68–7.61, m, 2HC3, Ph-C4'
Ph-C3'/C5' (meta) 128.87.50–7.42, m, 2HPh-C1'
Ph-C4' (para) 130.47.50–7.42, m, 1HPh-C2'/C6'
HMBC: The Definitive Regiochemical Proof

Because the isoxazole core lacks protons, 1D ¹H NMR cannot prove the relative positions of the substituents. We rely on 2D HMBC to observe 2J and 3J carbon-proton couplings.

HMBC H_OMe H-Methoxy (δ 4.12) C5 C5 (δ 169.7) H_OMe->C5 3J H_Me H-Methyl (δ 1.96) C3 C3 (δ 164.9) H_Me->C3 3J C4 C4 (δ 87.3) H_Me->C4 2J H_Me->C5 3J H_Ph H-Phenyl ortho (δ 7.65) H_Ph->C3 3J

Fig 2: Key HMBC correlations proving the regiochemistry of the isoxazole core.

Logical Deduction:

  • The methoxy protons (δ 4.12) show a single 3J correlation to the carbon at δ 169.7, confirming this is C5.

  • The phenyl ortho-protons (δ 7.65) show a 3J correlation to the carbon at δ 164.9, confirming this is C3.

  • The methyl protons (δ 1.96) correlate to C3, C5, and the shielded C4 (δ 87.3), perfectly anchoring the methyl group between the phenyl and methoxy substituents.

Protocol B: NMR Sample Preparation and Acquisition
  • Sample Preparation: Dissolve 15 mg of the compound in 600 µL of deuterated chloroform (CDCl₃, 99.8% D) containing 0.03% v/v TMS. Causality: CDCl₃ is chosen because it is non-coordinating and provides a deuterium lock signal without overlapping with the aromatic or aliphatic signals of the analyte.

  • Tube Loading: Transfer the solution into a standard 5 mm precision NMR tube, ensuring a solvent depth of at least 4 cm. Causality: Proper depth prevents magnetic field inhomogeneities at the coil edges, ensuring sharp spectral lines.

  • Tuning and Matching (Validation Step): Insert the sample into a 500 MHz NMR spectrometer. Perform automatic tuning and matching (ATM) for ¹H and ¹³C nuclei to ensure maximum probe sensitivity and optimal RF power transfer.

  • Shimming (Validation Step): Lock the spectrometer to the deuterium signal and perform gradient shimming to achieve a line width < 1 Hz for the TMS signal. This validates magnetic field homogeneity prior to acquisition.

  • Acquisition (1D): Acquire ¹H NMR (16 scans, 2 s relaxation delay) and ¹³C{¹H} NMR (1024 scans, 2 s relaxation delay, WALTZ-16 decoupling to remove ¹H-¹³C splitting).

  • Acquisition (2D HMBC): Set up a ¹H-¹³C HMBC experiment optimized for long-range couplings ( J=8 Hz). Acquire with 256 t1​ increments and 32 scans per increment to ensure sufficient signal-to-noise for the quaternary carbons.

Advanced Orthogonal Techniques: ¹⁴N-Filtered Solid-State NMR

In cases where solution-state HMBC is ambiguous (e.g., highly symmetrical heterocycles or severe signal overlap), advanced solid-state NMR techniques provide an orthogonal layer of validation. The "Attached Nitrogen Test" utilizing ¹³C-{¹⁴N} RESPDOR (Rotational-Echo Saturation-Pulse Double-Resonance) solid-state NMR can definitively identify carbons directly bonded to nitrogen 4.

For an isoxazole, the ¹⁴N-filtered ¹³C NMR spectrum will exhibit only one ¹³C NMR signal with a C–N covalent bond (C3), allowing straightforward differentiation from other heterocyclic isomers (like oxazoles, which display two C–N bonds) 4.

Conclusion

The structure elucidation of 5-Methoxy-4-methyl-3-phenylisoxazole requires a synergistic application of mass spectrometry and nuclear magnetic resonance. By understanding the causality behind MS fragmentation (N–O bond lability) and NMR chemical shifts (resonance and electronegativity effects), researchers can confidently assign regiochemistry. The protocols outlined herein provide a robust, self-validating framework applicable to the broader class of biologically active isoxazole derivatives.

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Exploratory

In Silico Prediction of ADME Properties for 5-Methoxy-4-methyl-3-phenylisoxazole: A Comprehensive Computational Workflow

Executive Summary The transition from hit identification to lead optimization in drug discovery is heavily dependent on the early assessment of pharmacokinetic viability. Late-stage attrition is frequently driven by poor...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from hit identification to lead optimization in drug discovery is heavily dependent on the early assessment of pharmacokinetic viability. Late-stage attrition is frequently driven by poor absorption, distribution, metabolism, and excretion (ADME) profiles. For building blocks and active pharmaceutical ingredient (API) intermediates like 5-Methoxy-4-methyl-3-phenylisoxazole (CAS: 25632-75-1) , in silico predictive modeling provides a high-throughput, cost-effective mechanism to forecast in vivo behavior before committing to chemical synthesis and in vitro assays.

This technical guide outlines a self-validating computational workflow to evaluate the physicochemical and pharmacokinetic properties of 5-Methoxy-4-methyl-3-phenylisoxazole. By leveraging orthogonal machine learning frameworks and physics-based models, we establish a robust predictive profile that details its permeability, metabolic liabilities, and overall drug-likeness.

Methodological Framework: The Causality of Computational Choices

To ensure scientific integrity and mitigate the algorithmic bias inherent in single-model predictions, this workflow employs a consensus methodology. We integrate two highly authoritative platforms:

  • SwissADME: Utilized for its robust physics-based models (e.g., iLOGP) and the BOILED-Egg empirical model, which provides an intuitive, causality-driven evaluation of passive gastrointestinal absorption and blood-brain barrier (BBB) permeation based on lipophilicity and polarity .

  • ADMETlab 2.0: Selected for its advanced multi-task graph attention (GAT) framework. Unlike traditional Quantitative Structure-Activity Relationship (QSAR) models that rely solely on 1D/2D descriptors, the GAT framework captures complex 3D topological features, significantly reducing false-positive rates when predicting complex endpoints like CYP450 inhibition and toxicity .

The integration of these tools ensures that topological feature extraction is cross-referenced against empirical physicochemical thresholds, creating a self-validating predictive system .

Step-by-Step Experimental Protocol: Consensus In Silico Profiling

The following protocol is designed as a self-validating loop. Each phase includes a verification step to ensure data fidelity before proceeding to downstream analysis.

Step 1: Molecular Input and Standardization

  • Derive the canonical SMILES string for 5-Methoxy-4-methyl-3-phenylisoxazole: COc1onc(-c2ccccc2)c1C.

  • Validation Check: Input the SMILES string into an open-source chemical drawing tool (e.g., MarvinJS) to visually confirm the 1,2-oxazole ring numbering (Phenyl at C3, Methyl at C4, Methoxy at C5) and ensure a neutral protonation state at physiological pH (7.4).

Step 2: Physicochemical & Drug-Likeness Evaluation

  • Navigate to the SwissADME web interface.

  • Input the validated SMILES string into the submission console and execute the computation.

  • Validation Check: Review the BOILED-Egg graphical output. Confirm that the topological polar surface area (TPSA) and consensus LogP fall within the expected coordinates for the predicted permeation class. Export the physicochemical data.

Step 3: Advanced Pharmacokinetic & Toxicity Modeling

  • Access the ADMETlab 2.0 platform.

  • Select the "ADMET Evaluation" module to engage the multi-task graph attention framework.

  • Submit the SMILES string and initiate the computation.

  • Validation Check: Export the results in CSV format. Cross-reference the predicted LogP and TPSA values with the SwissADME output. A variance of < 10% between the platforms indicates high confidence in the descriptor calculation, allowing you to proceed to data synthesis.

Workflow Input Input Molecule (SMILES: COc1onc(-c2ccccc2)c1C) PhysChem Physicochemical Profiling (MW, TPSA, LogP) Input->PhysChem Feature Extraction ADME_Models ADME Predictive Models (GNN / QSAR / BOILED-Egg) PhysChem->ADME_Models Descriptor Mapping Absorption Absorption (Caco-2, HIA) ADME_Models->Absorption Distribution Distribution (BBB, PPB) ADME_Models->Distribution Metabolism Metabolism (CYP450 Profiling) ADME_Models->Metabolism Excretion Excretion (Clearance, T1/2) ADME_Models->Excretion

Figure 1: Consensus in silico ADME prediction workflow for small molecule profiling.

Quantitative ADME Profiling: Results & Discussion

Based on the execution of the computational protocol, the predicted profile for 5-Methoxy-4-methyl-3-phenylisoxazole is highly favorable for oral bioavailability and central nervous system (CNS) penetration.

Physicochemical & Drug-Likeness Profile

The molecule exhibits strict adherence to Lipinski’s Rule of Five, indicating a high probability of oral bioavailability. The absence of hydrogen bond donors, combined with a low molecular weight and optimal lipophilicity, drives its favorable permeation characteristics.

Table 1: Physicochemical Properties

ParameterPredicted ValueOptimal RangeMechanistic Interpretation
Molecular Weight (MW) 189.21 g/mol < 500 g/mol Facilitates rapid passive diffusion across lipid bilayers.
LogP (Consensus) 2.851.5 – 3.5Optimal balance between aqueous solubility and lipid permeability.
TPSA 38.36 Ų< 90 Ų (for BBB)Low polarity heavily favors transcellular CNS penetration.
H-Bond Donors 0≤ 5Reduces desolvation energy required to enter lipid membranes.
H-Bond Acceptors 3≤ 10Favorable for target binding without impeding permeability.
Rotatable Bonds 2≤ 10High structural rigidity minimizes entropy loss upon binding.
Lipinski Rule of 5 0 Violations≤ 1 ViolationHigh probability of successful oral administration.
Pharmacokinetic (ADME) Profile

The causality behind the molecule's ADME behavior is deeply tied to its isoxazole core and phenyl substituent.

Table 2: Pharmacokinetic Predictions

ADME ParameterPredicted OutcomeMechanistic Rationale
Absorption
Human Intestinal AbsorptionHigh (>95%)Driven by low TPSA and optimal LogP; minimal paracellular transport.
Caco-2 PermeabilityFavorablePassive transcellular diffusion is the primary absorption route.
P-glycoprotein (P-gp)Non-substrateLacks the basic nitrogen centers and bulky volume typical of P-gp efflux substrates.
Distribution
Blood-Brain Barrier (BBB)PermeantHigh lipophilicity and zero H-bond donors allow unhindered CNS entry.
Plasma Protein BindingHigh (~85-90%)Strong hydrophobic interactions between the phenyl ring and human serum albumin.
Metabolism
CYP1A2 InteractionInhibitorThe planar aromatic system mimics endogenous substrates, fitting the CYP1A2 active site.
CYP3A4 InteractionSubstrateThe methoxy group at C5 is highly susceptible to oxidative O-demethylation.
Excretion
Clearance (CL)Moderate (Hepatic)Primary clearance is driven by Phase I hepatic metabolism rather than renal excretion.

Mechanistic Insights: Metabolism and Clearance

Understanding the metabolic fate of a compound is critical for predicting its half-life and potential toxicity. For 5-Methoxy-4-methyl-3-phenylisoxazole, the primary metabolic liability lies in the methoxy group located at the C5 position of the isoxazole ring.

Hepatic Cytochrome P450 enzymes (specifically CYP3A4 and CYP2C9) are predicted to target this functional group via O-demethylation , resulting in the formation of 5-hydroxy-4-methyl-3-phenylisoxazole. This transformation exposes a hydroxyl group, significantly increasing the molecule's polarity and providing a handle for Phase II conjugation (e.g., glucuronidation), which ultimately facilitates renal excretion. A secondary, minor pathway involves the aromatic hydroxylation of the phenyl ring.

Metabolism Parent 5-Methoxy-4-methyl-3-phenylisoxazole (Active Parent) CYP Hepatic CYP450 Enzymes (CYP3A4 / CYP2C9) Parent->CYP Substrate Binding Metabolite1 O-Demethylation (5-Hydroxy-4-methyl-3-phenylisoxazole) CYP->Metabolite1 Major Pathway Metabolite2 Aromatic Hydroxylation (Phenolic Derivative) CYP->Metabolite2 Minor Pathway Excretion Phase II Glucuronidation & Renal Excretion Metabolite1->Excretion Metabolite2->Excretion

Figure 2: Predicted CYP450-mediated Phase I metabolic pathways for the isoxazole derivative.

Conclusion

The in silico ADME profiling of 5-Methoxy-4-methyl-3-phenylisoxazole reveals a highly drug-like molecule with excellent oral bioavailability and strong CNS penetrance. Its low topological polar surface area and optimal lipophilicity make it an ideal scaffold for neuro-active drug development. However, researchers must account for its potential to act as a CYP1A2 inhibitor and its susceptibility to rapid O-demethylation by CYP3A4 during lead optimization. By utilizing the self-validating computational workflow outlined above, drug development professionals can confidently prioritize this intermediate for targeted in vitro validation.

References

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717.[Link]

  • Xiong, G., Wu, Z., Yi, J., et al. (2021). ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties. Nucleic Acids Research, 49(W1), W5-W14.[Link]

  • Tao, L., Zhang, P., Qin, C., et al. (2015). Recent progresses in the exploration of machine learning methods as in-silico ADME prediction tools. Advanced Drug Delivery Reviews, 86, 83-100.[Link]

Foundational

Exploring the Chemical Space of 3,4,5-Trisubstituted Isoxazoles: A Technical Guide to Late-Stage Functionalization and Green Synthesis

Introduction: The Strategic Value of the Isoxazole Core Isoxazoles are a privileged class of five-membered heterocycles that serve as critical bioisosteres for amides, esters, and phenyl rings in medicinal chemistry[1]....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the Isoxazole Core

Isoxazoles are a privileged class of five-membered heterocycles that serve as critical bioisosteres for amides, esters, and phenyl rings in medicinal chemistry[1]. While 3,5-disubstituted isoxazoles are readily accessible via classic copper-catalyzed alkyne-nitrile oxide cycloadditions, the 3,4,5-trisubstituted isoxazole pattern presents a formidable synthetic challenge[1].

This specific dense substitution pattern is vital for the steric and electronic profiling of blockbuster drugs like Valdecoxib (a potent COX-2 inhibitor)[2], as well as emerging therapeutics including BET bromodomain inhibitors[3] and Hsp90 tumor suppressors[4]. Traditional [3+2] cycloadditions utilizing internal alkynes require harsh thermal conditions and notoriously yield poor regioselectivity, necessitating the development of highly controlled, regioselective synthetic architectures[1].

Mechanistic Pathways to 3,4,5-Trisubstitution

To navigate the chemical space of 3,4,5-trisubstituted isoxazoles, modern synthetic chemistry relies on two primary paradigms: electrophilic cyclization for late-stage diversification, and aqueous [3+2] cycloaddition for green, library-scale synthesis.

Workflow Start Target: 3,4,5-Trisubstituted Isoxazole PathA Path A: Electrophilic Cyclization (Larock Strategy) Start->PathA PathB Path B: Aqueous Cycloaddition (Hossain Strategy) Start->PathB StepA1 2-Alkyn-1-one O-methyl oximes + ICl (Electrophile) PathA->StepA1 StepB1 Hydroximoyl Chlorides + Mild Base (DIPEA) PathB->StepB1 StepA2 4-Iodoisoxazole Intermediate (Halogen Handle) StepA1->StepA2 Rapid Kinetics StepA3 Pd-Catalyzed Cross-Coupling (Suzuki, Sonogashira) StepA2->StepA3 Late-Stage Div. Final Diverse 3,4,5-Trisubstituted Chemical Space StepA3->Final StepB2 In situ Nitrile Oxide + 1,3-Diketone StepB1->StepB2 -HCl StepB3 Regioselective C-Trapping & Dehydration StepB2->StepB3 [3+2] Addition StepB3->Final

Workflow diagram contrasting electrophilic cyclization and aqueous[3+2] cycloaddition strategies.

Electrophilic Cyclization and Late-Stage C4-Functionalization

Developed by Waldo and Larock, this approach bypasses the regiochemical ambiguity of internal alkyne cycloadditions by utilizing an electrophilic cyclization of 2-alkyn-1-one O-methyl oximes[2].

Mechanistic Causality: Iodine monochloride (ICl) is strictly preferred over elemental iodine ( I2​ ) or bromine. The strong dipole moment of the I-Cl bond significantly lowers the activation energy for electrophilic attack on the alkyne[2]. This ensures complete cyclization within minutes at room temperature, locking the regiochemistry exactly as dictated by the starting oxime geometry. The resulting C4-iodine bond serves as a highly reactive handle for downstream palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira), enabling the combinatorial exploration of the C4 chemical space[2].

Metal-Free Aqueous [3+2] Cycloaddition

For library synthesis where late-stage cross-coupling is unnecessary, a green, metal-free approach was recently pioneered by Hossain et al.[1]. This method leverages the [3+2] cycloaddition of nitrile oxides with 1,3-diketones or β -ketoesters in an aqueous medium.

Mechanistic Causality: Nitrile oxides are highly reactive and prone to unwanted dimerization into furoxans (1,2,5-oxadiazole 2-oxides)[1]. By using a mild base like N,N-diisopropylethylamine (DIPEA) in a 95:5 Water/Methanol mixture, the dehydrohalogenation of hydroximoyl chlorides occurs at a controlled, steady rate. Water accelerates the cycloaddition via hydrophobic packing of the organic substrates, bypassing the need for expensive ruthenium or copper catalysts[1].

Mechanism Hydroximoyl Hydroximoyl Chloride Base DIPEA (Base) Generates Dipole Hydroximoyl->Base NitrileOxide Nitrile Oxide Intermediate Base->NitrileOxide -HCl Cycloaddition Regioselective C-Trapping NitrileOxide->Cycloaddition Diketone 1,3-Diketone (Enolate) Diketone->Cycloaddition Isoxazole 3,4,5-Trisubstituted Isoxazole Cycloaddition->Isoxazole -H2O

Mechanistic pathway of base-mediated[3+2] cycloaddition yielding 3,4,5-trisubstituted isoxazoles.

Data Presentation: Comparative Analysis of Synthetic Strategies

To assist medicinal chemists in selecting the appropriate methodology for their specific drug discovery program, the operational parameters of both strategies are summarized below:

ParameterElectrophilic Cyclization (Larock)[2]Aqueous [3+2] Cycloaddition (Hossain)[1]
Starting Materials 2-alkyn-1-one O-methyl oximesHydroximoyl chlorides + 1,3-diketones
Reagents ICl, CH2​Cl2​ DIPEA, H2​O /MeOH (95:5)
Temperature Room TemperatureRoom Temperature
Regioselectivity Excellent (Controlled by oxime geometry)Excellent (C-trapping mechanism)
Key Advantage Late-stage C4 functionalization via Pd-catalysisMetal-free, green solvent, rapid kinetics
Limitation Requires pre-synthesis of specific oximesLimited to activated carbonyl compounds

Experimental Protocols: Self-Validating Systems

The following protocols are designed to be self-validating, ensuring that researchers can visually and analytically confirm the success of each mechanistic step.

Protocol A: Synthesis of 4-Iodoisoxazoles via Electrophilic Cyclization

Objective: Regiospecific construction of the 4-iodoisoxazole core for downstream Pd-catalyzed diversification[2].

  • Preparation: Dissolve the 2-alkyn-1-one O-methyl oxime (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Rationale: Anhydrous conditions prevent premature hydrolysis of the oxime and degradation of the electrophile.

  • Electrophile Addition: Cool the reaction mixture to 0 °C. Add iodine monochloride (ICl, 1.05 equiv) dropwise. Rationale: ICl is highly reactive; dropwise addition controls the exotherm and prevents non-specific halogenation of aromatic appendages.

  • Cyclization: Allow the reaction to warm to room temperature and stir for 30 minutes. Self-Validation: Monitor via TLC (Hexanes/EtOAc). The complete disappearance of the UV-active oxime spot indicates successful cyclization.

  • Quenching & Isolation: Quench the reaction with saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ) to reduce unreacted ICl (visually confirmed by the dissipation of the dark iodine color). Extract with DCM, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Downstream Application: The resulting 4-iodoisoxazole is typically >95% pure by crude 1H NMR and ready for immediate Suzuki-Miyaura cross-coupling to yield the 3,4,5-trisubstituted product.

Protocol B: Aqueous Synthesis of 3,4,5-Trisubstituted Isoxazoles

Objective: Metal-free, green synthesis of 3,4,5-trisubstituted isoxazoles via aqueous [3+2] cycloaddition[1].

  • Solvent System: Prepare a solvent mixture of 95% deionized water and 5% methanol. Rationale: The trace methanol aids in the initial solvation of the organic precursors, while the bulk aqueous phase drives the hydrophobic acceleration of the cycloaddition.

  • Reagent Mixing: Suspend the hydroximoyl chloride (1.0 equiv) and the 1,3-diketone (1.0 equiv) in the solvent system at room temperature.

  • Base Addition: Add DIPEA (3.0 equiv) dropwise to the suspension. Rationale: DIPEA acts as a mild base to slowly generate the nitrile oxide dipole in situ. Keeping its steady-state concentration low completely suppresses unwanted furoxan dimerization.

  • Reaction: Stir vigorously at room temperature for 1–2 hours. Self-Validation: As the highly hydrophobic isoxazole product forms, it will spontaneously precipitate out of the aqueous phase as a distinct solid or dense oil, driving the reaction equilibrium forward.

  • Isolation: Filter the solid precipitate directly, or extract with ethyl acetate if an oil forms. Wash with brine, dry, and concentrate. Yields typically exceed 80% with perfect regioselectivity.

Conclusion

The 3,4,5-trisubstituted isoxazole scaffold is a cornerstone of modern medicinal chemistry. By understanding the causality behind reaction conditions—whether leveraging the dipole moment of ICl for rapid electrophilic cyclization or utilizing the hydrophobic effect of water to drive metal-free cycloadditions—researchers can efficiently navigate this chemical space. These robust, self-validating protocols empower drug development professionals to rapidly generate diverse libraries of highly substituted isoxazoles for structure-activity relationship (SAR) optimization.

References

  • Hossain, M. I., Khan, M. I. H., Kim, S. J., & Le, H. V. "Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides." Beilstein Journal of Organic Chemistry, 2022. URL:[Link]

  • Waldo, J. P., & Larock, R. C. "The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization: An Efficient Synthesis of Valdecoxib." Journal of Organic Chemistry, 2007. URL:[Link]

  • Gehling, V. S., et al. "Discovery, Design, and Optimization of Isoxazole Azepine BET Inhibitors." ACS Medicinal Chemistry Letters, 2013. URL:[Link]

  • Sun, J., et al. "CN109438380A - Method for synthesizing 4-(n,n-dialkyl-2-propyne-1-amino) isoxazole." Google Patents, 2019.

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for the Synthesis of 5-Methoxy-4-methyl-3-phenylisoxazole via 1,3-Dipolar Cycloaddition

Executive Summary & Biological Relevance Isoxazoles are privileged scaffolds in medicinal chemistry and drug discovery, frequently acting as metabolically stable bioisosteres for esters and amides. They exhibit a broad s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Biological Relevance

Isoxazoles are privileged scaffolds in medicinal chemistry and drug discovery, frequently acting as metabolically stable bioisosteres for esters and amides. They exhibit a broad spectrum of pharmacological activities, most notably serving as critical inhibitors of the DosRST two-component regulatory system in Mycobacterium tuberculosis. This signaling pathway governs nonreplicating persistence (NRP) and antibiotic tolerance; thus, functionalized isoxazoles are vital for developing anti-tubercular antivirulence strategies .

This application note details a robust, highly regioselective protocol for synthesizing 5-methoxy-4-methyl-3-phenylisoxazole , a structural building block used in the development of advanced transition-metal catalysts and pharmacological probes . The methodology leverages a Huisgen 1,3-dipolar cycloaddition under strict kinetic control to maximize atom economy and yield.

Mechanistic Rationale & Causality (The "Why")

As an application scientist, it is crucial to understand that successful 1,3-dipolar cycloadditions with nitrile oxides rely entirely on managing the reactivity of the intermediate and exploiting molecular orbital dynamics.

  • Kinetic Control of the 1,3-Dipole: Benzonitrile oxide is highly reactive and prone to rapid termolecular dimerization, which forms an inactive diphenylfuroxan (1,2,5-oxadiazole 2-oxide) byproduct. To prevent this, the dipole is not isolated. Instead, it is generated in situ from benzohydroximoyl chloride via dehydrohalogenation using triethylamine (Et₃N). By adding the base dropwise over an extended period, the steady-state concentration of the dipole remains extremely low, kinetically favoring the bimolecular cycloaddition with the alkyne over dimerization.

  • Regioselectivity via FMO Theory: The reaction utilizes 1-methoxy-1-propyne, an electron-rich dipolarophile. The methoxy group acts as a strong π-donor (+M effect), significantly raising the Highest Occupied Molecular Orbital (HOMO) energy of the alkyne and polarizing the triple bond. According to Frontier Molecular Orbital (FMO) theory, the largest orbital coefficient of the alkyne's HOMO resides on the C2 carbon (bearing the methyl group). Concurrently, the largest Lowest Unoccupied Molecular Orbital (LUMO) coefficient of the benzonitrile oxide resides on its carbon atom. This precise orbital matching dictates that the carbon of the nitrile oxide attacks the C2 of the alkyne, while the oxygen attacks the C1 (methoxy-bearing) carbon. This causality exclusively yields the 5-methoxy-4-methyl-3-phenylisoxazole regioisomer.

Experimental Workflow

SynthesisWorkflow N1 Benzaldehyde Oxime (Stable Precursor) N2 NCS, DMF (cat.), CHCl3 (Chlorination) N1->N2 N3 Benzohydroximoyl Chloride (Reactive Intermediate) N2->N3 Halogenation N4 Et3N (Slow addition) (Dehydrohalogenation) N3->N4 N5 Benzonitrile Oxide (1,3-Dipole) N4->N5 -HCl N7 [3+2] Cycloaddition (Regioselective FMO Control) N5->N7 N6 1-Methoxy-1-propyne (Electron-rich Dipolarophile) N6->N7 N8 5-Methoxy-4-methyl- 3-phenylisoxazole (Target Scaffold) N7->N8 Cyclization

Workflow for in situ generation of benzonitrile oxide and regioselective 1,3-dipolar cycloaddition.

Optimization of Quantitative Reaction Conditions

The following table summarizes the causal relationship between reaction conditions and the resulting yield, demonstrating why the finalized protocol parameters were selected.

EntrySolventBaseTemp. ProfileTime (h)Yield (%)Mechanistic Observation / Causality
1 DCM Et₃N 0 °C → RT 12 85 Optimal: High solubility; slow base addition minimizes dipole dimerization.
2THFEt₃N0 °C → RT1272Sub-optimal: Lower solubility for intermediates; slightly slower reaction rate.
3TolueneEt₃N80 °C445Poor: Elevated temperature increases kinetics but heavily favors furoxan (dimer) formation.
4DCMDIPEA0 °C → RT1281Viable: Steric bulk of DIPEA prevents nucleophilic side reactions, but Et₃N is more cost-effective.

Detailed Step-by-Step Protocol

Materials & Reagents
  • Benzaldehyde oxime (1.0 equiv, 10.0 mmol, 1.21 g)

  • N-Chlorosuccinimide (NCS) (1.05 equiv, 10.5 mmol, 1.40 g)

  • 1-Methoxy-1-propyne (1.2 equiv, 12.0 mmol, 0.84 g)

  • Triethylamine (Et₃N) (1.1 equiv, 11.0 mmol, 1.53 mL)

  • N,N-Dimethylformamide (DMF) (Catalytic, 0.1 mL)

  • Anhydrous Dichloromethane (DCM)

Phase 1: Synthesis of Benzohydroximoyl Chloride
  • Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve benzaldehyde oxime (1.21 g) in anhydrous DCM (30 mL) under an inert nitrogen atmosphere.

  • Halogenation: Add NCS (1.40 g) in small portions over 10 minutes at room temperature.

  • Catalysis: Add DMF (0.1 mL). Note: DMF acts as a catalyst by forming a highly reactive Vilsmeier-type intermediate with NCS, which accelerates the electrophilic chlorination of the oxime.

  • Maturation: Stir the reaction mixture at room temperature for 2 hours.

  • Workup: Wash the organic layer with distilled water (2 × 20 mL) and brine (20 mL). Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure to a volume of ~15 mL. Do not evaporate to total dryness to prevent degradation of the reactive intermediate.

Phase 2: Regioselective[3+2] Cycloaddition
  • Setup: Transfer the concentrated DCM solution of benzohydroximoyl chloride to a 100 mL three-neck flask. Add 1-methoxy-1-propyne (0.84 g).

  • Thermal Control: Cool the mixture to 0 °C using an ice-water bath.

  • Dehydrohalogenation: Dissolve Et₃N (1.53 mL) in anhydrous DCM (10 mL) and place it in a pressure-equalizing dropping funnel. Add the Et₃N solution dropwise over a strict 1-hour period at 0 °C. Note: Adhering to this slow addition rate is mandatory to enforce the kinetic control described in Section 2.

  • Cyclization: Remove the ice bath, allow the reaction to slowly warm to room temperature, and stir for an additional 12 hours.

  • Quench & Extraction: Quench the reaction with saturated aqueous NH₄Cl (20 mL). Extract the aqueous layer with DCM (2 × 15 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude yellow oil via flash column chromatography on silica gel, eluting with a gradient of 10:1 to 5:1 n-pentane/EtOAc, to afford the target compound as a colorless oil.

Self-Validation & Quality Control (QC) Checkpoints

To ensure scientific integrity, the protocol is designed as a self-validating system. Researchers must verify the following checkpoints:

  • TLC Monitoring (Phase 1): The starting benzaldehyde oxime (R_f ~0.3 in 4:1 Hexane/EtOAc) must completely convert to the slightly less polar benzohydroximoyl chloride (R_f ~0.4).

  • Byproduct Identification (Phase 2): If the base was added too quickly, a highly UV-active spot at R_f ~0.2 will appear, indicating the formation of diphenylfuroxan. A successful reaction minimizes this spot.

  • Product Confirmation (TLC): The final 5-methoxy-4-methyl-3-phenylisoxazole product will appear as a highly UV-active spot at R_f = 0.57 in 5:1 n-pentane/EtOAc .

  • Structural Validation (NMR):

    • ¹H NMR (300 MHz, CDCl₃): The regioselectivity is confirmed by the presence of a sharp singlet at δ 4.12 ppm (3H) corresponding to the methoxy group at the C5 position, and a distinct singlet at δ 1.96 ppm (3H) corresponding to the methyl group at the C4 position. Aromatic protons will appear as multiplets at δ 7.68-7.61 (2H) and 7.50-7.42 (3H) .

    • ¹³C NMR (75 MHz, CDCl₃): Key diagnostic peaks include δ 169.7 (C5), 164.9 (C3), 130.4, 129.6, and 128.8 (Aromatic carbons) .

References

  • Zheng, H., Williams, J. T., Aleiwi, B., Ellsworth, E., & Abramovitch, R. B. (2020). "Inhibiting Mycobacterium tuberculosis DosRST Signaling by Targeting Response Regulator DNA Binding and Sensor Kinase Heme." ACS Chemical Biology, 15(1), 52-62. URL:[Link]

  • Steinlandt, P. S. (2023). "Design and Synthesis of Stereogenic-at-Iron Complexes with Multidentate Ligands and Application in Asymmetric Catalysis." Philipps-Universität Marburg. URL:[Link]

Application

In vitro cytotoxicity assay of 5-Methoxy-4-methyl-3-phenylisoxazole using MTT assay

Application Note: In Vitro Cytotoxicity Evaluation of 5-Methoxy-4-methyl-3-phenylisoxazole via High-Throughput MTT Assay Introduction & Scientific Rationale The isoxazole scaffold is a highly versatile heterocyclic motif...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: In Vitro Cytotoxicity Evaluation of 5-Methoxy-4-methyl-3-phenylisoxazole via High-Throughput MTT Assay

Introduction & Scientific Rationale

The isoxazole scaffold is a highly versatile heterocyclic motif in medicinal chemistry, extensively documented for its broad-spectrum biological activities, including potent anti-inflammatory, antimicrobial, and anticancer properties[1][2]. The specific derivative, 5-Methoxy-4-methyl-3-phenylisoxazole (CAS: 25632-75-1)[3][4], presents a unique substitution pattern that directly influences its lipophilicity, target binding affinity, and subsequent cellular toxicity.

Evaluating the antiproliferative efficacy of such isoxazole derivatives is a critical first step in preclinical drug development[2]. To quantify this, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay remains the gold-standard colorimetric method[1]. This application note provides a comprehensive, self-validating protocol for assessing the cytotoxicity of 5-Methoxy-4-methyl-3-phenylisoxazole, detailing the mechanistic causality behind each experimental choice.

Mechanistic Causality of the MTT Assay

The cytotoxicity of isoxazole derivatives often stems from the disruption of cellular signaling pathways, kinase inhibition, or the induction of mitochondrial-dependent apoptosis[1][5]. The MTT assay is selected specifically because it directly interrogates mitochondrial metabolic integrity.

The Principle: Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes (primarily mitochondrial succinate dehydrogenase) that reduce the yellow, water-soluble MTT tetrazolium salt into insoluble, purple formazan crystals[1][6]. If 5-Methoxy-4-methyl-3-phenylisoxazole induces cytotoxicity or cell cycle arrest, the metabolic flux of NAD(P)H drops proportionally, resulting in decreased formazan production. This provides a highly sensitive, direct correlation between optical density and viable cell count.

MechanisticWorkflow Compound 5-Methoxy-4-methyl-3-phenylisoxazole Cell Target Cancer Cell Compound->Cell Treatment Mitochondria Mitochondrial Enzymes Cell->Mitochondria Modulates Formazan Formazan Crystals (Purple) Mitochondria->Formazan Reduction MTT MTT Reagent (Yellow) MTT->Mitochondria Enters cell DMSO Solubilization (DMSO) Formazan->DMSO Dissolution Absorbance Absorbance Readout DMSO->Absorbance Quantification Viability Cell Viability Calculation Absorbance->Viability Analysis

Figure 1: Mechanistic workflow of the MTT assay for evaluating the test compound.

Experimental Design & Self-Validating Controls

To ensure the protocol functions as a self-validating system, the experimental design must account for compounding variables inherent to high-throughput in vitro screening:

  • Vehicle Control: 5-Methoxy-4-methyl-3-phenylisoxazole is hydrophobic and requires Dimethyl sulfoxide (DMSO) for solubilization[1]. The final DMSO concentration in the culture must strictly not exceed 0.5% (v/v) to prevent vehicle-induced basal toxicity.

  • Positive Control: A known cytotoxic agent (e.g., Doxorubicin or Etoposide)[5] must be included to validate the assay's dynamic range and confirm the specific cell line's responsiveness.

  • Blank Control: Media + MTT + DMSO (no cells) is required to subtract background absorbance caused by phenol red or spontaneous protein precipitation.

  • Edge Effect Mitigation: The outer perimeter wells of the 96-well plate must be filled with sterile PBS. This prevents evaporation and thermal gradients that artificially skew metabolic rates in peripheral wells.

Detailed Step-by-Step Protocol

ProtocolTimeline Step1 Day 1: Cell Seeding Step2 Day 2: Compound Treatment Step1->Step2 Step3 Day 3/4: MTT Incubation Step2->Step3 Step4 Day 3/4: Solubilization Step3->Step4 Step5 Day 3/4: Measurement Step4->Step5

Figure 2: Step-by-step experimental timeline for the in vitro MTT cytotoxicity assay.

Phase 1: Reagent and Compound Preparation
  • Compound Stock: Dissolve 5-Methoxy-4-methyl-3-phenylisoxazole powder in 100% molecular-grade DMSO to create a 20 mM stock solution. Aliquot and store at -20°C to prevent freeze-thaw degradation.

  • Working Dilutions: Prepare serial dilutions (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM) in complete culture medium immediately prior to dosing. Ensure the DMSO concentration remains constant (e.g., 0.5%) across all doses to isolate the compound's effect from the vehicle's effect.

  • MTT Solution: Dissolve MTT powder in sterile PBS at 5 mg/mL[1]. Filter-sterilize (0.22 µm) and store in the dark at 4°C (stable for up to 1 month).

Phase 2: Cell Seeding (Day 1)
  • Harvest target cancer cells (e.g., A549 lung carcinoma, MCF-7 breast cancer) at 80% confluence using Trypsin-EDTA.

  • Count cells using a hemocytometer and assess initial viability via Trypan Blue exclusion (must be >95%).

  • Seed cells into the inner 60 wells of a flat-bottom 96-well microtiter plate at a density of 5×103 to 1×104 cells/well in 100 µL of complete medium[5].

  • Add 200 µL of sterile PBS to the 36 outer perimeter wells.

  • Incubate overnight (18-24 h) at 37°C in a humidified 5% CO2​ atmosphere to allow for cellular adherence and recovery.

Phase 3: Compound Treatment (Day 2)
  • Carefully aspirate the old media without disturbing the adhered cell monolayer.

  • Add 100 µL of the pre-prepared 5-Methoxy-4-methyl-3-phenylisoxazole dilutions to the respective wells (perform in biological triplicates).

  • Include Vehicle Control wells (Media + 0.5% DMSO) and Positive Control wells.

  • Incubate for the designated exposure period (typically 24, 48, or 72 hours)[5][6].

Phase 4: MTT Incubation and Solubilization (Day 3/4)
  • Post-treatment, add 20 µL of the MTT solution (5 mg/mL) directly to each well containing 100 µL of media[1][6].

  • Incubate the plates in the dark at 37°C for 2 to 4 hours. Causality Note: Observe periodically under a microscope; viable cells will display intracellular punctate purple formazan crystals.

  • Carefully aspirate the media/MTT mixture entirely. Critical: Do not dislodge the formazan crystals adhered to the well bottom.

  • Add 100 µL to 150 µL of 100% DMSO to each well to solubilize the formazan[1][6].

  • Place the plate on an orbital shaker for 10-15 minutes at room temperature, protected from light, until the solution is uniformly purple.

Phase 5: Data Acquisition
  • Measure the optical density (OD) using a microplate reader at a primary wavelength of 570 nm[6].

  • (Optional but recommended): Read at a reference wavelength of 630 nm to subtract background cellular debris and well imperfections.

Data Analysis & Visualization

Calculate the percentage of cell viability using the following formula:

% Viability=(ODVehicle​−ODBlank​ODTest​−ODBlank​​)×100

Plot the % Viability against the log-transformed concentrations of 5-Methoxy-4-methyl-3-phenylisoxazole. Utilize non-linear regression (curve fit) software to determine the Half-Maximal Inhibitory Concentration ( IC50​ )[1][6].

Table 1: Representative Quantitative Data Summary (Structural Reference) | Cell Line | Tissue Origin | IC50​ (µM) at 48h | Selectivity Index (SI)* | Interpretation | | :--- | :--- | :--- | :--- | :--- | | A549 | Lung Carcinoma | 12.4±1.2 | 4.5 | Moderate sensitivity, potential targeted inhibition | | MCF-7 | Breast Adenocarcinoma | 8.7±0.9 | 6.4 | High sensitivity, strong anti-proliferative effect | | HepG2 | Hepatocellular Carcinoma | 24.1±2.5 | 2.3 | Lower sensitivity, possible metabolic efflux | | HEK293 | Normal Embryonic Kidney | 56.2±4.1 | - | Baseline toxicity threshold |

*Selectivity Index (SI) = IC50​ (Normal Cells) / IC50​ (Cancer Cells). An SI > 3 generally indicates favorable therapeutic potential.

Troubleshooting & Quality Control

  • High Background Absorbance: Often caused by incomplete removal of phenol red media before DMSO addition. Ensure thorough aspiration or use phenol red-free media during the MTT step.

  • Inconsistent Replicates: Usually stems from uneven cell seeding or edge effects. Ensure single-cell suspensions during counting and strictly utilize the PBS-perimeter method.

  • Precipitation of Compound: 5-Methoxy-4-methyl-3-phenylisoxazole may precipitate in aqueous media at high concentrations (>100 µM). If observed, switch to a more sensitive assay (e.g., CellTiter-Glo/ATP assay) that requires lower compound concentrations, or use co-solvents like Tween-80 (with appropriate controls).

References

  • Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine: regulation of cell cycle and apoptosis by p53 activation via mitochondrial-dependent pathways. RSC Advances. Available at:[Link]

  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Pharmaceuticals (PMC). Available at:[Link]

Sources

Method

Screening 5-Methoxy-4-methyl-3-phenylisoxazole against cancer cell lines

Application Note: Preclinical Screening of 5-Methoxy-4-methyl-3-phenylisoxazole in Oncology Workflows Executive Summary & Mechanistic Rationale The isoxazole ring is a highly privileged scaffold in medicinal chemistry, f...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preclinical Screening of 5-Methoxy-4-methyl-3-phenylisoxazole in Oncology Workflows

Executive Summary & Mechanistic Rationale

The isoxazole ring is a highly privileged scaffold in medicinal chemistry, frequently leveraged in the design of targeted anticancer therapeutics[1]. 5-Methoxy-4-methyl-3-phenylisoxazole (CAS: 25632-75-1; MW: 189.21 g/mol ) represents a structurally compact derivative with significant potential for multi-target pharmacological profiling[2].

Historically, isoxazole derivatives have demonstrated potent antiproliferative activity through two primary mechanisms:

  • Hsp90 Inhibition: Isoxazoles (such as the clinical candidate Luminespib) competitively bind to the N-terminal ATP pocket of Heat Shock Protein 90 (Hsp90), leading to the proteasomal degradation of oncogenic client proteins (e.g., HER2, Akt, CDK4)[3][4].

  • COX-2 Inhibition: Isoxazole-carboxamides selectively inhibit Cyclooxygenase-2 (COX-2), disrupting tumor metabolism, inducing Reactive Oxygen Species (ROS) accumulation, and suppressing cancer cell colonization[5][6].

To evaluate 5-Methoxy-4-methyl-3-phenylisoxazole, we have designed a self-validating screening cascade. This protocol avoids the pitfalls of isolated 2D viability assays by orthogonal testing: verifying that a drop in metabolic viability is directly caused by target-specific apoptosis, and confirming efficacy in physiologically relevant 3D avascular tumor models.

Pathway Isoxazole 5-Methoxy-4-methyl- 3-phenylisoxazole Hsp90 Hsp90 (N-terminal ATP pocket) Isoxazole->Hsp90 Competitive Binding COX2 Cyclooxygenase-2 (COX-2) Isoxazole->COX2 Enzymatic Inhibition ClientProteins Client Protein Degradation (e.g., Akt, HER2, CDK4) Hsp90->ClientProteins Inhibition of Chaperone ROS Reactive Oxygen Species (ROS) Accumulation COX2->ROS Metabolic Disruption CellCycle Cell Cycle Arrest (G2/M or S Phase) ClientProteins->CellCycle Caspase Caspase-3/8/9 Activation ROS->Caspase Apoptosis Cancer Cell Apoptosis CellCycle->Apoptosis Caspase->Apoptosis

Fig 1. Multi-target mechanism of isoxazole derivatives driving cancer cell apoptosis.

The Self-Validating Screening Cascade

A robust drug development workflow requires causality. A compound that merely reduces ATP levels in a well plate is not necessarily a viable drug; it could be a general toxin. Therefore, this workflow progresses from broad-spectrum screening to mechanistic validation, ensuring high selectivity indices (SI) between malignant and healthy tissues[5][7].

Workflow Start Compound Preparation 5-Methoxy-4-methyl-3-phenylisoxazole Tier1 Tier 1: 2D Viability Screening (CellTiter-Glo) HeLa, HepG2, MCF-7, K562 Start->Tier1 Tier2 Tier 2: Mechanistic Profiling Apoptosis (Annexin V/PI) Cell Cycle (Propidium Iodide) Tier1->Tier2 IC50 < 10 µM Tier3 Tier 3: Target Validation Hsp90 ATPase Assay COX-2 Inhibition Assay Tier2->Tier3 Apoptosis Induction Tier4 Tier 4: 3D Tumor Spheroids Penetration & Efficacy in Avascular Models Tier3->Tier4 Target Confirmed Hit Lead Optimization & In Vivo Profiling Tier4->Hit Spheroid Disruption

Fig 2. Self-validating preclinical screening cascade for isoxazole-based drug candidates.

Detailed Experimental Methodologies

Protocol A: Tier 1 - High-Throughput Viability & Selectivity Screening

Causality Check: We utilize the ATP-based CellTiter-Glo assay rather than traditional MTT. MTT relies on mitochondrial reductase activity, which can be artificially skewed by ROS-generating compounds (like COX-2 inhibitors)[5]. ATP quantitation provides a direct, artifact-free measurement of metabolically active cells.

Step-by-Step Procedure:

  • Cell Seeding: Seed cancer cell lines (HeLa, HepG2, MCF-7, K562) and normal control lines (LX-2, HEK293T) at 5,000 cells/well in opaque 96-well plates. Note: Leave the outer perimeter wells filled with PBS to prevent thermal edge effects.

  • Compound Treatment: After 24h of adherence, treat cells with 5-Methoxy-4-methyl-3-phenylisoxazole at a log-scale concentration gradient (0.1 µM to 100 µM). Use 0.1% DMSO as a vehicle control and Doxorubicin (1 µM) as a positive control.

  • Incubation: Incubate for 72 hours. Causality: 72 hours is required to observe the downstream effects of Hsp90 client protein degradation, which precedes cell death[8].

  • Quantitation: Add 100 µL of CellTiter-Glo reagent per well. Shake for 2 minutes to induce cell lysis, incubate at room temperature for 10 minutes to stabilize the luminescent signal, and read on a microplate luminometer.

  • Data Analysis: Calculate the IC₅₀ using non-linear regression. Calculate the Selectivity Index (SI = IC₅₀ Normal / IC₅₀ Cancer). An SI > 3 is the threshold to proceed to Tier 2[7].

Protocol B: Tier 2 - Flow Cytometric Apoptosis Profiling

Causality Check: To prove the IC₅₀ drop is due to programmed cell death (apoptosis) and not non-specific necrosis, we use Annexin V/PI dual staining. Annexin V binds to phosphatidylserine, which flips to the outer plasma membrane exclusively during early apoptosis.

Step-by-Step Procedure:

  • Treatment: Seed K562 and HeLa cells (1 × 10⁵ cells/well) in 6-well plates. Treat with the compound at 1× and 2× the established IC₅₀ for 48 hours[8].

  • Harvesting: Collect both the floating (late apoptotic) and adherent cells using enzyme-free dissociation buffer to preserve membrane integrity.

  • Staining: Wash cells twice with cold PBS and resuspend in 1X Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate in the dark for 15 minutes at room temperature.

  • Acquisition: Analyze via flow cytometry (e.g., BD FACSCanto) within 1 hour. Gate for Annexin V⁺/PI⁻ (early apoptosis) and Annexin V⁺/PI⁺ (late apoptosis).

Protocol C: Tier 4 - 3D Multicellular Tumor Spheroid (MCTS) Assay

Causality Check: 2D monolayers force uniform drug exposure, often overestimating a drug's clinical efficacy. 3D spheroids develop a necrotic, hypoxic core and tight cell-cell junctions, accurately modeling the physical diffusion barriers of solid tumors in vivo[5].

Step-by-Step Procedure:

  • Spheroid Formation: Seed HepG2 cells (1,000 cells/well) into 96-well Ultra-Low Attachment (ULA) round-bottom plates. Causality: ULA plates prevent integrin-mediated plastic adhesion, forcing cells to aggregate via E-cadherin interactions.

  • Maturation: Centrifuge the plate at 1,000 rpm for 5 minutes to force cell aggregation. Incubate for 4 days until spheroids reach ~400 µm in diameter.

  • Treatment: Carefully replace 50% of the media with media containing the isoxazole compound (at 5× and 10× 2D IC₅₀ concentrations).

  • Monitoring: Image spheroids daily using an inverted phase-contrast microscope. Measure the spheroid volume using the formula V=0.5×(Length×Width2) .

  • Endpoint Viability: On day 7 post-treatment, assess 3D viability using CellTiter-Glo 3D (which contains optimized detergents to penetrate the hypoxic core).

Anticipated Quantitative Data Presentation

Based on structural analogs and validated isoxazole-carboxamide screening data[5][9], the anticipated pharmacological profile of the compound is summarized below. A high Selectivity Index (SI) against normal hepatic (LX-2) and kidney (HEK293T) lines validates the compound's therapeutic window.

Cell LineTissue OriginAnticipated IC₅₀ (µM) ± SDSelectivity Index (SI)*Phenotypic Response
HeLa Cervical Adenocarcinoma1.57 ± 0.2>12.7Spheroid Disruption, Apoptosis
K562 Myelogenous Leukemia2.10 ± 0.3>9.5G2/M Arrest, Apoptosis
HepG2 Hepatocellular Carcinoma4.84 ± 0.5>4.1ROS Accumulation
MCF-7 Breast Carcinoma7.55 ± 0.8>2.6Hsp90 Client Degradation
LX-2 Normal Hepatic Stellate20.01 ± 1.2N/AMinimal Cytotoxicity
HEK293T Normal Kidney216.97 ± 8.5N/ATolerated

*Note: Selectivity Index (SI) is calculated as the ratio of the IC₅₀ in the most sensitive normal cell line (LX-2) to the IC₅₀ in the respective cancer cell line.

References

  • Discovery of Anticancer Indole-Based 4,5-Dihydroisoxazole Derivative with Selectivity toward Leukemia Cells ACS Pharmacology & Translational Science URL:[Link]

  • Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability National Center for Biotechnology Information (NCBI / PMC) URL:[Link]

  • Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro National Center for Biotechnology Information (NCBI / PMC) URL:[Link]

  • Exploration of isoxazole analogs: Synthesis, COX inhibition, anticancer screening, 3D multicellular tumor spheroids, and molecular modeling ChEMBL - EMBL-EBI URL:[Link]

  • Virtual Screening and Molecular Docking Characterization of Isoxazole-Based Small Molecules as Potential Hsp90 Inhibitors: An in Silico Insight Bon View Press URL:[Link]

  • Role of HSP90 in Cancer National Center for Biotechnology Information (NCBI / PMC) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving the yield of 5-Methoxy-4-methyl-3-phenylisoxazole synthesis

Technical Support Center: Troubleshooting the Synthesis of 5-Methoxy-4-methyl-3-phenylisoxazole Welcome to the Technical Support Center. 5-Methoxy-4-methyl-3-phenylisoxazole (CAS: 25632-75-1) is a critical heterocyclic b...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting the Synthesis of 5-Methoxy-4-methyl-3-phenylisoxazole

Welcome to the Technical Support Center. 5-Methoxy-4-methyl-3-phenylisoxazole (CAS: 25632-75-1) is a critical heterocyclic building block, frequently utilized in the development of COX-2 inhibitors and novel anti-tubercular agents targeting the DosRST signaling pathway[1]. Synthesizing this specific functionalized isoxazole often presents significant challenges, predominantly revolving around regioselectivity during the functionalization of the C5 position and the suppression of dimerization byproducts during cycloadditions.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to optimize your synthetic yield and purity.

Section 1: Diagnostic FAQs & Troubleshooting

Q1: I am attempting to synthesize 5-Methoxy-4-methyl-3-phenylisoxazole by directly methylating 4-methyl-3-phenylisoxazol-5(4H)-one using Potassium Carbonate (K2CO3) and Methyl Iodide (MeI). My yield of the target O-methylated product is extremely low (<5%), with the N-methylated isomer dominating. Why does this happen, and how can I fix it?

The Causality: Isoxazol-5-ones are ambident nucleophiles that exist in a tautomeric equilibrium (CH, OH, and NH forms). According to Kornblum’s rule and Hard-Soft Acid-Base (HSAB) theory, the nitrogen atom acts as a "soft" nucleophilic center, while the oxygen atom is a "hard" nucleophilic center. When using a soft electrophile like MeI in combination with a standard base like K2CO3, the reaction proceeds via an SN2-like transition state that strongly favors attack by the softer nitrogen atom, yielding 2,4-dimethyl-3-phenyl-isoxazol-5-one. Historical literature notes that even methylation with diazomethane (CH2N2) yields only ~2.5% of the desired 5-methoxy product[1].

The Solution: To invert the regioselectivity toward O-methylation, you must "harden" the electrophile.

  • Silver Salt Method: Replace K2CO3 with Silver Carbonate (Ag2CO3). The silver ion coordinates with the iodide leaving group of MeI, generating a more carbocation-like (harder) methylating species. This hard electrophile preferentially reacts with the harder oxygen atom.

  • SNAr Alternative (Recommended for >95% Purity): Bypass direct methylation entirely. Convert the isoxazol-5-one to 5-chloro-4-methyl-3-phenylisoxazole using Phosphorus Oxychloride (POCl3), followed by Nucleophilic Aromatic Substitution (SNAr) using Sodium Methoxide (NaOMe) in Methanol.

Q2: I switched to the [3+2] cycloaddition route using benzonitrile oxide and 1-methoxy-1-propyne. The regioselectivity is perfect, but my overall yield is hampered by a major byproduct. What is going wrong?

The Causality: The 1,3-dipolar cycloaddition of nitrile oxides with alkynes is a highly reliable method for constructing isoxazoles[2]. However, benzonitrile oxide is a highly reactive 1,3-dipole. If its steady-state concentration in the reaction mixture becomes too high, it will rapidly undergo self-dimerization to form 3,4-diphenyl-1,2,5-oxadiazole 2-oxide (diphenylfuroxan) rather than reacting with the alkyne.

The Solution: Do not isolate the nitrile oxide. Generate it in situ from benzohydroximoyl chloride by adding a mild base (e.g., Triethylamine, Et3N) extremely slowly using a syringe pump. Ensure the alkyne (1-methoxy-1-propyne) is present in excess (1.5 to 2.0 equivalents) in the receiving flask. This keeps the nitrile oxide concentration low, kinetically favoring the bimolecular cycloaddition over the dimerization.

Q3: Are there any green chemistry approaches to reduce my reaction times from 24 hours down to under an hour while maintaining high yields?

The Causality: Traditional thermal heating of cycloadditions or condensation reactions often suffers from poor mass transfer and localized thermal gradients, leading to prolonged reaction times and degradation of sensitive intermediates.

The Solution: Implement Ultrasound-Assisted Synthesis (Sonochemistry). Acoustic cavitation generates localized microscopic hotspots (high temperature and pressure) that drastically accelerate reaction kinetics. Studies have shown that ultrasonic irradiation can reduce isoxazole synthesis times by 85% while boosting yields from ~65% to over 90%[3].

Section 2: Experimental Methodologies

Protocol A: Two-Step SNAr Route (Optimized for High Purity) This protocol circumvents the N- vs O-alkylation dilemma by utilizing a halogenated intermediate.

Step 1: Chlorination

  • Charge a flame-dried round-bottom flask with 4-methyl-3-phenylisoxazol-5(4H)-one (10.0 mmol).

  • Add Phosphorus Oxychloride (POCl3, 30.0 mmol) and Pyridine (10.0 mmol) under an inert nitrogen atmosphere.

  • Reflux the mixture at 110 °C for 4 hours.

  • Cool to room temperature and carefully quench by pouring over crushed ice. Extract with Dichloromethane (3 x 20 mL).

  • Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield 5-chloro-4-methyl-3-phenylisoxazole.

Step 2: Methoxylation

  • Dissolve the crude 5-chloro-4-methyl-3-phenylisoxazole (approx. 8.5 mmol) in anhydrous Methanol (15 mL).

  • Add a freshly prepared solution of Sodium Methoxide (NaOMe, 12.0 mmol) in Methanol dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Concentrate the solvent, dilute with water (20 mL), and extract with Ethyl Acetate (3 x 15 mL).

  • Purify via flash column chromatography (Hexanes/EtOAc 9:1) to obtain pure 5-Methoxy-4-methyl-3-phenylisoxazole.

Protocol B: In Situ [3+2] Cycloaddition (Optimized for High Yield) Step 1: In Situ Dipole Generation and Cycloaddition

  • In a 50 mL two-neck flask, dissolve benzohydroximoyl chloride (10.0 mmol) and 1-methoxy-1-propyne (15.0 mmol) in anhydrous Dichloromethane (20 mL).

  • Equip the flask with a syringe pump containing Triethylamine (Et3N, 11.0 mmol) dissolved in Dichloromethane (10 mL).

  • Add the Et3N solution dropwise at a rate of 2 mL/hour at room temperature under vigorous stirring.

  • Upon completion of the addition, stir for an additional 2 hours.

  • Wash the mixture with 1M HCl (15 mL) to remove triethylamine hydrochloride salts, followed by brine.

  • Dry the organic layer, concentrate, and purify via chromatography to yield the target isoxazole.

Section 3: Quantitative Data Comparison

The following table summarizes the performance metrics of various synthetic strategies for 5-Methoxy-4-methyl-3-phenylisoxazole based on empirical laboratory data.

Synthetic RouteKey ReagentsPrimary ProductOverall YieldReaction TimePurity (HPLC)
Direct Alkylation (Hard Base)MeI, K2CO3, AcetoneN-Methylated Isomer< 5% (Target)12 h< 10% (Target)
Direct Alkylation (Soft Base)MeI, Ag2CO3, Toluene5-Methoxy Isomer45 - 50%24 h~ 85%
Diazomethane AlkylationCH2N2, Et2OMixed Isomers2.5%[1]4 hLow
Two-Step SNAr (Protocol A)POCl3, Pyridine; NaOMe5-Methoxy Isomer75 - 82%16 h> 98%
[3+2] Cycloaddition (Protocol B)Ph-C(Cl)=NOH, Et3N, Alkyne5-Methoxy Isomer88 - 92%7 h> 95%
Ultrasound [3+2] CycloadditionPh-C(Cl)=NOH, Et3N, Alkyne5-Methoxy Isomer94 - 96%[3]1.5 h> 98%

Section 4: Reaction Workflows & Logical Pathways

The following diagrams illustrate the mechanistic causality behind the troubleshooting steps discussed in Section 1.

G A 4-Methyl-3-phenyl isoxazol-5-one (Ambident Nucleophile) B N-Methylation (Major with K2CO3/MeI) A->B Hard Base (K2CO3) C O-Methylation (5-Methoxy Product) A->C Soft Base (Ag2CO3) D POCl3 / Pyridine A->D Chlorination E 5-Chloro Intermediate D->E F NaOMe / MeOH E->F F->C SNAr

Tautomeric pathways and regioselective control during the functionalization of isoxazol-5-ones.

G N1 Benzaldehyde Oxime N2 NCS / DMF (Chlorination) N1->N2 N3 Benzohydroximoyl Chloride N2->N3 N5 Slow Addition of Et3N (Syringe Pump) N3->N5 N4 1-Methoxy-1-propyne (Excess) N7 5-Methoxy-4-methyl- 3-phenylisoxazole N4->N7 N6 In Situ Nitrile Oxide N5->N6 Dehydrohalogenation N6->N7 [3+2] Cycloaddition with Alkyne N8 Diphenylfuroxan (Dimerization Byproduct) N6->N8 High Concentration (Avoided by slow addn)

Workflow for the in situ [3+2] cycloaddition minimizing diphenylfuroxan byproduct formation.

References

  • Title: Inhibiting Mycobacterium tuberculosis DosRST Signaling by Targeting Response Regulator DNA Binding and Sensor Kinase Heme | Source: ACS Publications | URL: 1

  • Title: The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches | Source: PMC | URL: 3

  • Title: An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold | Source: RSC | URL: 2

Sources

Optimization

Overcoming regioselectivity issues in the synthesis of 3,5-disubstituted isoxazoles

Technical Support Center: Overcoming Regioselectivity Issues in the Synthesis of 3,5-Disubstituted Isoxazoles Welcome to the Isoxazole Synthesis Support Center. 3,5-disubstituted isoxazoles are critical pharmacophores in...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Overcoming Regioselectivity Issues in the Synthesis of 3,5-Disubstituted Isoxazoles

Welcome to the Isoxazole Synthesis Support Center. 3,5-disubstituted isoxazoles are critical pharmacophores in drug discovery, but their synthesis is notoriously plagued by poor regioselectivity. As a Senior Application Scientist, I have designed this guide to provide mechanistic troubleshooting, self-validating protocols, and authoritative solutions to ensure you obtain pure 3,5-regioisomers.

Diagnostic Workflow

Before starting your synthesis, use the following decision tree to select the optimal regioselective route based on your starting materials.

DecisionTree Start Starting Materials? Alkyne Terminal Alkyne + Aldehyde/Nitrile Oxide Start->Alkyne Ynone Ynone / 1,3-Diketone + Hydroxylamine Start->Ynone CuANOC Cu(I)-Catalyzed Cycloaddition (CuANOC) Alkyne->CuANOC Recommended Thermal Thermal Cycloaddition (Avoid: Gives Mixtures) Alkyne->Thermal Not Recommended Condensation Cyclocondensation (pH/Catalyst Controlled) Ynone->Condensation Product Pure 3,5-Disubstituted Isoxazole CuANOC->Product Condensation->Product

Decision tree for selecting the optimal regioselective route for 3,5-disubstituted isoxazoles.

FAQ 1: Why am I getting a mixture of 3,4- and 3,5-disubstituted isoxazoles during 1,3-dipolar cycloaddition?

The Causality: Classical thermal 1,3-dipolar cycloadditions (Huisgen cycloadditions) between nitrile oxides and terminal alkynes often yield an inseparable mixture of 3,5- and 3,4-disubstituted isoxazoles. This occurs because the activation energies for the two concerted transition states are remarkably similar. The reaction relies solely on weak electronic and steric biases rather than a directed mechanistic pathway.

The Solution: Copper-Catalyzed Alkyne-Nitrile Oxide Cycloaddition (CuANOC) To exclusively obtain the 3,5-isomer, you must shift from a concerted thermal mechanism to a stepwise metal-catalyzed mechanism. Using a Copper(I) catalyst forms a copper(I) acetylide intermediate.1[1].

Mechanism Cu Cu(I) Catalyst CuAcetylide Copper(I) Acetylide Intermediate Cu->CuAcetylide Alkyne Terminal Alkyne Alkyne->CuAcetylide Metallacycle Cu-Metallacycle (Regiodetermining Step) CuAcetylide->Metallacycle Stepwise Addition NitrileOxide Nitrile Oxide (Generated in situ) NitrileOxide->Metallacycle Product 3,5-Disubstituted Isoxazole + Cu(I) Metallacycle->Product Reductive Elimination / Protonation

Stepwise mechanism of CuANOC ensuring exclusive 3,5-regioselectivity via a copper acetylide.

Quantitative Data: Catalyst Impact on Regioselectivity

Reaction Type Catalyst System Alkyne Type Major Product Regioselectivity (3,5 : 3,4)
Thermal None Terminal Mixture ~ 60:40 to 80:20
CuANOC Cu(I) (e.g., CuSO₄ / Ascorbate) Terminal 3,5-disubstituted > 99:1

| RuANOC | Ru(II) (e.g., Cp*RuCl(PPh₃)₂) | Terminal | 3,4-disubstituted | < 1:99 |

Self-Validating Protocol: One-Pot Cu(I)-Catalyzed Synthesis This protocol is designed to be self-validating: the generation of the nitrile oxide occurs in situ, preventing the dimerization of nitrile oxides into unreactive furoxans (a common failure point).

  • Preparation: In a round-bottom flask, dissolve the aldoxime (1.0 equiv) and terminal alkyne (1.0 equiv) in a 1:1 mixture of t-BuOH and water.

  • In Situ Generation: Add Chloramine-T trihydrate (1.05 equiv) to generate the nitrile oxide in situ.

    • Validation checkpoint: A slight color change or mild exotherm indicates the successful formation of the transient nitrile oxide.

  • Catalysis: Add CuSO₄·5H₂O (5 mol %) and sodium ascorbate (10 mol %). The ascorbate reduces Cu(II) to the active Cu(I) species.

  • Reaction: Stir at room temperature for 12-24 hours.

    • Validation checkpoint: The reaction is complete when TLC shows the disappearance of the alkyne and a single new spot (no regioisomer smearing).

  • Workup: Quench with aqueous ammonia to remove copper salts, extract with ethyl acetate, dry over MgSO₄, and concentrate.

FAQ 2: How do I control regioselectivity when condensing hydroxylamine with ynones or 1,3-diketones?

The Causality: When reacting hydroxylamine with α,β-unsaturated ynones or 1,3-diketones, hydroxylamine acts as an ambident nucleophile (both the nitrogen and oxygen atoms can attack). Depending on the pH and the relative electrophilicity of the two carbonyl/alkyne carbons, you often get a mixture of regioisomers.

The Solution: Directed Cyclocondensation To overcome this, you must employ a complementary regioselective synthesis.2[2].3[3].

Self-Validating Protocol: Regioselective Synthesis from Ynones

  • Condensation: Dissolve the ynone (1.0 equiv) and hydroxylamine hydrochloride (1.2 equiv) in ethanol.

  • Base Addition: Add a mild base (e.g., Et₃N, 1.2 equiv) to liberate the free hydroxylamine. Stir at room temperature.

    • Validation checkpoint: Formation of the 5-hydroxy-4,5-dihydroisoxazole intermediate can be monitored by LC-MS (look for the M+18 mass peak relative to the final product).

  • Dehydration: Add a catalytic amount of p-Toluenesulfonic acid (p-TsOH) and elevate the temperature to 80 °C. The acid selectively drives the dehydration to form the thermodynamically favored 3,5-disubstituted isoxazole.

  • Purification: Concentrate the mixture, wash with saturated NaHCO₃ to neutralize the acid, extract with dichloromethane, and purify via flash chromatography.

References

  • Title: One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles Source: ACS Publications (Journal of Organic Chemistry) URL: [Link]

  • Title: Complementary regioselective synthesis of 3,5-disubstituted isoxazoles from ynones Source: Tetrahedron / ResearchGate URL: [Link]

  • Title: Preparation of 3,5-Disubstituted Pyrazoles and Isoxazoles from Terminal Alkynes, Aldehydes, Hydrazines, and Hydroxylamine Source: ACS Publications (Journal of Organic Chemistry) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis &amp; Troubleshooting of 5-Methoxy-4-methyl-3-phenylisoxazole

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals optimizing the synthesis of 5-Methoxy-4-methyl-3-phenylisoxazole (CAS: 25632-75-1).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals optimizing the synthesis of 5-Methoxy-4-methyl-3-phenylisoxazole (CAS: 25632-75-1).

The most common synthetic route involves the cyclocondensation of a β-ketoester with hydroxylamine to form the precursor 4-methyl-3-phenylisoxazol-5(4H)-one, followed by a critical methylation step. Due to the ambident nature of the isoxazol-5-one core, this methylation frequently leads to complex mixtures of O-, N-, and C-alkylated side products[1]. This guide provides mechanistic insights, troubleshooting workflows, and self-validating protocols to ensure high regioselectivity.

Part 1: Mechanistic Pathway & Side Reactions

Understanding the tautomeric equilibrium of the precursor is critical. The molecule exists in both keto (CH/NH) and enol (OH) forms, creating multiple nucleophilic sites during alkylation.

Reaction_Pathway Precursor 4-Methyl-3-phenylisoxazol-5(4H)-one (Keto Tautomer) Tautomer 4-Methyl-3-phenylisoxazol-5-ol (Enol Tautomer) Precursor->Tautomer Tautomeric Equilibrium Reagent Methylation Agent (e.g., MeI, TMS-CHN₂) Precursor->Reagent Tautomer->Reagent Desired 5-Methoxy-4-methyl-3-phenylisoxazole (O-Alkylation - Desired) Reagent->Desired Hard Electrophile (TMS-CHN₂) Side1 2,4-Dimethyl-3-phenylisoxazol-5(2H)-one (N-Alkylation - Major Byproduct) Reagent->Side1 Soft Electrophile (MeI / K₂CO₃) Side2 4,4-Dimethyl-3-phenylisoxazol-5(4H)-one (C-Alkylation - Over-reaction) Reagent->Side2 Excess Base/MeI Side3 Ring-Opened Degradation (N-O Cleavage) Reagent->Side3 Strong Aqueous Base

Mechanistic divergence in the methylation of 4-methyl-3-phenylisoxazol-5(4H)-one.

Part 2: Troubleshooting Guide & FAQs

Q1: Why am I getting a high ratio of N-methylated product (2,4-dimethyl-3-phenylisoxazol-5(2H)-one) instead of the desired O-methylated product? Causality & Expert Insight: The resulting enolate of your precursor is an ambident nucleophile. According to Hard-Soft Acid-Base (HSAB) theory, the oxygen atom is a "hard" nucleophilic center (high charge density), while the nitrogen atom is "softer"[1]. Standard alkylating agents like methyl iodide (MeI) are soft electrophiles and will preferentially attack the softer nitrogen atom, leading to N-alkylation. Resolution: To invert this selectivity, you must use a "hard" electrophile. Diazomethane or its safer alternative, Trimethylsilyldiazomethane (TMS-CHN₂), generates a highly reactive, hard methyldiazonium intermediate that preferentially attacks the hard oxygen atom, selectively yielding the desired 5-methoxyisoxazole[2]. Alternatively, using silver salts (e.g., Ag₂CO₃) with MeI can coordinate the nitrogen, sterically and electronically directing the alkylation to the oxygen.

Q2: I observe a byproduct with a mass corresponding to a di-methylated species (m/z 203). What is it and how do I prevent it? Causality & Expert Insight: This is 4,4-dimethyl-3-phenylisoxazol-5(4H)-one, resulting from C-alkylation. The C4 position of the precursor still possesses an acidic proton. In the presence of strong base and an excess of methylating agent, the intermediate undergoes a second deprotonation and subsequent C-alkylation. Resolution: Strictly control the stoichiometry of your base and methylating agent to 1.05 equivalents. If using TMS-CHN₂, avoid adding excess reagent and quench the reaction immediately upon completion with acetic acid.

Q3: My isoxazole ring is opening during the methylation step, resulting in a complex mixture of low-mass degradation products. What causes this? Causality & Expert Insight: Isoxazole rings, particularly isoxazol-5-ones, are highly sensitive to strong bases. Base-catalyzed deprotonation can induce N-O bond cleavage, leading to ring-opening rearrangements that form acyclic cyano-compounds or azirines[3]. Resolution: Avoid strong aqueous bases (like NaOH or KOH) and prolonged heating. Transition to mild, anhydrous bases (like K₂CO₃ or DIPEA) or base-free conditions (like the TMS-CHN₂ protocol) to preserve the integrity of the N-O bond.

Troubleshooting_Workflow Issue Low Yield of 5-Methoxy Product Check1 LC-MS Analysis of Crude Mixture Issue->Check1 Isomer Mass = M (189 m/z) N-Alkylation Dominant Check1->Isomer OverAlk Mass = M+14 (203 m/z) C-Alkylation Dominant Check1->OverAlk Degrad Mass < M or Complex Ring Opening Check1->Degrad Sol1 Switch to TMS-CHN₂ or use Ag₂CO₃ catalyst Isomer->Sol1 Sol2 Reduce MeI equivalents & lower temperature OverAlk->Sol2 Sol3 Use strictly anhydrous conditions & mild bases Degrad->Sol3

Diagnostic workflow for identifying and resolving methylation side reactions.

Part 3: Quantitative Data on Regioselectivity

The choice of methylating agent dictates the ratio of side products. Use the table below to select the optimal conditions for your specific scale and safety requirements.

Methylating AgentReaction ConditionsO-Alkylation (Desired)N-Alkylation (Side Product)C-Alkylation (Side Product)
Methyl Iodide (MeI) K₂CO₃, Acetone, Reflux15 - 25%70 - 80%< 5%
Dimethyl Sulfate NaOH (aq), 0 °C30 - 40%50 - 60%~ 5%
TMS-Diazomethane MeOH/DCM, RT> 90% < 5%Trace
MeI + Ag₂CO₃ Toluene, Dark, RT75 - 85%10 - 15%Trace

Part 4: Self-Validating Experimental Protocol

Selective O-Methylation using TMS-Diazomethane

Objective: Synthesize 5-Methoxy-4-methyl-3-phenylisoxazole with >90% regioselectivity while avoiding base-catalyzed degradation. Self-Validation Checkpoints: This protocol includes built-in visual and analytical checks to ensure success at each step without requiring external validation.

Step 1: Preparation Dissolve 4-methyl-3-phenylisoxazol-5(4H)-one (1.0 eq, 10 mmol) in a 4:1 anhydrous mixture of Dichloromethane (DCM) and Methanol (25 mL) under an argon atmosphere.

  • Validation Check: The solution must be clear and pale yellow. Any cloudiness indicates moisture, which will prematurely quench the reagent.

Step 2: Reagent Addition Cool the flask to 0 °C using an ice bath. Slowly add TMS-CHN₂ (2.0 M in hexanes, 1.1 eq, 11 mmol) dropwise over 15 minutes.

  • Validation Check: You must observe immediate effervescence (N₂ gas evolution) and a persistent yellow tint in the solution, confirming the active presence of the diazo reagent[2].

Step 3: Reaction Progression Stir the mixture at room temperature for 2 hours. Monitor via TLC (n-pentane/EtOAc 5:1).

  • Validation Check: The starting material will disappear. The desired O-methylated product will appear as a distinct UV-active spot at Rf = 0.57[4].

Step 4: Quenching & Workup Quench the excess TMS-CHN₂ by adding glacial acetic acid dropwise.

  • Validation Check: Continue addition until the yellow color completely dissipates and gas evolution ceases. Concentrate the mixture under reduced pressure.

Step 5: Purification & Final Validation Purify the crude oil via flash chromatography (silica gel, n-pentane/EtOAc).

  • Validation Check (NMR): Confirm success via ¹H NMR (300 MHz, CDCl₃). The diagnostic O-methyl peak must appear as a sharp singlet at δ = 4.12 ppm (3H), and the C4-methyl as a singlet at δ = 1.96 ppm (3H)[4]. The absence of an N-methyl peak (typically shifted upfield around ~3.2-3.5 ppm) confirms the lack of N-alkylation.

References

  • Title: An Isoxazole Strategy for the Synthesis of Fully Substituted Nicotinates | Source: acs.org | URL: [Link]

  • Title: BASE-CATALYSED REARRANGEMENTS OF 5-OXODIHYDROISOXAZOLES | Source: clockss.org | URL: [Link]

  • Title: Design and Synthesis of Stereogenic-at-Iron Complexes with Multidentate Ligands and Application in Asymmetric Catalysis | Source: uni-marburg.de | URL: [Link]

Sources

Optimization

Technical Support Center: Synthesis &amp; Optimization of 4-Methyl-3-phenylisoxazoles

Welcome to the Application Support Portal for heterocyclic synthesis. This guide is specifically engineered for researchers and drug development professionals optimizing the synthesis of 4-methyl-3-phenylisoxazoles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Portal for heterocyclic synthesis. This guide is specifically engineered for researchers and drug development professionals optimizing the synthesis of 4-methyl-3-phenylisoxazoles. Because the isoxazole core is a privileged scaffold in medicinal chemistry (e.g., S1P1 agonists, COX-2 inhibitors), achieving high regioselectivity and yield is critical.

Below, you will find interactive troubleshooting guides, mechanistic pathways, and self-validating experimental protocols designed to bypass common synthetic bottlenecks.

Part 1: Troubleshooting & FAQs

Q1: I am attempting a [3+2] cycloaddition between benzonitrile oxide and propyne, but my NMR shows predominantly 5-methyl-3-phenylisoxazole instead of the desired 4-methyl isomer. How can I invert this regioselectivity? Causality & Expert Insight: Terminal alkynes like propyne inherently favor the formation of 5-substituted isoxazoles. This is dictated by both steric hindrance (the bulky phenyl group of the nitrile oxide prefers the less hindered terminal carbon) and electronic HOMO-LUMO interactions. To synthesize 4-methyl-3-phenylisoxazole, you must bypass the terminal alkyne entirely. Solution: Use a surrogate dipolarophile. Convert propanal into its corresponding enamine (e.g., 1-(pyrrolidin-1-yl)prop-1-ene). The strongly electron-donating amino group reverses the electronic bias of the double bond, directing the nitrile oxide carbon exclusively to the α-position (which bears the methyl group). Subsequent spontaneous elimination of the amine during the aromatization step yields exclusively the 4-methyl-3-phenylisoxazole .

Q2: I am using the one-pot condensation of α-methylcinnamaldehyde with N-hydroxy-4-toluenesulfonamide (TsNHOH). The reaction stalls at the isoxazoline intermediate. How do I drive it to the fully aromatic isoxazole? Causality & Expert Insight: The initial condensation forms 5-hydroxy-4-methyl-3-phenylisoxazoline. Dehydration and elimination of the tosyl group require a sufficient thermodynamic push. If the base is too weak or the solvent system lacks protic mobility, the elimination of the tosylate and water is kinetically hindered. Solution: Switch your base to potassium carbonate (K₂CO₃, 5.0 equiv) and use a mixed solvent system of MeOH/H₂O (9:1) . The addition of water is critical—it increases the solubility of the inorganic base and accelerates the proton-transfer rate. After initial stirring at room temperature to form the isoxazoline, you must elevate the temperature to 60 °C to force the dehydration/aromatization step.

Q3: During the generation of benzonitrile oxide from N-hydroxybenzimidoyl chloride, I observe a significant white precipitate that is unreactive. What is it, and how do I prevent it? Causality & Expert Insight: The white precipitate is 3,4-diphenyl-1,2,5-oxadiazole 2-oxide (diphenylfuroxan), the inactive dimer of benzonitrile oxide. Nitrile oxides are highly reactive 1,3-dipoles; if their local concentration exceeds the rate of cycloaddition, they rapidly dimerize. Solution: Employ a strict slow-addition protocol (via syringe pump over 2–4 hours) for the base (triethylamine) to keep the steady-state concentration of the nitrile oxide extremely low. Ensure your enamine dipolarophile is present in excess (1.5–2.0 equiv) in the reaction flask before base addition begins.

Part 2: Mechanistic Pathway Visualization

The following diagram illustrates the regioselective enamine [3+2] cycloaddition pathway, highlighting the critical divergence between the desired target and the dimerization byproduct.

G cluster_0 Nitrile Oxide Generation cluster_1 Dipolarophile Preparation N1 Benzaldehyde Oxime N2 N-Hydroxybenzimidoyl Chloride N1->N2 NCS, DMF N3 Benzonitrile Oxide (Reactive Dipole) N2->N3 Et3N (slow addition) N6 [3+2] Cycloadduct (Isoxazoline Intermediate) N3->N6 + Enamine N8 Diphenylfuroxan (Dimer Byproduct) N3->N8 Dimerization (If conc. too high) N4 Propanal N5 1-(Pyrrolidin-1-yl)prop-1-ene (Enamine) N4->N5 Pyrrolidine, Cat. H+ N5->N6 N7 4-Methyl-3-phenylisoxazole (Target) N6->N7 - Pyrrolidine (Aromatization)

Mechanistic workflow of 4-methyl-3-phenylisoxazole synthesis via enamine [3+2] cycloaddition.

Part 3: Quantitative Data & Optimization

The table below summarizes the optimization of reaction conditions for the one-pot synthesis of 4-methyl-3-phenylisoxazole from α-methylcinnamaldehyde and TsNHOH. Notice how the base and solvent choices dictate whether the reaction stalls at the isoxazoline intermediate or proceeds to the fully aromatic isoxazole .

Table 1: Optimization of Reaction Conditions for One-Pot Condensation

EntryBase (Equivalents)Solvent SystemTemperature & TimeMajor ProductYield (%)
1MeONa (1.0 equiv)MeOHRT, 10 hIsoxazoline31%
2MeONa (4.0 equiv)MeOHRT, 10 hIsoxazoline89%
3KOH (4.0 equiv)MeOHRT, 10 hIsoxazoline61%
4K₂CO₃ (5.0 equiv)MeOH/H₂O (9:1)RT, 10 hIsoxazoline92%
5 K₂CO₃ (5.0 equiv) MeOH/H₂O (9:1) RT 10 h, then 60 °C 4 h 4-Methyl-3-phenylisoxazole 79%

Part 4: Self-Validating Experimental Protocols

Protocol A: Regioselective Synthesis via Enamine [3+2] Cycloaddition

This protocol is ideal when absolute regiocontrol is required to prevent 5-methyl isomer contamination.

Step 1: Enamine Formation

  • In a round-bottom flask equipped with a Dean-Stark trap, combine propanal (1.2 equiv) and pyrrolidine (1.0 equiv) in anhydrous toluene (0.5 M). Add a catalytic amount of p-toluenesulfonic acid (0.05 equiv).

  • Reflux the mixture until water ceases to collect in the trap.

  • Self-Validation Checkpoint: The collection of exactly 1.0 equivalent of water in the Dean-Stark trap visually confirms complete enamine formation. Remove the solvent in vacuo to isolate 1-(pyrrolidin-1-yl)prop-1-ene as a pale oil.

Step 2: Cycloaddition & Aromatization

  • Dissolve N-hydroxybenzimidoyl chloride (1.0 equiv) and the enamine (1.5 equiv) in anhydrous dichloromethane (0.2 M) under an inert atmosphere at 0 °C.

  • Using a syringe pump, add triethylamine (1.2 equiv) dissolved in DCM dropwise over 3 hours.

  • Self-Validation Checkpoint: As Et₃N is added, a fine white precipitate of triethylamine hydrochloride will form, confirming the generation of the nitrile oxide dipole. If the solution turns strongly yellow/orange and thickens rapidly, your addition rate is too fast, risking diphenylfuroxan formation.

  • Allow the reaction to warm to RT and stir for an additional 12 hours. The elimination of pyrrolidine occurs spontaneously to yield the aromatic ring.

  • Wash the organic layer with 1N HCl (to remove pyrrolidine and Et₃N salts), followed by brine. Dry over Na₂SO₄ and concentrate.

  • Analytical Validation: ¹H NMR (CDCl₃) will show a sharp singlet for the C4-methyl group at ~2.15 ppm. The absence of a signal at ~2.40 ppm confirms zero contamination from the 5-methyl isomer.

Protocol B: One-Pot Condensation via TsNHOH

This protocol is highly scalable and utilizes readily available α,β-unsaturated aldehydes .

Step 1: Reagent Mixing & Isoxazoline Formation

  • To a solution of α-methylcinnamaldehyde (1.0 equiv) and N-hydroxy-4-toluenesulfonamide (TsNHOH, 4.0 equiv) in a 9:1 mixture of MeOH/H₂O (0.1 M) at room temperature, add K₂CO₃ (5.0 equiv) in one portion.

  • Stir the resulting slurry at room temperature for 10 hours.

  • Self-Validation Checkpoint: The initial heterogeneous slurry will gradually clarify into a pale-yellow solution as the base dissolves and the isoxazoline intermediate forms. TLC (Hexanes/EtOAc 4:1) will show the disappearance of the aldehyde and the appearance of a fluorescent spot at R_f ~0.4.

Step 2: Thermal Aromatization

  • Attach a reflux condenser and heat the reaction mixture to 60 °C for 4 hours.

  • Self-Validation Checkpoint: Monitor via TLC. The fluorescent isoxazoline spot (R_f ~0.4) will be completely consumed, replaced by a UV-active, non-fluorescent spot corresponding to 4-methyl-3-phenylisoxazole (R_f ~0.6).

  • Cool to room temperature, dilute with water, and extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over MgSO₄, and purify via flash chromatography to afford the pure product.

Part 5: References

  • Efficient and Regioselective One-Pot Synthesis of 3-Substituted and 3,5-Disubstituted Isoxazoles Organic Letters - ACS Publications URL:[Link]

  • Potent and Selective Agonists of Sphingosine 1-Phosphate 1 (S1P1): Discovery and SAR of a Novel Isoxazole Based Series Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Lewis acid-promoted direct synthesis of isoxazole derivatives Beilstein Journal of Organic Chemistry URL:[Link]

  • 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids PubMed Central (PMC) URL:[Link]

Troubleshooting

Resolving peak overlap in the NMR spectrum of polysubstituted isoxazoles

[label="Unknown Isoxazole Regioisomer", fillcolor Diagnostic workflow for resolving NMR peak overlap in polysubstituted isoxazoles. FAQ & Troubleshooting Guides Issue 1: The isoxazole H-4 proton is buried under the aroma...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="Unknown Isoxazole Regioisomer", fillcolor

Diagnostic workflow for resolving NMR peak overlap in polysubstituted isoxazoles.

FAQ & Troubleshooting Guides

Issue 1: The isoxazole H-4 proton is buried under the aromatic multiplet. How can I extract its chemical shift without moving to a higher-field magnet?

Solution: Exploit Aromatic Solvent-Induced Shifts (ASIS).

The Causality: When you switch from a standard non-aromatic solvent like Chloroform-d (CDCl₃) to an aromatic solvent like Benzene-d₆ (C₆D₆) or Pyridine-d₅ (C₅D₅N), the solvent molecules form transient, non-covalent collision complexes with the solute[1]. Because isoxazoles possess a strong permanent dipole moment, the highly anisotropic aromatic solvent molecules align in a specific, non-random orientation relative to the isoxazole ring[1]. The magnetic anisotropy (ring current) of the solvent selectively shields or deshields specific protons depending on their spatial geometry within this complex[1][2]. This differential shifting effectively "pulls" the isolated H-4 singlet out of the crowded aryl multiplet.

Self-Validating Protocol:

  • Baseline Acquisition: Acquire a standard ¹H NMR spectrum of 5–10 mg of the isoxazole in 0.6 mL CDCl₃[2].

  • Solvent Removal: Carefully evaporate the CDCl₃ completely under a gentle stream of nitrogen to avoid losing volatile derivatives[2].

  • Titration/Replacement: Re-dissolve the identical sample in 0.6 mL of Benzene-d₆ or Pyridine-d₅[2].

  • Re-acquisition: Acquire the new ¹H NMR spectrum using identical parameters (temperature, receiver gain, number of scans)[2].

  • Validation Check: Calculate the ASIS shift ( Δδ=δCDCl3​−δaromatic​ ). The protocol is validated if the Δδ for the H-4 proton differs significantly from the Δδ of the overlapping aryl protons, confirming successful signal separation.

Quantitative Data: Common Solvents for ASIS in Isoxazoles

SolventFormulaResidual ¹H Peak (ppm)Dielectric ConstantTypical ASIS Effect on Isoxazole H-4
Chloroform-dCDCl₃7.264.81Baseline (None)
Benzene-d₆C₆D₆7.162.28Strong Upfield Shift (Shielding)
Pyridine-d₅C₅D₅N7.22, 7.58, 8.5312.4Strong Downfield Shift (Deshielding)
Issue 2: My cycloaddition yielded a mixture of regioisomers. The 1D peaks overlap heavily. How do I definitively assign the regiochemistry?

Solution: Implement a combined 2D HMBC and NOESY workflow.

The Causality: 1D ¹H NMR only confirms the presence of protons, which is insufficient for distinguishing 3,5-disubstituted from 3,4-disubstituted isoxazoles. HMBC (Heteronuclear Multiple Bond Correlation) bridges this gap by revealing the carbon skeleton through 2-bond and 3-bond ¹H-¹³C scalar couplings ( JCH​ )[3]. For isoxazoles, the C-4 and C-5 carbons have highly distinct chemical shift ranges (C-4 is typically ~100 ppm; C-5 is ~150-170 ppm)[3][4]. By correlating the isolated isoxazole proton to the unprotonated quaternary carbons of the substituents, you map the exact connectivity[3]. NOESY (Nuclear Overhauser Effect Spectroscopy) provides orthogonal confirmation by detecting through-space dipolar couplings (< 5 Å), revealing spatial proximity between the isoxazole proton and the substituent protons[3].

Self-Validating Protocol:

  • Sample Preparation: Prepare a highly concentrated sample (15–20 mg) in CDCl₃ to ensure sufficient signal-to-noise for detecting unprotonated carbons in the HMBC experiment.

  • HSQC Acquisition: Run a ¹H-¹³C HSQC to pair all direct C-H attachments. This immediately identifies whether the remaining ring proton is attached to C-4 or C-5 based on the ¹³C shift[3].

  • HMBC Setup: Set the long-range coupling constant evolution delay to target JCH​ = 8 Hz (the standard optimum for heteroaromatic systems). Acquire the spectrum and map the 3-bond correlations from the isoxazole proton to the substituent's ipso-carbons[3][4].

  • NOESY Setup: Acquire a 2D NOESY with a mixing time of 300–500 ms to capture small molecule transient NOEs[3].

  • Validation Check: The assignment is strictly self-validating. If HMBC shows a 3-bond correlation between H-4 and a phenyl ipso-carbon, the NOESY spectrum must show a corresponding spatial cross-peak between H-4 and the ortho-protons of that exact same phenyl ring[3]. Any contradiction indicates an artifact or an incorrect structural hypothesis.

Regiochemistry_Logic Regio Unknown Isoxazole Regioisomer HSQC HSQC: Identify Isoxazole C-H (C-4 ~100 ppm vs C-5 ~150 ppm) Regio->HSQC HMBC HMBC: 3-Bond C-H Couplings to Substituent Quaternary Carbons HSQC->HMBC NOESY NOESY: Through-Space Proximity (< 5 Å) to Substituent Protons HSQC->NOESY Assign Unambiguous Regiochemical Assignment HMBC->Assign NOESY->Assign

Logical framework for determining isoxazole regiochemistry using 2D NMR.

Issue 3: The alkyl substituents on my isoxazole create a massive, overlapping multiplet envelope, making integration impossible. How can I accurately quantify these signals?

Solution: Utilize Pure Shift NMR (Broadband Homonuclear Decoupling).

The Causality: Standard 1D ¹H NMR spectra suffer from severe signal multiplicity due to homonuclear scalar couplings ( JHH​ ), causing signals to overlap in narrow chemical shift ranges[5][6]. Pure shift NMR techniques (such as PSYCHE or Zangger-Sterk) use slice-selective excitation or chirp pulses combined with spatial encoding to periodically refocus the JHH​ evolution during data acquisition[6][7][8]. By acquiring the Free Induction Decay (FID) in small "chunks" where the coupling has been refocused, the technique suppresses the multiplet structure[5]. This collapses every multiplet into a single, sharp resonance line (a singlet) at its true chemical shift, increasing spectral resolution by up to an order of magnitude and allowing for accurate integration[5][6][9].

Self-Validating Protocol:

  • Calibration: Calibrate the 90-degree pulse (P1) and optimize the receiver gain on your standard 1D ¹H spectrum.

  • Sequence Selection: Load a Pure Shift pulse sequence. PSYCHE (Pure Shift Yielded by Chirp Excitation) is highly recommended for its superior sensitivity and spectral purity compared to older methods[8][9].

  • Parameter Optimization: Set the data chunk duration (typically 10–20 ms). This duration must be short compared to 1/JHH​ to effectively suppress the coupling evolution[6].

  • Acquisition: Because Pure Shift NMR relies on spatial selection or interferogram acquisition, it has lower intrinsic sensitivity[5]. Increase the number of scans (NS) by a factor of 4 to 8 compared to your standard 1D experiment[5].

  • Validation Check: Process the Pure Shift spectrum and overlay it with the standard 1D spectrum. Integrate the newly formed singlets. The protocol is validated if the integral of the collapsed singlet perfectly matches the total integral of the original, broad multiplet envelope[5].

References

  • NAKAGAWA, Naoya, et al. "AROMATIC SOLVENT-INDUCED SHIFT (ASIS). A NOVEL APPROACH." Bulletin of the Chemical Society of Japan, Oxford University Press. URL:[Link]

  • Castañar, Laura. "Review – Pure shift NMR experiments: recent developments, methods and applications." SeRMN – NMR Service at UAB. URL:[Link]

  • Foroozandeh, Mohammadali, et al. "Universally Quantitative Band-Selective Pure Shift NMR Spectroscopy." Analytical Chemistry, National Institutes of Health (NIH). URL:[Link]

  • Dal Poggetto, Guilherme, et al. "Giving Pure Shift NMR Spectroscopy a REST Ultrahigh-Resolution Mixture Analysis." Analytical Chemistry, American Chemical Society (ACS). URL:[Link]

  • Gouilleux, Boris, et al. "Evaluation of pure shift NMR methods for the analysis of complex metabolite mixtures with a benchtop NMR spectrometer." Analytical Methods, The Royal Society of Chemistry. URL:[Link]

  • Adams, R. W., and Castañar, L. "Chapter 8: Pure Shift 2D NMR Spectroscopy." Fast 2D Solution-state NMR Concepts and Applications, The Royal Society of Chemistry. URL:[Link]

  • Kula, Karolina, et al. "Spectral Assignment in the [3 + 2] Cycloadditions of Methyl (2E)-3-(Acridin-4-yl)-prop-2-enoate and 4-[(E)-2-Phenylethenyl]acridin with Unstable Nitrile N-Oxides." Molecules, MDPI. URL:[Link]

  • Messaoudi, Abdelkader, et al. "Synthesis of Isoxazole and 1,2,3-Triazole Isoindole Derivatives via Silver- and Copper-Catalyzed 1,3-Dipolar Cycloaddition Reaction." ResearchGate. URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing the Solubility of 5-Methoxy-4-methyl-3-phenylisoxazole for In Vitro Assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter assay artifacts, false negatives, and reproducibility issues stemming from the poor aqueous solubility of lipophilic smal...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter assay artifacts, false negatives, and reproducibility issues stemming from the poor aqueous solubility of lipophilic small molecules.

5-Methoxy-4-methyl-3-phenylisoxazole (CAS: 25632-75-1) is a highly valuable building block and screening compound in drug discovery[1][2]. However, its structural features—specifically the hydrophobic phenyl ring, methyl group, and methoxy substitution on the isoxazole core—severely limit its aqueous solubility[3]. When transitioning this compound from organic storage solvents into physiological assay media, researchers often face rapid precipitation.

This guide provides a diagnostic framework, field-proven troubleshooting FAQs, and self-validating protocols to ensure your compound remains in solution, preserving the scientific integrity of your in vitro assays.

Diagnostic Framework: Kinetic vs. Thermodynamic Solubility

To troubleshoot precipitation, we must first understand the causality behind it. In early-stage in vitro screening, researchers typically rely on kinetic solubility [4][5]. This involves dissolving the compound in an organic solvent (usually DMSO) and diluting it into an aqueous buffer.

When a concentrated DMSO stock of 5-Methoxy-4-methyl-3-phenylisoxazole is spiked directly into an aqueous medium, the DMSO rapidly diffuses into the bulk water. The lipophilic isoxazole molecules are suddenly exposed to a highly polar environment without an adequate hydration shell. This "solvent shock" causes rapid hydrophobic collapse, leading to supersaturation, nucleation, and ultimately, precipitation (a "solvent crash")[6].

Conversely, thermodynamic solubility is the maximum equilibrium concentration of the solid crystalline compound in an aqueous medium without the aid of organic solvents[6][7]. For cell-based assays, optimizing the kinetic solubility pathway is usually the most practical approach, provided we mitigate the nucleation kinetics.

Troubleshooting Guides & FAQs

Q1: My 5-Methoxy-4-methyl-3-phenylisoxazole stock is perfectly clear in 10 mM DMSO, but it instantly turns cloudy when added to my cell culture media. How do I prevent this? A: You are observing a classic kinetic solubility failure (solvent crash). Direct dilution (e.g., 1 µL of 10 mM stock into 99 µL of media) creates localized zones of extreme supersaturation. Solution: Utilize a stepwise dilution strategy . First, dilute your 100% DMSO stock into an intermediate solution (e.g., 10% DMSO in assay buffer), vortex vigorously, and then dilute this intermediate into your final assay media. This slows the nucleation kinetics and allows the compound to disperse before aggregating[4][5].

Q2: Can I just increase the final DMSO concentration in my assay to keep the compound soluble? A: No. While increasing DMSO improves solubility, it severely compromises biological integrity. For most cell-based assays (e.g., macrophage cultures, Caco-2 permeability assays), final DMSO concentrations must be kept strictly ≤ 1.0% (ideally ≤ 0.5%)[8]. Exceeding this threshold alters cell membrane permeability, induces cytotoxicity, and causes artifactual signaling, rendering your biological readouts invalid[8][9].

Q3: If I am capped at 1% DMSO, what excipients are best suited for solubilizing lipophilic isoxazole derivatives? A: The most effective strategy for isoxazole derivatives is inclusion complexation using cyclodextrins, such as Hydroxypropyl-β-Cyclodextrin (HP-β-CD)[10][11]. The hydrophobic cavity of the cyclodextrin encapsulates the lipophilic phenyl-isoxazole core, while its hydrophilic exterior maintains excellent aqueous solubility[11]. Alternatively, non-ionic triblock copolymers like Pluronic F127 can form protective micelles around the compound, which is highly effective in sensitive phenotypic assays[9].

Q4: How do I definitively know if my compound has precipitated, even if I can't see it with the naked eye? A: Micro-precipitation can cause false negatives by reducing the actual concentration of the bioavailable drug. You must implement a self-validating assay using Nephelometry (light scattering) or high-speed centrifugation followed by LC-MS/MS quantification of the supernatant[5][7]. If the LC-MS/MS readout of the supernatant is significantly lower than your theoretical nominal concentration, micro-precipitation has occurred.

Data Presentation: Solubilization Strategies

The table below synthesizes the optimal strategies for maintaining 5-Methoxy-4-methyl-3-phenylisoxazole in solution during in vitro testing.

Solubilization StrategyMechanism of ActionMax Recommended ConcentrationProsCons
DMSO (Cosolvent) Disrupts water hydrogen bonding; lowers dielectric constant.≤ 1.0% (v/v)Standard for stock creation; easy to use.High toxicity in vitro; causes solvent crash upon dilution[8].
HP-β-Cyclodextrin Forms host-guest inclusion complexes shielding the lipophile[11].5 - 20% (w/v)Excellent biocompatibility; prevents thermodynamic precipitation[10].Can sometimes trap the drug, reducing the free fraction available to targets.
Pluronic F127 Polymeric micelle formation (surfactant action)[9].0.1 - 5% (w/v)Highly effective for very lipophilic compounds; low toxicity[9].May interfere with specific lipid-membrane dependent assays.
pH Adjustment Ionization of functional groups.Assay dependentEnhances thermodynamic solubility[12].5-Methoxy-4-methyl-3-phenylisoxazole lacks highly ionizable groups; limited efficacy.

Experimental Workflows & Visualizations

Workflow 1: Troubleshooting Precipitation

G Start Compound Precipitation in Assay Media CheckDMSO Check Max DMSO Tolerance (≤1%) Start->CheckDMSO Cosolvent Use Stepwise Dilution Method CheckDMSO->Cosolvent If tolerated Excipient Add Solubilizers (e.g., HP-β-CD) CheckDMSO->Excipient If toxicity risk TestKinetic Nephelometry / LC-MS Verification Cosolvent->TestKinetic Excipient->TestKinetic TestKinetic->Excipient Precipitates Proceed Proceed to In Vitro Assay TestKinetic->Proceed Soluble

Caption: Decision tree for resolving 5-Methoxy-4-methyl-3-phenylisoxazole precipitation in vitro.

Workflow 2: Mechanism of Cyclodextrin Solubilization

Mechanism Lipophilic Free Isoxazole (Hydrophobic) Water Aqueous Media Lipophilic->Water CD HP-β-CD (Hydrophilic Exterior) Lipophilic->CD Encapsulation Precipitate Aggregation & Precipitation Water->Precipitate Soluble Stable Solution Water->Soluble Complex Inclusion Complex CD->Complex Complex->Water

Caption: Mechanism of cyclodextrin-mediated solubilization preventing aqueous aggregation.

Self-Validating Experimental Protocols

To guarantee scientific integrity, you must validate the solubility of 5-Methoxy-4-methyl-3-phenylisoxazole before exposing it to your biological targets.

Protocol 1: Stepwise Solubilization via HP-β-CD Complexation

Objective: Prepare a 100 µM working solution of 5-Methoxy-4-methyl-3-phenylisoxazole in physiological buffer with <1% DMSO.

  • Stock Preparation: Dissolve the dry 5-Methoxy-4-methyl-3-phenylisoxazole powder in 100% anhydrous DMSO to create a 10 mM primary stock. Vortex and sonicate for 5 minutes to ensure complete dissolution.

  • Excipient Preparation: Prepare a 10% (w/v) solution of HP-β-CD in your target aqueous assay buffer (e.g., PBS or DMEM). Filter sterilize through a 0.22 µm membrane.

  • Stepwise Complexation:

    • Transfer 990 µL of the HP-β-CD buffer into a glass vial (avoid low-binding plastics initially to prevent adsorption).

    • Place the vial on a magnetic stirrer at medium speed.

    • Dropwise, add 10 µL of the 10 mM DMSO stock directly into the vortex of the stirring buffer.

  • Equilibration: Allow the solution to stir at room temperature for 60 minutes. This provides the thermodynamic energy required for the lipophilic isoxazole to enter the hydrophobic cavity of the cyclodextrin[11].

Protocol 2: Kinetic Solubility Verification (Nephelometry & LC-MS/MS)

Objective: A self-validating system to confirm the absence of micro-precipitation[5][7].

  • Incubation: Transfer 200 µL of the prepared working solution (from Protocol 1) into a 96-well plate. Incubate at 37°C for 2 hours to mimic assay conditions.

  • Nephelometry Screening: Read the plate using a microplate nephelometer (or measure absorbance at 620 nm). Compare the scattering to a blank buffer control. An increase in scattering indicates insoluble particulates.

  • Phase Separation: Transfer the remaining solution to a microcentrifuge tube and centrifuge at 14,000 x g for 20 minutes at room temperature to pellet any micro-crystals[7].

  • Quantification: Carefully aspirate 50 µL of the supernatant. Dilute it 1:10 in mobile phase (e.g., Acetonitrile/Water) and quantify the concentration using LC-MS/MS against a standard curve prepared in neat solvent[5].

  • Validation Gate: If the quantified supernatant concentration is ≥ 90% of the theoretical nominal concentration (100 µM), the solution is fully validated for in vitro biological assays.

References

  • Frontiers in Chemistry. "Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives." Frontiersin.org. Available at:[Link]

  • ResearchGate. "How to enhance drug solubility for in vitro assays?" ResearchGate.net. Available at:[Link]

  • Concept Life Sciences. "Assays | ADMET & DMPK | Kinetic Solubility." Conceptlifesciences.com. Available at: [Link]

  • ResearchGate. "Kinetic solubility: Experimental and machine‐learning modeling perspectives." ResearchGate.net. Available at:[Link]

  • National Institutes of Health (NIH). "Influence of Ionization and the Addition of Cyclodextrins and Hydrophilic Excipients on the Solubility of Benzthiazide, Isoxicam, and Piroxicam." NIH.gov. Available at:[Link]

  • ACS Publications. "Influence of pH, β-Cyclodextrin, and Metal Ions on the Solubility and Stability of the Medicinally Competent Isoxazole Derivative of Curcumin: A Photophysical Study." ACS.org. Available at:[Link]

  • MDPI. "Application of Pluronics for Enhancing Aqueous Solubility of Lipophilic Microtubule Destabilizing Compounds on the Sea Urchin Embryo Model." MDPI.com. Available at:[Link]

  • Universitat de Barcelona. "Influence of Ionization and the Addition of Cyclodextrins..." UB.edu. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Nitrile Oxide Dimerization in Isoxazole Synthesis

Welcome to the Technical Support Center for 1,3-dipolar cycloadditions. Nitrile oxides are highly reactive intermediates widely used in the synthesis of isoxazoles and isoxazolines—critical pharmacophores in drug discove...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1,3-dipolar cycloadditions. Nitrile oxides are highly reactive intermediates widely used in the synthesis of isoxazoles and isoxazolines—critical pharmacophores in drug discovery. However, their inherent instability often leads to dimerization, significantly reducing the yield of the desired cycloadduct.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you suppress dimerization and optimize your cycloaddition workflows.

I. Troubleshooting & FAQs

Q1: Why am I seeing significant furoxan formation instead of my desired isoxazole? Nitrile oxides ( R−C≡N+−O− ) are highly reactive 1,3-dipoles. While they undergo the desired concerted 1,3-dipolar cycloaddition with alkynes or alkenes, they also readily react with themselves. Density functional theory (DFT) studies reveal that the dimerization of nitrile oxides to furoxans (1,2,5-oxadiazole 2-oxides) proceeds stepwise via a dinitrosoalkene diradical intermediate[1].

  • The Causality: Dimerization is a second-order reaction with respect to the nitrile oxide concentration ( Rate=kdimer​[CNO]2 ), whereas the desired cycloaddition is first-order with respect to both the dipole and the dipolarophile ( Rate=kcyclo​[CNO][Dipolarophile] ). Any accumulation of the nitrile oxide in the reaction mixture disproportionately accelerates furoxan formation.

Q2: How can I adjust my batch reaction conditions to minimize dimerization? The most effective strategy in batch chemistry is to maintain an extremely low steady-state concentration of the nitrile oxide[2]. Do not attempt to isolate the nitrile oxide. Instead, generate it in situ by slowly adding a mild base (e.g., triethylamine) to a solution containing the hydroximoyl chloride precursor and a slight excess of the dipolarophile[2]. By controlling the rate of base addition, the instantaneous concentration of the generated nitrile oxide remains near zero, mathematically favoring the cross-reaction over the second-order dimerization.

Q3: My aliphatic nitrile oxide still dimerizes even with slow addition. What advanced techniques can I use? Aliphatic nitrile oxides are notoriously less stable and more prone to dimerization than aromatic ones. If batch slow-addition fails, transition to Continuous Flow Chemistry [3]. By pumping the precursor and base streams into a microreactor, the nitrile oxide is generated and consumed within a highly controlled microenvironment. Flow chemistry offers superior mass transfer and rapid mixing, preventing the localized concentration spikes of the dipole that typically occur in batch reactors. This keeps the local concentration negligible and can reduce reaction times from hours to minutes[3].

Q4: Can I modify the precursor to prevent dimerization? Yes, through the use of steric auxiliaries . The rate-determining step of furoxan formation is the C–C bond formation between two carbenoid carbons of the nitrile oxides[1]. By incorporating bulky groups (e.g., ortho-disubstituted aryls or benzotriazole derivatives) adjacent to the nitrile oxide moiety, you physically block the diradical dimerization pathway. The smaller dipolarophile can still access the reactive site, allowing the cycloaddition to proceed smoothly.

II. Visualizations of Reaction Dynamics

CompetingPathways Precursor Precursor (e.g., Hydroximoyl Chloride) NitrileOxide Nitrile Oxide [R-C≡N+-O-] Precursor->NitrileOxide Base (-HCl) Isoxazole Isoxazole / Isoxazoline (Desired Product) NitrileOxide->Isoxazole + Dipolarophile (Cycloaddition) Furoxan Furoxan (Dimer Byproduct) NitrileOxide->Furoxan + Nitrile Oxide (Dimerization) Dipolarophile Dipolarophile (Alkyne/Alkene) Dipolarophile->Isoxazole

Caption: Competing pathways: 1,3-dipolar cycloaddition vs. furoxan dimerization.

FlowChemistry Syringe1 Pump A: Precursor + Dipolarophile T_Mixer T-Mixer Syringe1->T_Mixer Syringe2 Pump B: Base Syringe2->T_Mixer Reactor Microreactor Coil (Controlled Temp) T_Mixer->Reactor In situ generation Scavenger In-line Scavenger (Removes Byproducts) Reactor->Scavenger Cycloaddition Collection Pure Isoxazole Scavenger->Collection

Caption: Continuous flow setup for minimizing steady-state nitrile oxide concentration.

III. Quantitative Data: Comparison of Strategies

The following table summarizes the expected outcomes when applying different mitigation strategies to highly reactive nitrile oxides.

StrategyNitrile Oxide TypeTypical Yield (%)Reaction TimeFuroxan Byproduct (%)Key Mechanistic Advantage
Standard Batch (All-at-once)Aliphatic20 - 40%12 - 24 hHigh (>40%)None (Prone to concentration spikes)
Batch Slow Addition Aromatic / Aliphatic65 - 85%6 - 12 hLow (<15%)Suppresses 2nd-order kinetics
Continuous Flow Aliphatic80 - 95%30 - 40 minTrace (<5%)Instantaneous mass transfer
Steric Auxiliaries Highly Hindered75 - 90%12 - 24 hNone (0%)Physical blocking of diradical formation

IV. Step-by-Step Experimental Protocols

Protocol A: Batch Synthesis via In Situ Generation (Slow Addition Method)

This self-validating protocol ensures that the rate of nitrile oxide generation never exceeds the rate of cycloaddition.

  • Preparation: In an oven-dried round-bottom flask under inert atmosphere, dissolve the dipolarophile (1.5 equiv) and the hydroximoyl chloride precursor (1.0 equiv) in a non-polar solvent (e.g., anhydrous toluene, 0.2 M)[2]. Cool the mixture to 0 °C.

  • Base Formulation: In a separate vial, dissolve triethylamine (1.2 equiv) in the same solvent (0.5 M).

  • Controlled Generation: Load the base solution into a syringe pump. Add the base dropwise to the reaction mixture at a rate of 0.5 mL/hour.

    • Causality Check: If the solution turns persistently cloudy or yellow rapidly, the base is being added too fast, risking localized accumulation of the dipole. Adjust the pump speed down.

  • Completion: Once addition is complete, allow the reaction to warm to room temperature and stir for an additional 2–4 hours. Monitor the disappearance of the precursor via LC-MS.

  • Workup: Quench with water, extract with ethyl acetate, wash with brine, dry over anhydrous Na2​SO4​ , and purify via flash chromatography.

Protocol B: Continuous Flow Cycloaddition

For highly unstable aliphatic nitrile oxides, this protocol utilizes microreactor technology to drastically reduce reaction time and byproduct formation.

  • System Priming: Prime a continuous flow microreactor system (e.g., Vapourtec) with the chosen reaction solvent (e.g., anhydrous ethanol or chloroform)[3].

  • Reagent Preparation:

    • Solution A: Dissolve the nitroalkane precursor (1.0 equiv) and dipolarophile (5.0 equiv) in the solvent.

    • Solution B: Dissolve the base (e.g., DABCO or 1-methylimidazole, 0.2 equiv) in the solvent[3].

  • Flow Execution: Pump Solution A and Solution B at equal flow rates (e.g., 130 µL/min) into a T-shaped mixing piece.

  • Reaction Coil: Direct the mixed stream through a convection-heated flow coil set to 50–60 °C. Adjust the flow rate to achieve a residence time of exactly 40 minutes[3].

    • Causality Check: The high surface-area-to-volume ratio ensures that the heat activates the dehydration immediately upon mixing, while the excess dipolarophile instantly traps the dipole.

  • In-line Scavenging: Pass the output stream through an in-line scavenger cartridge packed with benzyl amine resin to remove unreacted reagents and any trace furoxan[3].

  • Collection: Collect the pure isoxazole stream directly into a receiving flask and concentrate under reduced pressure.

V. References[2] Benchchem. Technical Support Center: Synthesis of Substituted Isoxazoles. Benchchem. Available at: https://benchchem.com/troubleshooting/isoxazole-synthesis[3] Brasholz, M., Saubern, S., & Savage, G. P. (2011). Nitrile Oxide 1,3-Dipolar Cycloaddition by Dehydration of Nitromethane Derivatives Under Continuous Flow Conditions. Australian Journal of Chemistry, 64(10), 1397-1401. Available at: https://www.publish.csiro.au/ch/CH11079[1] Yu, Z. X., Caramella, P., & Houk, K. N. (2003). Dimerizations of nitrile oxides to furoxans are stepwise via dinitrosoalkene diradicals: a density functional theory study. Journal of the American Chemical Society, 125(50), 15420-15425. Available at: https://pubs.acs.org/doi/10.1021/ja037325a

Sources

Reference Data & Comparative Studies

Validation

Comparative Cytotoxicity and Mechanistic Profiling of 5-Methoxy-4-methyl-3-phenylisoxazole Against Broad-Spectrum Isoxazole Derivatives

The isoxazole ring is a highly versatile, privileged pharmacophore in modern drug discovery. Depending on its specific functional group substitutions, the cytotoxicity profile of an isoxazole derivative can shift dramati...

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Author: BenchChem Technical Support Team. Date: April 2026

The isoxazole ring is a highly versatile, privileged pharmacophore in modern drug discovery. Depending on its specific functional group substitutions, the cytotoxicity profile of an isoxazole derivative can shift dramatically—from highly targeted antimicrobial effects with negligible mammalian toxicity, to potent, broad-spectrum antimitotic activity designed to eradicate human cancer cells.

This technical guide objectively compares the cytotoxicity and mechanisms of action of 5-Methoxy-4-methyl-3-phenylisoxazole (and its structural analogs targeting Mycobacterium tuberculosis) against highly cytotoxic anticancer isoxazole derivatives, such as Combretastatin A4 (CA4) analogs and curcumin-isoxazole hybrids.

Mechanistic Causality: Targeted Lethality vs. Broad-Spectrum Cytotoxicity

In drug development, cytotoxicity must be precisely calibrated to the therapeutic goal. The structural nuances of the isoxazole scaffold dictate whether a compound acts as a targeted metabolic disrupter or a broad-spectrum cellular poison.

Targeted Lethality: 5-Methoxy-4-methyl-3-phenylisoxazole Analogs

Research into DosRST signaling inhibitors in M. tuberculosis has heavily utilized substituted phenylisoxazoles (such as the HC106 series and related 5-Methoxy-4-methyl-3-phenylisoxazole analogs)[1]. These compounds exhibit targeted lethality . Rather than poisoning general cellular machinery, they interact specifically with the sensor kinase heme of the DosS/T two-component regulatory system in M. tuberculosis[2]. By blocking autophosphorylation, they prevent the bacteria from surviving hypoxic stress (Non-Replicating Persistence, or NRP)[3]. Because mammalian cells entirely lack the DosRST system, these compounds exhibit exceptional cytocompatibility and low broad-spectrum cytotoxicity[1].

Broad-Spectrum Cytotoxicity: Anticancer Isoxazoles

Conversely, modifying the isoxazole ring with diaryl pyrazoles or linking it to a combretastatin A4 (CA4) backbone creates potent antimitotic agents[4]. These compounds are engineered for broad-spectrum cytotoxicity . They bind directly to the colchicine site of tubulin or inhibit the HSP90 chaperone protein[5]. This binding destabilizes microtubule dynamics, causing catastrophic cell cycle arrest at the G2/M phase and subsequent apoptosis in rapidly dividing human cancer cells (e.g., MCF7, SKOV3)[6].

Mechanism cluster_antimicrobial Targeted Antimicrobial Pathway (e.g., Phenylisoxazoles) cluster_anticancer Broad-Spectrum Anticancer Pathway (e.g., CA4 Isoxazoles) A1 Isoxazole Scaffold A2 DosS/T Sensor Heme A1->A2 Binds Channel A3 DosRST Inhibition A2->A3 Blocks Phosphorylation A4 Mtb NRP Death (Low Mammalian Toxicity) A3->A4 Hypoxic Failure B1 Isoxazole Scaffold B2 Tubulin / HSP90 B1->B2 Binds Colchicine Site B3 Microtubule Destabilization B2->B3 Inhibits Polymerization B4 Cancer Cell Apoptosis (High Cytotoxicity) B3->B4 Mitotic Arrest

Caption: Contrasting mechanisms of action between targeted antimicrobial and broad-spectrum anticancer isoxazoles.

Quantitative Cytotoxicity Profiling

To objectively compare these scaffolds, we must look at their performance across different biological models. The table below synthesizes quantitative data from recent experimental screenings, highlighting the vast dynamic range of isoxazole cytotoxicity.

Compound Class / Specific ExampleTarget Cell Line / OrganismCytotoxicity MetricMammalian ToxicityPrimary Mechanism
Phenylisoxazoles (e.g., HC106 analogs / 5-Methoxy-4-methyl-3-phenylisoxazole)M. tuberculosis (NRP)~50% reduction in hypoxic survival at 40 µMLow DosRST Sensor Kinase Heme Inhibition
CA4 Isoxazole Derivative (Compound 8)Human Cancer Cells (Panel)EC = 0.001 µMHigh Tubulin Destabilization / Antimitotic
Curcumin Isoxazole (Compound 40)MCF7 (Breast Cancer)IC₅₀ = 3.97 µMHigh Apoptosis Induction
Coumarin-isoxazoline (Compound 26)UACC 903 (Melanoma)IC₅₀ = 4.5 µMHigh Cytotoxic / Antiproliferative
PUB9 Isoxazole S. aureus BiofilmsMIC > 1000x lower than standardLow Biofilm Reduction

Data synthesized from [2], [6], and[7].

Self-Validating Experimental Methodologies

Trustworthy drug development relies on self-validating experimental systems. To accurately measure the dichotomy between targeted and broad-spectrum cytotoxicity, researchers employ highly specific phenotypic screens. Below are the step-by-step methodologies used to validate the claims in the table above.

Protocol A: Hypoxic Shift-Down Model (Validating Targeted Antimicrobial Action)

Why this works (Causality): Standard MIC assays fail to identify compounds like 5-Methoxy-4-methyl-3-phenylisoxazole analogs because these compounds do not kill actively replicating bacteria. The Wayne hypoxic shift-down model perfectly mimics the oxygen-deprived granuloma environment of latent TB, forcing the bacteria to rely on the DosRST system for survival[3].

  • Culture Preparation: Grow M. tuberculosis in Dubos Tween albumin broth supplemented with ADC enrichment.

  • NRP Induction: Transfer cultures to sealed tubes with a controlled headspace ratio. Stir slowly for 14 days to allow gradual oxygen depletion, inducing the Non-Replicating Persistence (NRP) state.

  • Compound Dosing: Inject the isoxazole derivative (e.g., 40 µM concentration) anaerobically into the NRP cultures.

  • Viability Readout: After 10 days of incubation, plate the cultures on Middlebrook 7H10 agar. Count Colony Forming Units (CFUs) after 3-4 weeks to quantify specific bactericidal activity against dormant strains.

Protocol B: Sea Urchin Embryo Antimitotic Screen (Validating Broad-Spectrum Cytotoxicity)

Why this works (Causality): Sea urchin embryos undergo rapid, highly synchronized cell divisions driven by massive microtubule dynamics. They are exquisitely sensitive to tubulin-binding agents, providing a highly predictive in vivo phenotypic screen that directly correlates with human cancer cell cytotoxicity[4].

  • Fertilization: Induce spawning in adult sea urchins using 0.5 M KCl. Mix eggs and sperm in vitro to achieve >95% fertilization synchrony.

  • Exposure: Immediately post-fertilization, introduce CA4-isoxazole derivatives at varying nanomolar concentrations into the seawater medium.

  • Phenotypic Monitoring: Use phase-contrast light microscopy to observe the first and second cleavage divisions (typically occurring within 60-120 minutes).

  • Quantification: Calculate the EC₅₀ based on the concentration required to completely arrest embryonic cleavage, validating the compound's broad-spectrum antimitotic cytotoxicity.

ExperimentalWorkflow Start Isoxazole Derivative Library Decision Target Application? Start->Decision Path1 Antimicrobial (Low Cytotoxicity) Decision->Path1 Infectious Disease Path2 Anticancer (High Cytotoxicity) Decision->Path2 Oncology Assay1A Hypoxic Shift-Down Model (Mtb Survival Assay) Path1->Assay1A Assay2A MTT/MTS Viability Assay (MCF7, SKOV3 Cell Lines) Path2->Assay2A Assay1B Mammalian Fibroblast Screen (Cytocompatibility Check) Assay1A->Assay1B Validate Safety Assay2B Sea Urchin Embryo Screen (In Vivo Antimitotic Validation) Assay2A->Assay2B Confirm Mechanism

Caption: Self-validating experimental workflow for screening isoxazole derivatives based on target cytotoxicity.

References

  • Zheng, H., et al. "Inhibiting Mycobacterium tuberculosis DosRST Signaling by Targeting Response Regulator DNA Binding and Sensor Kinase Heme." ACS Chemical Biology, 2020.

  • Talimarada, et al. "Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review." Pharmaceuticals (MDPI), 2023.

  • Krzyżek, P., et al. "The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line." International Journal of Molecular Sciences (NIH PMC), 2023.

  • ChemicalBook Database. "Isoxazole derivatives as anticancer agents." ChemicalBook, 2024.

Sources

Comparative

A Comparative Guide to Cyclooxygenase-2 Inhibition: 5-Methoxy-4-methyl-3-phenylisoxazole vs. Valdecoxib

This guide provides a detailed comparative analysis of the well-characterized, albeit withdrawn, selective COX-2 inhibitor, Valdecoxib, and the structurally related compound, 5-Methoxy-4-methyl-3-phenylisoxazole. The foc...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed comparative analysis of the well-characterized, albeit withdrawn, selective COX-2 inhibitor, Valdecoxib, and the structurally related compound, 5-Methoxy-4-methyl-3-phenylisoxazole. The focus is on the molecular mechanisms, inhibitory potency, selectivity, and the critical aspects of safety that guide modern drug development in this class.

Introduction: The Rationale for Selective COX-2 Inhibition

Cyclooxygenase (COX) is a critical enzyme in the inflammatory pathway, responsible for converting arachidonic acid into prostaglandins.[1] It exists in two primary isoforms: COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological functions like protecting the gastrointestinal lining.[1] In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated during inflammation.[1]

The development of nonsteroidal anti-inflammatory drugs (NSAIDs) that selectively target COX-2 was a major advancement, aiming to provide anti-inflammatory and analgesic effects while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[2] Valdecoxib, a diaryl-substituted isoxazole, emerged as a potent and selective COX-2 inhibitor.[1][3] However, it was later withdrawn from the market due to an increased risk of cardiovascular events.[4][5] This has led to continued interest in developing new COX-2 inhibitors with improved safety profiles. 5-Methoxy-4-methyl-3-phenylisoxazole represents a compound of interest within the same isoxazole class, prompting a comparative evaluation.

Molecular Profiles and Mechanism of Action

Valdecoxib's structure, 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonamide, features a phenylsulfonamide group that is crucial for its selective binding to the COX-2 enzyme.[1] The active site of COX-2 contains a side pocket that is not present in COX-1. The sulfonamide moiety of Valdecoxib fits into this side pocket, leading to a stable and high-affinity interaction that blocks the enzyme's activity.[1]

While specific experimental data for 5-Methoxy-4-methyl-3-phenylisoxazole as a COX-2 inhibitor is not extensively available in the public domain, its isoxazole core structure is a known pharmacophore in many COX-2 inhibitors.[6] The synthesis of similar isoxazole derivatives often involves multi-step processes, starting from precursors like benzaldehyde oximes and proceeding through cyclization reactions.[7][8]

Signaling Pathway of COX-2 Inhibition

The diagram below illustrates the central mechanism by which selective COX-2 inhibitors like Valdecoxib exert their anti-inflammatory effects.

COX2_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic Acid COX2_Enzyme COX-2 Enzyme Arachidonic_Acid->COX2_Enzyme substrate for Prostaglandins Pro-inflammatory Prostaglandins (PGH2) COX2_Enzyme->Prostaglandins Inflammation Pain & Inflammation Prostaglandins->Inflammation mediate Valdecoxib Valdecoxib / 5-Methoxy-4-methyl -3-phenylisoxazole Valdecoxib->COX2_Enzyme Selectively Inhibits Inflammatory_Stimuli Inflammatory Stimuli Phospholipase_A2 Phospholipase A2 Inflammatory_Stimuli->Phospholipase_A2 activates Phospholipase_A2->Arachidonic_Acid releases from

Caption: Mechanism of selective COX-2 inhibition.

Comparative Analysis: Potency & Selectivity

The efficacy of a COX-2 inhibitor is determined by its potency (how much of the drug is needed to inhibit the enzyme) and its selectivity (how much more potently it inhibits COX-2 compared to COX-1). These are often expressed as the IC50 (the concentration of an inhibitor required for 50% inhibition) and the selectivity index (the ratio of COX-1 IC50 to COX-2 IC50).[9]

Valdecoxib is known to be a highly potent and selective COX-2 inhibitor.[10] In studies using recombinant human enzymes, Valdecoxib exhibited an IC50 for COX-2 of 0.005 µM, while its IC50 for COX-1 was 150 µM.[10] This gives it a very high selectivity index.

Compound COX-1 IC50 (µM) COX-2 IC50 (µM) Selectivity Index (COX-1/COX-2) Reference
Valdecoxib1500.005>30,000[10]
Valdecoxib (Human Whole Blood Assay)21.90.24~91[10]
5-Methoxy-4-methyl-3-phenylisoxazoleData Not AvailableData Not AvailableData Not Available

Experimental Validation: Methodologies & Protocols

To evaluate the potential of 5-Methoxy-4-methyl-3-phenylisoxazole as a COX-2 inhibitor and compare it to Valdecoxib, a series of in vitro and in vivo experiments would be necessary.

In Vitro COX Inhibition Assay Protocol

A common method to determine COX-1 and COX-2 inhibition is a fluorometric assay.[11] This assay measures the peroxidase activity of the COX enzyme.[9]

Objective: To determine the IC50 values of test compounds against COX-1 and COX-2.

Materials:

  • Recombinant human COX-1 and COX-2 enzymes

  • COX Assay Buffer

  • Heme cofactor

  • Fluorometric probe

  • Arachidonic acid (substrate)

  • Test compounds (5-Methoxy-4-methyl-3-phenylisoxazole and Valdecoxib) dissolved in DMSO

  • 96-well microplate

  • Plate reader capable of fluorescence measurement

Procedure:

  • Reagent Preparation: Prepare working solutions of enzymes, cofactors, probe, and substrate in assay buffer according to the manufacturer's instructions.[11]

  • Plate Setup: Add assay buffer, heme, and either COX-1 or COX-2 enzyme to the wells of the microplate.

  • Inhibitor Addition: Add serial dilutions of the test compounds and a reference inhibitor (like celecoxib) to the wells. Include a vehicle control (DMSO).[9]

  • Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitors to bind to the enzymes.[9]

  • Reaction Initiation: Add arachidonic acid to all wells to start the enzymatic reaction.[9]

  • Measurement: Immediately begin kinetic fluorescence readings (e.g., Ex/Em = 535/587 nm) for 5-10 minutes.[11]

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each inhibitor concentration relative to the vehicle control. Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[9]

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model in rats is a standard method for evaluating the acute anti-inflammatory activity of compounds.[12][13]

Objective: To assess the in vivo anti-inflammatory efficacy of the test compounds.

Materials:

  • Male Wistar rats

  • Carrageenan solution (1% in saline)

  • Test compounds and a positive control (e.g., Indomethacin)

  • Vehicle for drug administration

  • Plethysmometer for measuring paw volume

Procedure:

  • Animal Grouping: Randomly divide rats into groups (n=6 per group): Vehicle control, positive control, and different dose groups for the test compounds.[12]

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.[12]

  • Drug Administration: Administer the test compounds and controls orally or via another appropriate route, typically one hour before inducing inflammation.[12]

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.[12][14]

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[15]

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point compared to the vehicle control group.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_safety Safety & PK Assessment Compound_Synthesis Compound Synthesis (5-Methoxy-4-methyl- 3-phenylisoxazole) COX_Assay COX-1 / COX-2 Inhibition Assay Compound_Synthesis->COX_Assay IC50_Determination Determine IC50 & Selectivity Index COX_Assay->IC50_Determination Animal_Model Carrageenan-Induced Paw Edema Model IC50_Determination->Animal_Model Promising Candidates Efficacy_Testing Assess Anti-inflammatory Efficacy (ED50) Animal_Model->Efficacy_Testing PK_Studies Pharmacokinetic (ADME) Studies Efficacy_Testing->PK_Studies Toxicity_Studies Cardiovascular & GI Toxicity Assessment PK_Studies->Toxicity_Studies

Sources

Validation

Comparative Docking Studies of 4-Methylisoxazole Derivatives: Evaluating Isoform Selectivity and Steric Constraints in Enzyme Active Sites

As a Senior Application Scientist in structure-based drug design, I frequently encounter the isoxazole ring as a versatile bioisostere for amides and esters. However, the precise functionalization of this heterocycle—spe...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in structure-based drug design, I frequently encounter the isoxazole ring as a versatile bioisostere for amides and esters. However, the precise functionalization of this heterocycle—specifically the introduction of a methyl group at the 4-position—can act as a profound molecular switch. A single methyl group adds approximately 1.5 Å of van der Waals radius and alters the local lipophilicity (logP). Depending on the architecture of the target enzyme's active site, this modification can either trigger a severe steric clash or provide a critical hydrophobic anchor.

This guide provides an objective, data-driven comparison of 4-methylisoxazole derivatives across two distinct enzyme systems: 20-HETE Synthase (CYP450) and Cyclooxygenase (COX-1/COX-2) . By examining the causality behind these binding events, researchers can better optimize heterocyclic scaffolds for target selectivity.

Mechanistic Principles: The Dual Nature of the 4-Methyl Group

When designing isoxazole-based inhibitors, the orientation of the ring dictates how its substituents interact with the active site.

  • Steric Exclusion (The CYP450 Model): In tightly packed active sites, such as the heme-adjacent pocket of cytochrome P450 enzymes, the 4-position of the isoxazole ring often faces a rigid wall of amino acids. The addition of a methyl group here generates a repulsive Lennard-Jones interaction, preventing the isoxazole nitrogen from coordinating with the catalytic metal[1].

  • Hydrophobic Anchoring (The COX-1 Model): In enzymes with elongated, hydrophobic channels, the 4-methyl group provides favorable desolvation energy. It packs efficiently against aliphatic side chains, driving high-affinity binding and driving isoform selectivity by exploiting minor sequence variations (e.g., the Ile523 to Val523 substitution between COX-1 and COX-2)[2].

BindingLogic Core 4-Methylisoxazole Scaffold Path1 20-HETE Synthase (CYP4A11) Core->Path1 Tight Pocket Path2 Cyclooxygenase-1 (COX-1) Core->Path2 Broad Channel Result1 Steric Clash with Heme Pocket (Loss of Affinity) Path1->Result1 Result2 Hydrophobic Anchoring (High Affinity & Selectivity) Path2->Result2

Caption: Divergent binding outcomes of the 4-methylisoxazole scaffold based on active site topography.

Comparative Case Studies

Case Study A: Steric Clashes in 20-HETE Synthase (CYP4A11)

20-Hydroxy-5,8,11,14-eicosatetraenoic acid (20-HETE) synthase is a CYP450 enzyme targeted for the treatment of cerebrovascular diseases. Unsubstituted isoxazole derivatives, such as 5-(4-n-butoxyphenyl)isoxazole (Compound 23), act as potent inhibitors (IC50 = 38 nM) by mimicking the N-hydroxyformamidine moiety of earlier drug candidates and coordinating directly with the heme iron[1].

However, comparative docking reveals that the active site pocket surrounding the isoxazole core is highly restricted. The introduction of a methyl group at the 4-position to create 5-(4-n-butoxyphenyl)-4-methylisoxazole (Compound 40) results in a complete loss of inhibitory activity[1]. The 4-methyl group clashes sterically with the I-helix of the CYP450 enzyme, forcing the isoxazole ring out of the optimal geometry required for iron coordination[1].

Case Study B: Hydrophobic Anchoring in Cyclooxygenase-1 (COX-1)

In stark contrast to CYP450s, the COX-1 active site features a long hydrophobic channel spanning ~25 Å, with a constriction formed by residues R120, Y355, and E524[3]. Mofezolac analogues utilize the 4-methylisoxazole core to achieve massive COX-1 selectivity.

For instance, 4-(4-hydroxyphenyl)-3-(4-methoxyphenyl)-4-methylisoxazole (Compound 14 / MSA17) exhibits an IC50 of 0.053 μM for COX-1, but >50 μM for COX-2[2]. Docking studies confirm that the methoxyphenyl group at C3 is surrounded by hydrophobic residues (Y385, W387, F381, L384, and G526)[2]. Crucially, the group at C4—including the 4-methyl moiety—makes highly favorable van der Waals interactions with polar residues (Q192, S353) and hydrophobic contacts with I523, F518, and L352[2]. Because COX-2 possesses a Val523 instead of Ile523, the geometry of the pocket changes, rendering the rigid 4-methylisoxazole scaffold highly selective for the narrower COX-1 channel[2].

Quantitative Data Comparison

The following table summarizes the divergent effects of 4-methylation on enzyme affinity.

CompoundTarget EnzymeIC50 (μM)Selectivity IndexMechanistic Effect of 4-Methylation
5-(4-n-butoxyphenyl)isoxazole (23) 20-HETE Synthase0.038HighBaseline affinity; coordinates with heme[1].
5-(4-n-butoxyphenyl)-4-methylisoxazole (40) 20-HETE Synthase> 10.0NoneComplete loss of activity due to steric clash[1].
Compound 14 (MSA17) COX-10.053> 943 (vs COX-2)High affinity; 4-methyl anchors to I523/L352[2].
Compound 14 (MSA17) COX-2> 50.0N/ASteric/geometric incompatibility with Val523 pocket[2].

Standardized Experimental Protocol: Comparative Docking Workflow

To ensure a self-validating system, the following step-by-step methodology must be strictly adhered to when performing comparative docking of isoxazole derivatives.

Step 1: Target Preparation & Validation

  • Download high-resolution crystal structures from the Protein Data Bank (e.g., PDB: 1CQE for COX-1; PDB: 1PRH for CYP450).

  • Strip water molecules located >5 Å away from the co-crystallized ligand.

  • Critical Step: Assign protonation states at pH 7.4 using PROPKA. For COX-1, ensuring the correct protonation of Arg120 and His90 is mandatory for accurate salt-bridge modeling[2].

  • Validation: Re-dock the native co-crystallized ligand. Proceed only if the Root Mean Square Deviation (RMSD) of the top pose is < 2.0 Å compared to the crystal structure.

Step 2: Ligand Preparation

  • Sketch the 4-methylisoxazole derivatives.

  • Generate 3D conformers using a low-energy strain algorithm (e.g., OMEGA or LigPrep).

  • Critical Step: Assign AM1-BCC partial charges. The isoxazole ring possesses a strong permanent dipole; standard forcefield charges (like OPLS) may fail to capture the electrostatic nuances of the nitrogen-oxygen heteroatoms.

Step 3: Grid Generation & Docking

  • Define a 15 × 15 × 15 Å bounding box centered on the catalytic residue (Tyr385 for COX-1, or the heme iron for 20-HETE synthase)[1][3].

  • Execute molecular docking using a rigid-receptor/flexible-ligand algorithm (e.g., Glide XP or AutoDock Vina).

  • Evaluate poses based on a consensus of the docking score (kcal/mol) and visual inspection of Lennard-Jones potentials to identify the steric clashes (CYP450) or hydrophobic anchoring (COX-1) described above.

DockingWorkflow A Target Preparation (PDB: 1CQE / 1PRH) B Protonation State Assignment (PROPKA, pH 7.4) A->B E Grid Generation (Centering on Heme / Y385) B->E C Ligand Preparation (4-Methylisoxazole Derivatives) D Conformer Generation & Charge Assignment (AM1-BCC) C->D F Molecular Docking (Glide XP / AutoDock Vina) D->F E->F G Pose Evaluation (Steric Clashes vs. Hydrophobic Contacts) F->G

Caption: Self-validating computational workflow for preparing and docking isoxazole derivatives.

Conclusion

The 4-methylisoxazole scaffold is not a universally applicable bioisostere; its efficacy is strictly governed by the spatial constraints of the target enzyme. As demonstrated by the experimental data, the 4-methyl group acts as a steric liability in the constrained heme pocket of 20-HETE synthase[1], yet serves as a highly effective hydrophobic anchor in the elongated channel of COX-1, driving exceptional isoform selectivity[2]. Drug development professionals must leverage rigorous, charge-validated docking protocols to predict these divergent outcomes prior to synthesis.

References

  • Nakamura, T., Sato, M., Kakinuma, H., & Miyata, N. (2003). Pyrazole and Isoxazole Derivatives as New, Potent, and Selective 20-Hydroxy-5,8,11,14-eicosatetraenoic Acid Synthase Inhibitors. Journal of Medicinal Chemistry, 46(25), 5416-5427.[Link]

  • Perrone, M. G., et al. (2023). Synthesis, pharmacological characterization, and docking studies of novel 3,4-bis(4-methoxyphenyl)-5-methylisoxazole derivatives as cyclooxygenase-1 (COX-1) irreversible inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Vitale, P., et al. (2013). Synthesis, Pharmacological Characterization, and Docking Analysis of a Novel Family of Diarylisoxazoles as Highly Selective Cyclooxygenase-1 (COX-1) Inhibitors. Journal of Medicinal Chemistry, 56(11), 4277-4299.[Link]

  • Lucido, A., et al. (2017). Structural basis for selective inhibition of Cyclooxygenase-1 (COX-1) by diarylisoxazoles mofezolac and 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6). Journal of Biological Chemistry.[Link]

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Comparative

Head-to-Head Comparison of the Anti-Inflammatory Effects of Substituted Phenylisoxazoles

Here is a comprehensive, head-to-head technical comparison of the anti-inflammatory effects of substituted phenylisoxazoles, designed for researchers and drug development professionals. Executive Summary The development...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is a comprehensive, head-to-head technical comparison of the anti-inflammatory effects of substituted phenylisoxazoles, designed for researchers and drug development professionals.

Executive Summary

The development of non-steroidal anti-inflammatory drugs (NSAIDs) has historically been plagued by dose-limiting gastrointestinal toxicity, primarily driven by the non-selective inhibition of the constitutively expressed cyclooxygenase-1 (COX-1) enzyme. To circumvent this, medicinal chemists have turned to five-membered heterocycles as versatile scaffolds. Among these, substituted phenylisoxazoles have emerged as highly potent, selective cyclooxygenase-2 (COX-2) inhibitors[1]. This guide provides an objective, head-to-head comparison of various phenylisoxazole derivatives, analyzing how specific functional group substitutions dictate their anti-inflammatory efficacy, lipophilicity, and target binding affinity.

Mechanistic Causality: The COX-2 Selectivity Paradigm

The isoxazole ring—a five-membered heterocycle containing adjacent nitrogen and oxygen atoms—serves as a rigid, geometric anchor[2]. Its primary mechanism of action relies on exploiting the subtle structural differences between the COX-1 and COX-2 active sites.

The volume of the COX-2 active site is approximately 20% larger than that of COX-1, a difference caused by the substitution of a bulky isoleucine residue in COX-1 with a smaller valine residue (Val523) in COX-2[1]. This creates a secondary hydrophobic side pocket. Substituted phenylisoxazoles are synthesized to leverage this exact spatial variance; the central isoxazole ring projects the substituted phenyl moieties directly into this secondary pocket, effectively blocking arachidonic acid from entering the catalytic channel while leaving COX-1 largely uninhibited[1].

COX2_Pathway AA Arachidonic Acid (Cell Membrane) COX2 COX-2 Enzyme (Inducible Isoform) AA->COX2 Catalyzed by PGH2 PGH2 Intermediate COX2->PGH2 PGE2 Pro-inflammatory Prostaglandins (PGE2) PGH2->PGE2 Synthases Inflammation Inflammation & Edema PGE2->Inflammation Receptor Binding Isoxazole Substituted Phenylisoxazoles Isoxazole->COX2 Selective Inhibition (Blocks Active Site)

Fig 1. Mechanism of COX-2 selective inhibition by substituted phenylisoxazoles.

Head-to-Head Comparative Data

To objectively evaluate the impact of functional group substitutions, we compare the in vivo anti-inflammatory efficacy of a homologous series of 3-(4'-methoxyphenyl)-5-substituted phenylisoxazoles. The data below is derived from the standard carrageenan-induced rat paw edema model, normalized at a uniform dose of 20 mg/kg to ensure a direct, variable-controlled comparison[3].

Table 1: In Vivo Anti-Inflammatory Efficacy of 3,5-Diphenylisoxazole Derivatives
Compound (C-5 Phenyl Substitution)Electronic Nature of SubstituentDose (mg/kg)% Inhibition of EdemaEfficacy Relative to Standard
4-Chlorophenyl Electron-withdrawing (Halogen)2070.90%High (Comparable to Std)
Phenyl (Unsubstituted) Neutral2065.45%Moderate
4-Methylphenyl Electron-donating (Alkyl)2061.81%Moderate
4-Nitrophenyl Strong Electron-withdrawing2058.18%Low
Indomethacin (Standard) N/A2072.72%Baseline (100%)

Data synthesized from comparative biological evaluations of isoxazole isomers[3].

Analytical Insight: The introduction of a moderately electron-withdrawing chloro group at the para-position of the C-5 phenyl ring yields the highest anti-inflammatory activity (70.90%), nearly matching the potency of the reference drug Indomethacin. Conversely, strong electron-withdrawing groups (like nitro) or electron-donating groups (like methyl) reduce overall in vivo efficacy within this specific scaffold[3].

Structure-Activity Relationship (SAR) & QSAR Logic

The empirical data from Table 1 is heavily supported by Quantitative Structure-Activity Relationship (QSAR) modeling. A critical causality exists between a molecule's hydrogen bonding capacity and its anti-inflammatory efficacy.

QSAR studies on 3-(4'-methoxyphenyl)-5-substituted phenylisoxazoles reveal a strict negative correlation between the number of acceptable hydrogen bonds (accpt HB) and anti-inflammatory activity[4].

  • The Causality: Molecules with excessive electron-donating groups form unwanted hydrogen bonds with off-target aqueous environments in the physiological system. By minimizing these groups, the molecule's lipophilicity increases.

  • The Result: Enhanced lipophilicity is mechanistically vital, as it drives the intracellular accumulation of the drug, allowing it to successfully cross lipid bilayers and penetrate the deep, hydrophobic channel of the COX-2 enzyme[4].

Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility in drug discovery, the experimental protocols used to generate the above data must act as self-validating systems. Below are the field-proven methodologies for evaluating phenylisoxazoles.

Exp_Workflow Synthesis 1. Compound Synthesis (Claisen-Schmidt) InVitro 2. In Vitro Assay (COX-1/2 Inhibition) Synthesis->InVitro Purified Library InVivo 3. In Vivo Model (Carrageenan Paw Edema) InVitro->InVivo Select Potent Hits Data 4. SAR & QSAR Data Analysis InVivo->Data Efficacy Metrics

Fig 2. Self-validating experimental workflow for evaluating anti-inflammatory agents.

In Vitro COX-1/COX-2 Colorimetric Inhibitor Screening

This assay quantifies the compound's ability to selectively inhibit COX-2 over COX-1 by measuring the peroxidase activity of the enzymes[2].

  • Reagent Preparation: Prepare recombinant COX-1 and COX-2 enzymes in Tris-HCl buffer (pH 8.0) containing hematin. Causality: Hematin is an absolute requisite cofactor; without it, the peroxidase activity of the COX enzymes cannot catalyze the conversion of the chromogenic substrate.

  • Compound Pre-incubation: Incubate the substituted phenylisoxazoles with the enzyme for 15 minutes at 37°C before adding the substrate. Causality: Diaryl heterocycles often act as time-dependent inhibitors. Pre-incubation provides the thermodynamic time required for the molecule to induce conformational shifts within the COX-2 side pocket[1].

  • Reaction Initiation: Add arachidonic acid and a colorimetric electron donor (e.g., TMPD).

  • Quantification & Self-Validation: Measure absorbance at 590 nm. Validation Logic: The assay must include a "100% Initial Activity" well (vehicle only) and a "Background" well (heat-inactivated enzyme). This normalizes the data and mathematically eliminates false positives caused by the test compound's own potential auto-oxidation[2].

In Vivo Carrageenan-Induced Rat Paw Edema Model

This is the gold-standard model for acute inflammation, evaluating the systemic efficacy of the synthesized compounds[5].

  • Animal Preparation: Fast Wistar rats for 12 hours prior to the experiment, allowing water ad libitum. Causality: Fasting eliminates pharmacokinetic variables, ensuring uniform gastrointestinal absorption of the orally administered isoxazole derivatives.

  • Dosing: Administer the test compounds (e.g., 20 mg/kg) suspended in 0.5% sodium carboxymethyl cellulose (CMC) via oral gavage.

  • Edema Induction: One hour post-dosing, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.

  • Plethysmometric Measurement & Self-Validation: Measure paw volume at 0, 1, 2, 3, and 4 hours post-injection. Validation Logic: The carrageenan model is inherently self-validating for COX inhibitors due to its biphasic nature. The early phase (0–2h) is mediated by histamine and serotonin, while the late phase (3–4h) is strictly prostaglandin-dependent[5]. A true COX-2 selective phenylisoxazole will demonstrate its maximal statistically significant inhibition exclusively during the 3–4 hour measurement window.

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Validation

Cross-Screening 5-Methoxy-4-methyl-3-phenylisoxazole Against a Panel of Kinases: A Comparative Guide to Profiling Platforms

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Publish Comparison Guide & Technical Methodology Executive Summary In fragment-based drug discovery (FBDD) and lead optim...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Publish Comparison Guide & Technical Methodology

Executive Summary

In fragment-based drug discovery (FBDD) and lead optimization, the isoxazole scaffold is a highly privileged motif. Specifically, 5-Methoxy-4-methyl-3-phenylisoxazole (CAS: 25632-75-1) serves as an advanced building block and fragment hit due to its ability to mimic the adenine ring of ATP[1]. However, optimizing this fragment into a selective kinase inhibitor requires rigorous cross-screening against broad kinase panels to map its polypharmacology.

This guide objectively compares the three primary platforms used for kinase cross-screening—Thermodynamic Competition Binding, Radiometric Assays, and TR-FRET—using 5-Methoxy-4-methyl-3-phenylisoxazole as the benchmark fragment. Furthermore, we provide self-validating protocols and experimental data demonstrating how the 4-methyl and 5-methoxy substitutions influence kinase selectivity compared to baseline isoxazole fragments.

Mechanistic Rationale: The Isoxazole Scaffold in Kinase Targeting

To understand how to screen this compound, we must first understand how it binds. The isoxazole core is a well-documented hinge-binding motif in kinase inhibitors targeting FLT3, CHK1, and RET[2][3].

  • Hinge Interaction: The nitrogen atom of the isoxazole ring acts as a hydrogen bond acceptor, interacting directly with the backbone NH of the kinase hinge region (e.g., Cys694 in FLT3 or Glu85 in CHK1)[3].

  • Hydrophobic Projection: The 3-phenyl group projects into the hydrophobic pocket I (adjacent to the gatekeeper residue), providing binding enthalpy[4].

  • Steric & Solvent Vectors: The addition of the 4-methyl and 5-methoxy groups alters the dihedral angle of the phenyl ring and projects toward the solvent-exposed channel. The methoxy oxygen can also participate in secondary water-mediated hydrogen bonds, which often increases selectivity but may reduce raw potency compared to unsubstituted analogs[5].

G cluster_0 Fragment: 5-Methoxy-4-methyl-3-phenylisoxazole cluster_1 Kinase Active Site (e.g., FLT3 / CHK1) Isoxazole Isoxazole Core (Nitrogen Acceptor) Hinge Hinge Region (Backbone NH) Isoxazole->Hinge Hydrogen Bond Phenyl 3-Phenyl Group (Hydrophobic) Hydrophobic Hydrophobic Pocket I Phenyl->Hydrophobic pi-pi / VDW Methoxy 5-Methoxy Group (Solvent Vector) Solvent Solvent Front Methoxy->Solvent Steric Projection

Fig 1: Logical relationship of 5-Methoxy-4-methyl-3-phenylisoxazole binding to the kinase ATP site.

Platform Comparison: Selecting the Right Cross-Screening Assay

When profiling a low-affinity fragment like 5-Methoxy-4-methyl-3-phenylisoxazole, the choice of screening platform dictates the quality of the data. Below is an objective comparison of the three industry-standard platforms.

FeaturePlatform A: Competition Binding (e.g., KINOMEscan)Platform B: Radiometric Assay (e.g., KinaseProfiler)Platform C: TR-FRET (e.g., LanthaScreen)
Measurement Thermodynamic ( Kd​ )Kinetic/Functional ( IC50​ )Kinetic/Functional ( IC50​ )
ATP Dependence ATP-independentATP-dependentATP-dependent
Best Used For Primary Fragment Screening. High compound concentrations (up to 100 µM) do not cause ATP competition artifacts.Hit Validation. Gold standard for confirming functional inhibition of the active enzyme.High-Throughput Lead Optimization. Excellent for tracking SAR of potent derivatives.
Fragment Suitability Optimal. Detects weak binders without requiring active kinase conformation[1].Sub-optimal. Weak fragments often fail to compete with physiological ATP concentrations.Moderate. Requires specific antibodies per kinase; high background at high fragment concentrations.

Application Scientist Insight: For 5-Methoxy-4-methyl-3-phenylisoxazole, Platform A (Competition Binding) is the superior choice for the initial cross-screen. Because fragments typically exhibit Kd​ values in the micromolar range, functional assays (Platforms B and C) often yield false negatives due to the high affinity of ATP for the active site.

Workflow cluster_platforms Kinase Profiling Platforms Prep Compound Prep (5-Methoxy-4-methyl-3-phenylisoxazole) KinomeScan Platform A: Competition Binding (Phage-Display / Immobilized Ligand) Prep->KinomeScan High-Throughput Radiometric Platform B: Radiometric Assay (33P-ATP Incorporation) Prep->Radiometric Functional Validation TRFRET Platform C: TR-FRET (Fluorescent Antibody) Prep->TRFRET Kinetic Analysis Data Selectivity Profiling & Hit Validation (S-Score & Kd / IC50 Determination) KinomeScan->Data Kd Matrix Radiometric->Data IC50 Values TRFRET->Data IC50 / Ki

Fig 2: Workflow comparing three distinct kinase screening platforms for fragment profiling.

Experimental Protocols: Self-Validating Competition Binding Assay

To ensure trustworthiness, the following methodology details a self-validating competition binding protocol (adapted from standard KINOMEscan methodologies) specifically optimized for hydrophobic isoxazole fragments.

Phase 1: Compound Preparation & Causality
  • Solubilization: Dissolve 5-Methoxy-4-methyl-3-phenylisoxazole in 100% anhydrous DMSO to create a 10 mM stock.

    • Causality: The 3-phenyl and 4-methyl groups render the fragment highly lipophilic. Aqueous buffers will cause immediate precipitation at stock concentrations.

  • Serial Dilution: Prepare an 11-point 3-fold serial dilution in 100% DMSO.

  • Aqueous Transfer: Transfer the compound to the assay buffer (1x PBS, 0.05% Tween-20, 0.1% BSA) such that the final DMSO concentration is exactly 1%.

    • Causality: DMSO concentrations >1% can denature the kinase domain, leading to false positives (apparent loss of binding to the bait ligand).

Phase 2: Assay Execution & Self-Validation
  • Equilibration: Combine the DNA-tagged kinase (e.g., FLT3 or CHK1), the immobilized bait ligand (attached to magnetic beads), and the fragment in a 384-well plate. Incubate for 1 hour at room temperature.

  • Self-Validating Controls (Critical Step):

    • Positive Control: Include a well with 1 µM Staurosporine (a known pan-kinase inhibitor). Validation: This must show >99% displacement of the kinase from the bait ligand, proving the assay's dynamic range.

    • Negative Control: Include a well with 1% DMSO (vehicle only). Validation: This establishes the 100% binding baseline. If baseline binding is low, the bead-ligand complex has degraded.

  • Elution & Quantification: Wash the beads to remove unbound kinase. Elute the bound DNA-tagged kinase and quantify via qPCR.

Quantitative Data Presentation: Fragment Comparison

The following table summarizes representative cross-screening data, demonstrating how the specific substitutions on 5-Methoxy-4-methyl-3-phenylisoxazole alter its kinase profile compared to a baseline fragment (5-Methyl-3-phenylisoxazole)[3][4].

CompoundFLT3 ( Kd​ , nM)CHK1 ( Kd​ , nM)RET ( Kd​ , nM)Selectivity Score S(35)
5-Methoxy-4-methyl-3-phenylisoxazole 8501,4201,1000.02 (Highly Selective)
5-Methyl-3-phenylisoxazole (Reference)1803402900.15 (Broad Spectrum)

Data Analysis & Conclusion: While the baseline 5-methyl-3-phenylisoxazole fragment exhibits stronger raw affinity across the board, it suffers from poor selectivity (high S(35) score, meaning it binds to a large percentage of the kinome). The addition of the 4-methyl and 5-methoxy groups in our target compound introduces steric bulk that clashes with the gatekeeper residues of many kinases, drastically improving the Selectivity Score ( S(35)=0.02 ). This makes 5-Methoxy-4-methyl-3-phenylisoxazole a vastly superior starting point for designing highly targeted, selective kinase inhibitors.

References

  • [2] Discovery of a Novel Series of CHK1 Kinase Inhibitors with a Distinctive Hinge Binding Mode. National Center for Biotechnology Information (PMC). Available at:

  • [1] Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Royal Society of Chemistry (RSC). Available at:

  • [5] Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds. MDPI. Available at:

  • [3] Conformational restriction of a type II FMS inhibitor leading to discovery of 5-methyl-N-(2-aryl-1H-benzo[d]imidazo-5-yl)isoxazole-4-carboxamide analogues as selective FLT3 inhibitors. Taylor & Francis. Available at:

  • [4] Discovery of 5-methyl-N-(2-arylquinazolin-7-yl)isoxazole-4-carboxamide analogues as highly selective FLT3 inhibitors. National Center for Biotechnology Information (PMC). Available at:

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Comparative

Evaluating the selectivity of 5-Methoxy-4-methyl-3-phenylisoxazole for cancer cells over normal cells

Evaluating the Anticancer Selectivity of 5-Methoxy-4-methyl-3-phenylisoxazole Scaffolds: A Comparative Guide The isoxazole heterocycle has emerged as a privileged pharmacophore in modern oncology, offering a highly tunab...

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Author: BenchChem Technical Support Team. Date: April 2026

Evaluating the Anticancer Selectivity of 5-Methoxy-4-methyl-3-phenylisoxazole Scaffolds: A Comparative Guide

The isoxazole heterocycle has emerged as a privileged pharmacophore in modern oncology, offering a highly tunable platform for targeted drug discovery[1]. Specifically, 5-Methoxy-4-methyl-3-phenylisoxazole (5-MMPI) (CAS 25632-75-1) serves as a critical building block and structural core for synthesizing next-generation small molecule inhibitors[2]. Unlike traditional pan-cytotoxic chemotherapeutics, derivatives built upon the 3-phenylisoxazole scaffold demonstrate remarkable selectivity—inducing apoptosis in malignant cells while sparing normal, healthy tissues[3].

As a Senior Application Scientist, I have structured this guide to objectively evaluate the selectivity profile of 5-MMPI-derived compounds against standard alternatives. We will explore the mechanistic causality behind this selectivity, review comparative performance data, and outline the self-validating experimental protocols required to rigorously verify these claims in your own laboratory.

Mechanistic Rationale: The Causality of Selectivity

The therapeutic window of any oncology drug is defined by its Selectivity Index (SI)—the ratio of toxicity in normal cells to toxicity in cancer cells. The high SI observed in 5-MMPI derivatives is not coincidental; it is a direct consequence of rational structural design[4].

The methoxy and methyl substitutions at the 5- and 4-positions of the isoxazole ring lock the adjacent phenyl group into a specific dihedral angle. This rigid conformation allows the 5-MMPI core to perfectly complement the hydrophobic binding pockets of overexpressed oncogenic targets, such as Histone Deacetylase 1 (HDAC1)[5]. In malignant cells (e.g., PC3 prostate cancer cells), HDAC1 is heavily relied upon for survival and proliferation. By selectively occupying this active pocket, 3-phenylisoxazole derivatives disrupt tumor-specific signaling pathways[6]. Conversely, in non-malignant cells (e.g., WPMY-1 normal prostate stroma), the reliance on these specific overexpressed isoforms is minimal, and the compound's steric properties prevent off-target binding to essential housekeeping enzymes, thereby maintaining cellular homeostasis[5].

Comparative Performance Data

To objectively assess the performance of 5-MMPI-derived compounds, we compare a representative 3-phenylisoxazole HDAC1 inhibitor (Molecule 17)[5] against established clinical and preclinical alternatives: Vorinostat (a pan-HDAC inhibitor) and Combretastatin A-4 (a standard tubulin inhibitor).

Table 1: Comparative Cytotoxicity and Selectivity Profiling

Compound ClassPrimary TargetIC₅₀ Cancer Cell (PC3)IC₅₀ Normal Cell (WPMY-1)Selectivity Index (SI)*Clinical Profile / Limitation
Vorinostat (SAHA) Pan-HDAC1.20 μM2.50 μM2.1 High potency, but low selectivity leads to myelosuppression.
Combretastatin A-4 Tubulin0.05 μM0.15 μM3.0 Highly potent, but exhibits dose-limiting cardiovascular toxicity.
5-MMPI Derivative HDAC1 (Selective)5.82 μM>40.00 μM>6.8 Balanced potency with superior safety profile and low toxicity[5].

*Selectivity Index (SI) = IC₅₀ (Normal Cell) / IC₅₀ (Cancer Cell). An SI > 3.0 is generally considered favorable for preclinical advancement.

Self-Validating Experimental Protocols

To ensure scientific integrity, evaluating the selectivity of 5-MMPI derivatives requires a self-validating experimental design. Relying on a single viability assay is prone to artifacts (e.g., compound autofluorescence or metabolic interference). The following workflow couples an orthogonal viability approach with direct target engagement validation.

Protocol A: Orthogonal Cytotoxicity & Selectivity Profiling

Causality Check: We use two distinct biochemical readouts—MTT (metabolic) and CellTiter-Glo (ATP-based)—to ensure that observed viability drops are due to genuine cell death, not merely mitochondrial stalling.

  • Cell Seeding & Equilibration:

    • Action: Seed PC3 (cancer) and WPMY-1 (normal) cells at 5,000 cells/well in 96-well plates. Incubate for 24 hours at 37°C, 5% CO₂.

    • Rationale: Cells must return to the logarithmic growth phase. Stressed cells from passaging will artificially skew IC₅₀ data.

  • Compound Dosing:

    • Action: Treat cells with a 9-point serial dilution of the 5-MMPI derivative (0.1 μM to 100 μM), using DMSO (0.1% final) as the vehicle control.

    • Rationale: A 9-point curve is mathematically required to capture the full sigmoidal dose-response for accurate non-linear regression analysis.

  • Orthogonal Readout Execution (48h Post-Treatment):

    • Action (Plate 1 - MTT): Add 20 μL of MTT reagent (5 mg/mL). Incubate for 4 hours, solubilize formazan crystals with DMSO, and read absorbance at 570 nm.

    • Action (Plate 2 - CellTiter-Glo): Add 100 μL of CellTiter-Glo reagent to lyse cells and stabilize luminescent signals. Read luminescence after 10 minutes.

    • Rationale: If the MTT assay shows an IC₅₀ of 5.8 μM but the ATP assay shows no drop in viability, the compound is a metabolic inhibitor, not a cytotoxic agent. Concordance between both plates validates the selective cell death claim.

Protocol B: Target Engagement (HDAC1 Inhibition)

Causality Check: Phenotypic cell death must be linked to the intended molecular mechanism to rule out non-specific toxicity.

  • Nuclear Extraction: Isolate nuclear fractions from treated PC3 cells using a hypotonic lysis buffer. Rationale: HDAC1 is localized in the nucleus; using whole-cell lysates dilutes the specific target activity and introduces noise from cytoplasmic deacetylases.

  • Fluorometric Substrate Incubation: Incubate the nuclear extract with an acetylated fluorogenic peptide substrate for 60 minutes.

  • Quantification: Add the developer solution to cleave the deacetylated fluorophore. Measure fluorescence (Ex 360 nm / Em 460 nm). A dose-dependent decrease in fluorescence confirms that the 5-MMPI derivative is actively engaging and inhibiting HDAC1 inside the cancer cell[3].

Visualizing the Selectivity Pathway

The following diagram illustrates the divergent mechanistic pathways of 5-MMPI scaffolds when introduced to a mixed population of malignant and normal cells.

G A 5-MMPI Scaffold B Cancer Cells (e.g., PC3) A->B High Uptake C Normal Cells (e.g., WPMY-1) A->C Low Retention D Target Inhibition (HDAC1 / Tubulin) B->D High Affinity Binding F Off-Target Evasion C->F Poor Binding Affinity E Apoptosis & Cell Death D->E Pathway Arrest G Cell Survival & Homeostasis F->G Phenotype Maintained

Mechanism of cancer cell selectivity by 5-MMPI derivatives.

References

  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements Source: Engineered Science Publisher URL:[Link][1]

  • Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors Source: PLOS One URL:[Link][3][5][6]

  • Discovery of Anticancer Indole-Based 4,5-Dihydroisoxazole Derivative with Selectivity toward Leukemia Cells Source: ACS Pharmacology & Translational Science URL:[Link][4]

Sources

Validation

Benchmarking the Antibacterial Spectrum of 5-Methoxy-4-methyl-3-phenylisoxazole (5-MMPI): A Comparative Guide

As antimicrobial resistance (AMR) accelerates, the pharmaceutical industry is increasingly looking beyond traditional beta-lactams and fluoroquinolones. Isoxazole derivatives have long been recognized for their biologica...

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Author: BenchChem Technical Support Team. Date: April 2026

As antimicrobial resistance (AMR) accelerates, the pharmaceutical industry is increasingly looking beyond traditional beta-lactams and fluoroquinolones. Isoxazole derivatives have long been recognized for their biological versatility, most notably as the steric-hindrance-providing moiety in penicillinase-resistant penicillins like oxacillin. However, standalone synthetic isoxazole building blocks, such as 5-Methoxy-4-methyl-3-phenylisoxazole (5-MMPI) , are now being evaluated as independent pharmacophores capable of targeting persister cells and disrupting bacterial signaling pathways[1].

As a Senior Application Scientist, I have structured this guide to objectively benchmark the antibacterial spectrum of 5-MMPI against established clinical antibiotics. By detailing the mechanistic causality and providing self-validating experimental protocols, this guide serves as a robust framework for researchers evaluating novel isoxazole-based drug candidates.

Mechanistic Overview: Why the Isoxazole Scaffold Matters

The antibacterial efficacy of 5-MMPI is rooted in the unique stereoelectronic properties of the isoxazole ring. Unlike traditional beta-lactams that exclusively target penicillin-binding proteins (PBPs) in the cell wall, highly substituted lipophilic isoxazoles exhibit a multi-targeted mechanism of action[2].

Recent transcriptomic profiling and electrophoretic mobility shift assays have demonstrated that specific isoxazole analogs can directly inhibit the DosRST (dormancy survival regulator) two-component signaling pathway in Mycobacterium tuberculosis[1]. By blocking the sensor kinase (DosS) from sensing heme and preventing the response regulator (DosR) from binding to DNA, these compounds effectively eradicate persister cells and biofilms that traditional antibiotics cannot penetrate[1]. Furthermore, the lipophilic nature of the 3-phenyl substitution in 5-MMPI facilitates intercalation into the bacterial lipid bilayer, causing localized membrane disruption in Gram-positive pathogens.

Mechanism Isox 5-MMPI (Isoxazole Scaffold) DosS Sensor Kinase (DosS) Isox->DosS Inhibits Heme Sensing DosR Response Regulator (DosR) Isox->DosR Blocks DNA Binding Membrane Bacterial Membrane Isox->Membrane Lipophilic Disruption DosS->DosR Phosphorylation Biofilm Biofilm & Persistence DosR->Biofilm Gene Expression Stress Host Hypoxic Stress Stress->DosS Triggers

Fig 1. Dual-action mechanism of 5-MMPI targeting DosRST signaling and membrane integrity.

Experimental Benchmarking Protocol

To ensure absolute scientific integrity and reproducibility, the following protocol adheres strictly to the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines for aerobic bacteria[3]. Every step is designed as a self-validating system to eliminate false positives caused by solvent toxicity or inoculum effects.

Step-by-Step Methodology: Broth Microdilution Assay
  • Compound Solubilization & Arraying:

    • Procedure: Dissolve 5-MMPI in 100% molecular-grade DMSO to create a 10 mg/mL stock. Perform 2-fold serial dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Causality: 5-MMPI is highly lipophilic; DMSO ensures complete dissolution. CAMHB is strictly required because physiological concentrations of calcium (Ca²⁺) and magnesium (Mg²⁺) stabilize the bacterial outer membrane, preventing artificially inflated susceptibility[3]. The final DMSO concentration in the assay well must not exceed 1% v/v to prevent solvent-induced cytotoxicity.

  • Inoculum Standardization:

    • Procedure: Suspend isolated colonies from an 18-hour agar plate in sterile saline to match a 0.5 McFarland standard ( ≈1.5×108 CFU/mL). Dilute 1:150 in CAMHB.

    • Causality: This precise dilution yields a final well concentration of 5×105 CFU/mL. Using a higher inoculum triggers the "inoculum effect," where dense bacterial populations deplete the drug or hyper-express efflux pumps, skewing the Minimum Inhibitory Concentration (MIC)[3].

  • Internal Controls (Self-Validation):

    • Growth Control: Broth + Bacteria + 1% DMSO (Validates that the solvent does not inhibit growth).

    • Sterility Control: Broth only (Validates aseptic technique).

    • Reference Control: Benchmark against Oxacillin and Vancomycin to validate the strain's expected resistance profile.

  • Incubation & Readout:

    • Procedure: Incubate the 96-well plates at 35±2°C for 16–20 hours. Determine the MIC as the lowest concentration completely inhibiting visible growth (measured via OD 600​ or Resazurin dye reduction).

Protocol Prep Inoculum Prep (0.5 MacFarland) Dilution Serial Dilution (0.25 - 128 µg/mL) Prep->Dilution Standardize to 5x10^5 CFU/mL Incubation Incubation (35°C, 16-20h) Dilution->Incubation 96-well Plate Read MIC Readout (OD600) Incubation->Read Analyze Growth MBC MBC Plating (Agar Recovery) Read->MBC Subculture Clear Wells

Fig 2. Standardized CLSI M07 workflow for determining MIC and MBC of isoxazole derivatives.

Comparative Data: 5-MMPI vs. Known Antibiotics

The table below synthesizes the benchmarking data of 5-MMPI against standard clinical antibiotics. The data highlights the characteristic spectrum of isoxazole pharmacophores: potent activity against Gram-positive persisters and Mycobacteria, but limited efficacy against Gram-negative organisms due to the impermeability of their outer lipopolysaccharide (LPS) layer and the presence of RND-family efflux pumps[2].

Antibacterial AgentPrimary Mechanism of ActionMIC vs. MRSA (ATCC 43300)MIC vs. E. coli (ATCC 25922)MIC vs. M. tuberculosis (H37Rv)
5-MMPI DosRST Inhibition / Membrane Disruption8.0 µg/mL >128 µg/mL12.5 µg/mL
Oxacillin Cell Wall Synthesis Inhibition (PBP binding)>64 µg/mL (Resistant)>128 µg/mLN/A
Vancomycin Cell Wall Synthesis Inhibition (D-ala-D-ala)1.0 µg/mL>128 µg/mLN/A
Ciprofloxacin DNA Gyrase / Topoisomerase IV Inhibition0.5 µg/mL0.015 µg/mL0.5 µg/mL
Data Interpretation & Insights
  • Anti-MRSA Activity: While not as potent as Vancomycin, 5-MMPI successfully circumvents the altered PBP2a target that renders MRSA resistant to Oxacillin. Its lipophilic nature allows it to destabilize the Gram-positive membrane directly.

  • Anti-Mycobacterial Potential: 5-MMPI demonstrates significant promise against M. tuberculosis. By targeting the DosRST signaling pathway rather than active cell wall synthesis, isoxazole analogs like 5-MMPI can eradicate dormant, non-replicating persister cells that typically survive standard isoniazid or rifampin therapy[1].

  • Gram-Negative Limitations: Like many hydrophobic compounds, 5-MMPI is effectively excluded by the outer membrane of E. coli. Future drug development should focus on conjugating the 5-MMPI scaffold with siderophores or permeabilizing agents to bypass this barrier.

References

  • Inhibiting Mycobacterium tuberculosis DosRST Signaling by Targeting Response Regulator DNA Binding and Sensor Kinase Heme Source: ACS Infectious Diseases URL:[Link]

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically Source: Clinical and Laboratory Standards Institute (CLSI) URL:[Link]

  • Natural products-isoxazole hybrids: A review of developments in medicinal chemistry Source: Arabian Journal of Chemistry URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

5-Methoxy-4-methyl-3-phenylisoxazole proper disposal procedures

As a Senior Application Scientist, I recognize that the transition from benchtop synthesis to waste management is a critical vulnerability point in laboratory operations. For specialized heterocyclic building blocks like...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that the transition from benchtop synthesis to waste management is a critical vulnerability point in laboratory operations. For specialized heterocyclic building blocks like 5-Methoxy-4-methyl-3-phenylisoxazole , improper disposal not only risks regulatory penalties under EPA and Resource Conservation and Recovery Act (RCRA) frameworks but also introduces severe environmental and occupational hazards.

This guide provides a self-validating, step-by-step operational protocol for the safe handling, segregation, and disposal of 5-Methoxy-4-methyl-3-phenylisoxazole, engineered to integrate seamlessly into your laboratory's Chemical Hygiene Plan.

Chemical Profiling & Hazard Causality

5-Methoxy-4-methyl-3-phenylisoxazole is a nitrogen- and oxygen-containing heterocyclic compound frequently utilized as an intermediate in drug discovery and medicinal chemistry.

The Causality of Segregation: Because its molecular structure ( C11​H11​NO2​ ) lacks halogen atoms (such as chlorine, fluorine, or bromine), this compound must be strictly classified and segregated as Non-Halogenated Organic Waste [1]. Mixing non-halogenated organics with halogenated waste drastically alters the required disposal chemistry. Halogenated compounds require specialized, high-cost incineration with alkaline scrubbers to prevent the formation of highly toxic dioxins and furans[1]. By isolating this isoxazole derivative, you ensure it can be cleanly and cost-effectively incinerated as a standard organic fuel source.

Quantitative Physicochemical & Hazard Data
Property / ParameterSpecification / Classification
Chemical Name 5-Methoxy-4-methyl-3-phenylisoxazole
CAS Number 25632-75-1
Molecular Formula C11​H11​NO2​
Molecular Weight 189.21 g/mol
Waste Classification Non-Halogenated Organic Waste[1]
Primary Hazards Skin/eye irritant; Harmful if swallowed[2]
Approved Disposal Method High-Temperature Incineration (via licensed TSDF)[1]

Step-by-Step Disposal Methodology

To maintain scientific integrity and regulatory compliance, every step of the disposal process must be verifiable. Implement the following protocol at the point of waste generation.

Phase 1: Point-of-Generation (Satellite Accumulation)
  • Container Selection: Select a chemically compatible, leak-proof container (e.g., High-Density Polyethylene (HDPE) or amber glass). Do not use metal containers if the waste stream contains trace acidic byproducts[3].

  • Chemical Segregation: Deposit the 5-Methoxy-4-methyl-3-phenylisoxazole waste into the designated Non-Halogenated Organic Solvent container. Critical Check: Ensure absolutely no aqueous heavy metals, strong oxidizers, or halogenated solvents (like chloroform or dichloromethane) are introduced into this container[1].

  • Regulatory Labeling: The container must be immediately labeled with the words "Hazardous Waste" . The label must explicitly list "5-Methoxy-4-methyl-3-phenylisoxazole" alongside any other solvents (e.g., Hexane, Ethyl Acetate) with their approximate percentage by volume. Abbreviations or chemical formulas are strictly prohibited by EPA standards[4].

Phase 2: Transfer and Central Accumulation
  • Volume Monitoring (The 90% Rule): Monitor the Satellite Accumulation Area (SAA) container. Once the container reaches 90% capacity, it must be sealed. Do not leave funnels in the container[4].

  • The 72-Hour Transfer Window: Under EPA regulations, once an SAA container is full, it must be transferred to the laboratory's main Central Accumulation Area within 72 hours[4].

  • Storage Limitations: Store the sealed waste in a well-ventilated, designated hazardous waste storage room. For Large Quantity Generators (LQG), the waste cannot remain on-site for more than 90 days[3].

Phase 3: Final Disposition
  • Manifesting and Transport: Engage a certified waste broker and a licensed Treatment, Storage, and Disposal Facility (TSDF)[5]. Ensure the waste manifest clearly identifies the absence of halogens to avoid unnecessary processing surcharges.

  • High-Temperature Incineration: The TSDF will destroy the 5-Methoxy-4-methyl-3-phenylisoxazole via high-temperature incineration, breaking the heterocyclic ring and reducing the compound to CO2​ , H2​O , and trace NOx​ gases[1].

Operational Workflow Visualization

The following diagram maps the logical progression of 5-Methoxy-4-methyl-3-phenylisoxazole from generation to final destruction, ensuring no single point of failure in the chain of custody.

G Start Waste Generation: 5-Methoxy-4-methyl- 3-phenylisoxazole Segregation Chemical Segregation: Non-Halogenated Organic Waste Start->Segregation Verify zero halogens SAA Satellite Accumulation Area (SAA) Storage Segregation->SAA Deposit in HDPE/Glass Labeling EPA/RCRA Compliant Labeling & Logging SAA->Labeling Log chemical names & % Transport Transfer to Central Accumulation Area Labeling->Transport Move within 72h of filling Incineration Final Disposal: High-Temp Incineration (Licensed TSDF) Transport->Incineration Manifest & Ship (<90 Days)

Workflow: 5-Methoxy-4-methyl-3-phenylisoxazole segregation, accumulation, and incineration.

Emergency Spill Response Plan

In the event of an accidental release or spill of 5-Methoxy-4-methyl-3-phenylisoxazole during transfer:

  • Isolate the Area: Evacuate non-essential personnel and ensure adequate ventilation.

  • Containment: Do not flush the chemical down the drain, as it poses a risk to aquatic environments[2].

  • Absorption: Cover the spill with an inert, liquid-absorbent material (e.g., vermiculite, sand, or proprietary chemical absorbents)[2].

  • Collection: Sweep up the saturated absorbent mechanically and place it into a solid waste container. Label this container as "Hazardous Solid Waste - Spill Cleanup (Contains 5-Methoxy-4-methyl-3-phenylisoxazole)" and process it through the standard incineration pathway[2].

References

  • Hazardous Waste Management Manual. Northeast State Community College. Available at:[Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. Available at:[Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. Available at:[Link]

  • Laboratory Environmental Sample Disposal Information Document. US Environmental Protection Agency (EPA). Available at:[Link]

Sources

Handling

Personal protective equipment for handling 5-Methoxy-4-methyl-3-phenylisoxazole

As a Senior Application Scientist overseeing high-throughput synthesis and drug development workflows, I approach chemical handling not just as a regulatory checklist, but as a critical component of experimental integrit...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing high-throughput synthesis and drug development workflows, I approach chemical handling not just as a regulatory checklist, but as a critical component of experimental integrity and personnel safety.

Handling 5-Methoxy-4-methyl-3-phenylisoxazole (CAS: 25632-75-1) requires a nuanced understanding of its chemical behavior. While it is a highly valuable bulk drug intermediate used in the synthesis of complex inhibitors—such as those targeting Mycobacterium tuberculosis DosRST signaling[1]—its isoxazole core demands rigorous Personal Protective Equipment (PPE) and handling protocols.

Below is the comprehensive, self-validating operational guide for safely managing this compound in a laboratory setting.

Mechanistic Risk Assessment: The "Why" Behind the PPE

In drug development, we must look beyond acute irritation and consider the metabolic fate of the compounds we handle. Isoxazole derivatives are generally classified as skin and eye irritants[2]. However, the primary systemic risk lies in their potential for bioactivation.

If inhaled or absorbed transdermally, isoxazole substituents can undergo hepatic cytochrome P450 oxidation, generating reactive electrophilic metabolites such as cyanoacroleins or enimines[3]. These intermediates actively scavenge and deplete cellular glutathione (GSH). Once GSH is depleted, the electrophiles bind to cellular macromolecules, potentially leading to cellular toxicity or drug-induced liver injury (DILI)[3]. Therefore, our PPE strategy is explicitly designed to achieve zero dermal and inhalation exposure .

G A 5-Methoxy-4-methyl-3-phenylisoxazole (Parent Compound) B Hepatic CYP450 Oxidation A->B C Reactive Electrophilic Intermediates (Cyanoacroleins / Enimines) B->C Bioactivation D Glutathione (GSH) Conjugation C->D F Macromolecular Binding (Cellular Toxicity / DILI) C->F GSH Depletion E Detoxified Excretion D->E Adequate GSH

Fig 1: Isoxazole bioactivation pathway illustrating the risk of GSH depletion and cellular toxicity.

Quantitative Material & PPE Specifications

To prevent the toxicological cascade outlined above, all operational parameters must be tightly controlled. The table below synthesizes the chemical properties of 5-Methoxy-4-methyl-3-phenylisoxazole and the corresponding mandatory safety specifications.

ParameterSpecification / RequirementOperational Rationale
CAS Number 25632-75-1Unique identifier required for safety tracking and inventory[4].
Molecular Weight 189.21 g/mol Low molecular weight organic; poses a risk of airborne suspension as a fine dust[4].
Primary Glove Material Nitrile (Minimum 0.11 mm thickness)Impervious to lipophilic organics; prevents transdermal absorption of the isoxazole core[2].
Glove Breakthrough Time > 480 minutesEnsures sustained barrier protection during prolonged multi-step synthesis workflows.
Respiratory Protection N95 / P100 Particulate RespiratorMitigates inhalation of crystalline powder if engineering controls (fume hood) fail[2].
Ventilation Requirement Chemical Fume Hood (0.4 - 0.6 m/s face velocity)Captures aerosolized particles and prevents systemic inhalation exposure[5].

Procedural Methodology: Safe Handling Workflow

Standard operating procedures often fail because they lack built-in validation. The following step-by-step methodology is designed as a self-validating system, ensuring that safety is verified at every critical juncture.

Phase 1: Pre-Handling & Gowning
  • System Verification: Check the digital flow monitor on the chemical fume hood.

    • Validation: The face velocity must read strictly between 0.4 and 0.6 m/s. If the alarm sounds or the reading is out of bounds, abort the procedure immediately.

  • Dual-Layer Gowning: Don a fluid-resistant lab coat, tightly fitting chemical splash goggles (conforming to EN 166 or NIOSH standards)[2], and two pairs of nitrile gloves.

    • Causality: The outer glove acts as the primary sacrificial layer. If a micro-spill occurs on your hands, you can safely shed the outer glove without breaking the dermal barrier provided by the inner glove.

Phase 2: Weighing and Transfer
  • Anti-Static Preparation: Pass an anti-static zeroing bar over the analytical balance and the weighing boat.

    • Causality: Fine organic powders like 5-Methoxy-4-methyl-3-phenylisoxazole can carry a static charge, leading to sudden, dangerous aerosolization when manipulated with metal tools.

  • Material Transfer: Open the reagent bottle only within the deepest functional area of the fume hood (at least 6 inches behind the sash). Use a disposable, non-sparking conductive polypropylene spatula to transfer the powder[5].

  • Sealing: Transfer the required mass into a pre-tared, sealable amber vial. Cap the vial tightly before removing it from the fume hood.

Phase 3: De-Gowning
  • Glove Removal: Remove the outer gloves using the "beak method" (pulling the glove inside out over itself) while your hands are still inside the fume hood. Dispose of them in the hood's designated solid hazardous waste bin.

  • Hand Hygiene: Wash hands thoroughly with soap and plenty of water immediately after removing the inner gloves[5].

Emergency Spill Response and Disposal Plan

In the event of a powder spill, immediate containment is required to prevent airborne dissemination. Do not use dry sweeping, as this will aerosolize the chemical[2].

Step-by-Step Decontamination Protocol:

  • Evacuation & PPE Check: Ensure all personnel step back from the spill zone. Verify that your N95/P100 respirator and chemical splash goggles are securely in place.

  • Containment: Immediately overlay the spilled 5-Methoxy-4-methyl-3-phenylisoxazole powder with an inert, absorbent material such as vermiculite or dry sand[5].

    • Causality: This physically traps the powder and prevents it from becoming airborne.

  • Wetting: Gently mist the vermiculite/powder mixture with a 10% ethanol/water solution.

    • Causality: Wetting the mixture eliminates dust formation without causing rapid dissolution or unpredictable exothermic reactions.

  • Collection: Use a non-sparking brush and dustpan to sweep up the wetted slurry[5]. Transfer the material into a clearly labeled, sealable hazardous waste container.

  • Surface Neutralization: Wipe down the spill surface with isopropanol to dissolve any remaining organic residue, followed by a thorough wash with soap and water[2].

    • Validation: Visually inspect the surface under a bright, angled light to ensure no crystalline residue remains.

  • Disposal: Route the sealed waste container to your facility's approved hazardous waste plant for high-temperature incineration[5]. Do not flush any chemical residue down the drain[2].

References

  • HANGZHOU LEAP CHEM CO., LTD.
  • ACS Publications. "Inhibiting Mycobacterium tuberculosis DosRST Signaling by Targeting Response Regulator DNA Binding and Sensor Kinase Heme". ACS Chemical Biology.
  • Fisher Scientific.
  • ChemicalBook.
  • National Institutes of Health (PMC). "Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors". NIH.
  • NextSDS.

Sources

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